3-cyano-N-(4-methoxyphenyl)benzenesulfonamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-cyano-N-(4-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-19-13-7-5-12(6-8-13)16-20(17,18)14-4-2-3-11(9-14)10-15/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROMLSUAPCRQDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physicochemical Profiling of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide
[1]
Part 1: Executive Summary & Molecular Architecture
Compound Significance
3-cyano-N-(4-methoxyphenyl)benzenesulfonamide represents a "push-pull" electronic system within the diaryl sulfonamide family. Its utility lies in the precise tuning of the sulfonamide nitrogen's acidity (
Molecular Identity
| Property | Specification |
| IUPAC Name | 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide |
| CAS Registry | 1004035-01-1 |
| Molecular Formula | |
| Molecular Weight | 288.32 g/mol |
| Core Scaffold | Diaryl Sulfonamide |
| Key Pharmacophores | Sulfonamide (Zn-binding), Nitrile (H-bond acceptor), Methoxy (Lipophilic donor) |
Electronic Architecture (Hammett Analysis)
The molecule features two distinct aromatic systems connected by a sulfonyl linker. This creates a unique electronic environment:
-
Ring A (Sulfonyl side): Substituted with a 3-Cyano group .[1][2] The nitrile is a strong electron-withdrawing group (EWG) (
). This pulls electron density away from the sulfur, increasing the acidity of the sulfonamide -NH-. -
Ring B (Amine side): Substituted with a 4-Methoxy group .[1][3][4][5] The methoxy is an electron-donating group (EDG) (
). This pushes electron density toward the nitrogen, slightly destabilizing the conjugate base.
Net Effect: The EWG effect of the 3-cyano group dominates the sulfonyl inductive effect, lowering the
Part 2: Physicochemical Properties[7][8]
Ionization & Acidity ( )
The sulfonamide moiety acts as a weak acid.
-
Predicted
: 8.2 – 8.8 -
Physiological State: At pH 7.4, the neutral form predominates (~90%), facilitating membrane permeation. However, inside the catalytic pocket of Carbonic Anhydrase, the
shifts, allowing the deprotonated nitrogen ( ) to coordinate with the Zinc(II) ion.
Lipophilicity & Solubility[7][8]
-
LogP (Octanol/Water): 2.4 ± 0.3
-
Implication: The compound possesses moderate lipophilicity, ideal for oral bioavailability (Lipinski's Rule of 5 compliant).
-
-
Aqueous Solubility:
-
pH 1.2 (Gastric): Low (< 10 µg/mL) – Neutral form.
-
pH 7.4 (Blood): Moderate (~50-100 µg/mL) – Equilibrium of neutral/ionized species.
-
-
Thermodynamic Stability: The sulfonamide bond is hydrolytically stable across pH 1–10. Degradation is only observed under harsh acidic reflux (6N HCl, >100°C).
Solid-State Characteristics
-
Crystallinity: High tendency to form monoclinic crystals.
-
Intermolecular Forces: The structure forms infinite polymeric chains in the solid state driven by
hydrogen bonds. The nitrile ( ) group often acts as a secondary weak acceptor, influencing polymorphism. -
Melting Point: 145°C – 155°C (Dependent on polymorph).
Part 3: Mechanism of Action & Biological Interface
The primary utility of this scaffold is inhibiting metalloenzymes. The diagram below illustrates the "Zinc Trap" mechanism common to this class.
Figure 1: The "Zinc Trap" mechanism. The sulfonamide anion displaces the zinc-bound water molecule/hydroxide ion in the enzyme active site, locking the enzyme in an inactive state.
Part 4: Experimental Protocols
Synthesis Workflow (Schotten-Baumann Conditions)
This protocol ensures high purity by mitigating bis-sulfonylation side products.
Reagents:
-
3-cyanobenzenesulfonyl chloride (1.0 eq)
-
4-methoxyaniline (p-anisidine) (1.0 eq)
-
Pyridine (Solvent/Base) or DCM/Triethylamine
-
2N HCl (Quenching)
Step-by-Step Protocol:
-
Preparation: Dissolve 4-methoxyaniline (10 mmol) in dry Pyridine (15 mL) in a round-bottom flask under
atmosphere. Cool to 0°C. -
Addition: Add 3-cyanobenzenesulfonyl chloride (10 mmol) portion-wise over 15 minutes. Critical: Exothermic reaction; maintain T < 5°C to prevent degradation.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:1).
-
Quenching: Pour the reaction mixture into ice-cold 2N HCl (100 mL). The pyridine salt will dissolve, and the product will precipitate.
-
Isolation: Filter the precipitate. Wash with water (
mL) to remove residual acid/pyridine. -
Purification: Recrystallize from Ethanol/Water (9:1). Dry in vacuo at 50°C.
Spectrophotometric Determination
Objective: Determine the precise dissociation constant of the sulfonamide NH.
-
Stock Solution: Prepare a
M solution of the compound in methanol. -
Buffer Preparation: Prepare Britton-Robinson buffers ranging from pH 2.0 to 12.0.
-
Measurement: Add 50 µL of stock to 2.5 mL of each buffer.
-
Scan: Record UV-Vis spectra (200–400 nm). Look for the bathochromic shift (red shift) of the
as the species transitions from neutral to anionic. -
Calculation: Plot Absorbance vs. pH at the shifted wavelength. The inflection point of the sigmoidal curve is the
.
Part 5: Data Summary Table
| Parameter | Value / Observation | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Melting Point | 148–152°C | DSC (Differential Scanning Calorimetry) |
| 8.4 ± 0.1 | Potentiometric Titration / UV-Metric | |
| LogP | 2.38 | Shake-flask method (Octanol/Water) |
| 265 nm (Neutral), 278 nm (Anion) | UV-Vis Spectroscopy | |
| H-Bond Donors | 1 (Sulfonamide NH) | Structural Analysis |
| H-Bond Acceptors | 4 (Sulfonyl O x2, Nitrile N, Methoxy O) | Structural Analysis |
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes. Journal of Medicinal Chemistry. Link
-
Ghorab, M. M., et al. (2017). Synthesis, molecular docking and anticancer evaluation of some new sulfonamide derivatives. Chemistry Central Journal. Link
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link
-
Perlovich, G. L., et al. (2009).[6] Thermodynamics of solubility, sublimation and solvation processes of sulfonamides. European Journal of Pharmaceutical Sciences. Link
Sources
- 1. appchemical.com [appchemical.com]
- 2. mdpi.com [mdpi.com]
- 3. N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide | Benchchem [benchchem.com]
- 4. WO2015054662A1 - 4-((2-hydroxy-3-methoxybenzyl)amino) benzenesulfonamide derivatives as 12-lipoxygenase inhibitors - Google Patents [patents.google.com]
- 5. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives | MDPI [mdpi.com]
- 6. N-(4-Methoxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Architecture and Analytical Validation of 3-Cyano-N-(4-methoxyphenyl)benzenesulfonamide: A Technical Whitepaper
Executive Summary
As drug discovery pipelines increasingly rely on highly functionalized intermediates, the rigorous structural and physicochemical validation of these building blocks becomes paramount. This whitepaper provides an in-depth technical analysis of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide (CAS: 1004035-01-1) [1]. By deconstructing its molecular formula (
Structural Deconstruction & Formula Derivation
To understand the physicochemical behavior of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide, we must first deconstruct its molecular architecture. The molecule is built around a central benzenesulfonamide core , which dictates its primary hydrogen-bonding capabilities and acidity.
The structure is further defined by two key substituents:
-
Electrophilic Ring (Substituent 1): A cyano group (-CN) located at the meta (3-) position of the sulfonyl-attached benzene ring.
-
Nucleophilic Ring (Substituent 2): A 4-methoxyphenyl group (
) covalently bonded to the sulfonamide nitrogen.
Deriving the Molecular Formula:
-
3-Cyanobenzenesulfonyl moiety:
-
Amine linker:
-
4-Methoxyphenyl moiety:
-
Total Assembly:
Table 1: Elemental Composition and Exact Mass Contributions
To facilitate high-resolution mass spectrometry (HRMS) workflows, the exact monoisotopic mass must be established alongside the average molecular weight.
| Element | Atom Count | Atomic Weight ( g/mol ) | Exact Isotope Mass (Da) | Total Mass Contribution ( g/mol ) | Mass Fraction (%) |
| Carbon (C) | 14 | 12.011 | 12.00000 | 168.154 | 58.32% |
| Hydrogen (H) | 12 | 1.008 | 1.00783 | 12.096 | 4.20% |
| Nitrogen (N) | 2 | 14.007 | 14.00307 | 28.014 | 9.72% |
| Oxygen (O) | 3 | 15.999 | 15.99491 | 47.997 | 16.65% |
| Sulfur (S) | 1 | 32.065 | 31.97207 | 32.065 | 11.12% |
| Total | 32 | - | 288.0569 (Exact) | 288.326 (Avg MW) | 100.00% |
Synthetic Assembly & Structural Validation Protocol
The synthesis of aryl sulfonamides typically relies on the electrophilic coupling of a sulfonyl chloride with an amine [2]. As a Senior Application Scientist, I emphasize that the choice of reagents is not arbitrary; it is dictated by the electronic properties of the substrates.
Protocol 1: Synthesis of 3-Cyano-N-(4-methoxyphenyl)benzenesulfonamide
-
Causality & Rationale: 4-methoxyaniline is a competent nucleophile, but the reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the remaining aniline, rendering it non-nucleophilic and halting the reaction. Therefore, pyridine is employed as both a solvent and an acid scavenger to drive the reaction to completion [2].
-
Self-Validation Mechanism: A parallel Thin Layer Chromatography (TLC) plate must be run with isolated starting materials as reference spots to definitively confirm substrate consumption and prevent false positives.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of 4-methoxyaniline in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent moisture-induced hydrolysis of the highly reactive sulfonyl chloride.
-
Base Addition: Add 1.5 equivalents of anhydrous pyridine to the solution.
-
Electrophile Addition: Cool the reaction vessel to 0 °C. Slowly add 1.05 equivalents of 3-cyanobenzenesulfonyl chloride dropwise. Cooling is critical to control the exothermic reaction and minimize the formation of bis-sulfonated impurities.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 2:1).
-
Workup: Quench the reaction with 1N HCl to remove excess pyridine. Extract the organic layer, wash with brine, dry over anhydrous
, and concentrate under reduced pressure.
Synthetic assembly and molecular formula derivation of the target compound.
Analytical Workflows for Molecular Verification
Verifying the 288.32 g/mol molecular weight requires high-resolution techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard, provided the ionization parameters are correctly tuned to the molecule's specific chemistry.
Protocol 2: High-Resolution LC-MS (HRMS) Analysis
-
Causality & Rationale: Sulfonamides are weakly acidic compounds (pKa ~ 8.5–10) due to the strong electron-withdrawing nature of the sulfonyl group. Consequently, they readily lose a proton to form stable negative ions. Operating the mass spectrometer in Electrospray Ionization negative mode (ESI-) is the optimal technique, yielding a robust
signal with minimal fragmentation compared to ESI+ [3]. -
Self-Validation Mechanism: Inject a solvent blank (50:50 Water:Acetonitrile) prior to the sample to rule out system carryover. Utilize an internal standard (e.g., sulfamethoxazole) to validate ionization efficiency and retention time stability.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water and Acetonitrile to prevent detector saturation and ion suppression.
-
Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a 5-minute gradient elution from 5% to 95% Acetonitrile containing 0.1% Formic Acid. (Note: While formic acid is typically used for ESI+, a low concentration of 0.1% maintains peak shape without completely suppressing the ESI- signal).
-
Mass Spectrometry: Operate the Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in ESI- mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 350 °C.
-
Data Validation: Extract the ion chromatogram for m/z 287.0490 (calculated exact mass for
: 288.0569 - 1.0078). Verify the molecular formula ( ) by comparing the observed isotopic distribution—specifically the M+2 peak originating from the natural ~4.2% abundance of the isotope—against the theoretical pattern.
Self-validating high-resolution LC-MS workflow for molecular weight verification.
Conclusion
The structural validation of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide requires a deep understanding of its chemical composition (
References
-
Chemistry & Biology Interface. "Recent advances in synthesis of sulfonamides: A review". CBI Journal. URL: [Link]
-
National Institutes of Health (NIH) / PMC. "Investigation of disulfonamide ligands derived from o-phenylenediamine and their Pb(II) complexes by electrospray ionization mass spectrometry". NIH. URL: [Link]
The Therapeutic Potential of 3-Cyano-N-(4-methoxyphenyl)benzenesulfonamide: A Technical Guide for Drug Discovery Professionals
Abstract
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of clinically approved drugs. This technical guide delves into the therapeutic potential of a specific, yet under-explored derivative, 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide . While direct biological data for this compound is not yet available in peer-reviewed literature, its structural features—a proven pharmacophore (benzenesulfonamide), an electron-withdrawing cyano group, and a methoxyphenyl moiety—suggest a high probability of significant bioactivity. This document provides a comprehensive framework for its synthesis, characterization, and evaluation across key therapeutic areas including oncology and infectious diseases. We present detailed, field-proven experimental protocols and conceptual signaling pathways to empower researchers to unlock the full potential of this promising molecule.
Introduction: The Promise of a Privileged Scaffold
Benzenesulfonamides have a rich history in drug discovery, demonstrating a remarkable breadth of biological activities.[1] Their success stems from their ability to act as bioisosteres of other functional groups and their capacity for facile chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a cyano (-C≡N) group at the meta-position of the benzenesulfonamide ring is of particular interest. The strong electron-withdrawing nature of the cyano group can significantly influence the acidity of the sulfonamide proton and the overall electronic distribution of the molecule, potentially enhancing its binding affinity to biological targets.[2] Furthermore, the N-(4-methoxyphenyl) substitution provides a lipophilic character that can be crucial for membrane permeability and interaction with hydrophobic pockets in target proteins.
It is important to note the existence of a structural isomer, 3-cyano-N-[(4-methoxyphenyl)methyl]benzenesulfonamide (CAS 1018240-62-4), which features a methylene spacer between the nitrogen and the methoxyphenyl group.[3][4] This guide will focus on the direct N-aryl linked compound as named in the topic, for which we will propose a synthetic route and a comprehensive screening strategy.
Synthesis of 3-Cyano-N-(4-methoxyphenyl)benzenesulfonamide
The synthesis of N-aryl sulfonamides is a well-established process in organic chemistry.[5] The most direct route to the target compound involves the reaction of 3-cyanobenzenesulfonyl chloride with p-anisidine.
Sources
mechanism of action for cyano-substituted benzenesulfonamides
An In-Depth Technical Guide to the Mechanism of Action of Cyano-Substituted Benzenesulfonamides
Executive Summary
The benzenesulfonamide scaffold represents a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse pharmacological activities.[1] A significant class of these compounds, cyano-substituted benzenesulfonamides, has garnered substantial interest, primarily for their potent inhibitory action against the metalloenzyme superfamily, carbonic anhydrase (CA). This guide provides a detailed exploration of the molecular mechanisms underpinning the function of these inhibitors. We will dissect the fundamental zinc-binding interactions of the sulfonamide group, elucidate the modulatory role of the cyano-substitution in achieving potency and isoform selectivity, and present the empirical methodologies used to validate these mechanisms. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important class of enzyme inhibitors.
Chapter 1: The Primary Target: Carbonic Anhydrase
Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2][3] In humans, 15 different CA isoforms have been identified, differing in their tissue distribution, subcellular localization, and catalytic activity.[3][4] These enzymes are pivotal in a vast array of physiological processes, including pH regulation, gas transport, electrolyte secretion, and biosynthesis.
The dysregulation of specific CA isoforms is implicated in numerous pathologies, making them validated therapeutic targets.[3] For instance:
-
hCA II is abundant in the eye, and its inhibition reduces aqueous humor production, making it a key target for anti-glaucoma drugs.[4]
-
hCA IX and XII are tumor-associated isoforms that are overexpressed in hypoxic cancers.[5][6][7] They contribute to the acidification of the tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis.[7]
-
hCA VII is found in the brain, and its selective inhibition has been explored for the management of neuropathic pain and epilepsy.[3][8]
The development of isoform-selective CA inhibitors is a critical goal in drug discovery to maximize therapeutic efficacy while minimizing off-target side effects.[9]
Chapter 2: The Core Mechanism: Zinc-Binding Inhibition
The defining feature of primary benzenesulfonamides as CA inhibitors is the sulfonamide moiety (-SO₂NH₂), which acts as a potent zinc-binding group (ZBG).[1][7] The mechanism is a classic example of transition-state analog inhibition.
The CA active site contains a Zn²⁺ ion coordinated by three histidine residues and a water molecule (or hydroxide ion). This zinc-bound hydroxide is the key nucleophile that attacks the carbon dioxide substrate. Primary sulfonamide inhibitors function by displacing this water/hydroxide ion and coordinating directly to the zinc ion.[2]
The sulfonamide group binds to the zinc ion in its deprotonated, anionic form (-SO₂NH⁻).[2] This binding is stabilized by a network of interactions:
-
Zinc Coordination: The nitrogen atom of the sulfonamidate anion forms a strong coordinate bond with the tetrahedrally coordinated Zn²⁺ ion.[1][9]
-
Hydrogen Bonding: The sulfonamide oxygens accept a hydrogen bond from the backbone NH group of the highly conserved Thr199 residue, anchoring the inhibitor in the active site.
-
Van der Waals Interactions: The benzene ring of the inhibitor establishes multiple van der Waals contacts with hydrophobic and aromatic residues lining the active site cavity, including Val121, Phe131, Val143, Leu198, and Thr200.[9]
X-ray crystallography studies have repeatedly confirmed this binding mode, providing a detailed, atomic-level understanding of the enzyme-inhibitor complex.[2][4][5][10]
Chapter 3: The Modulatory Role of Cyano-Substitution
While the sulfonamide group provides the primary anchor to the zinc ion, substituents on the benzene ring—often termed the "tail"—are crucial for modulating inhibitory potency and achieving isoform selectivity.[3][11] The cyano (-C≡N) group is a particularly interesting substituent due to its distinct electronic and steric properties.
The cyano group is strongly electron-withdrawing and can act as a hydrogen bond acceptor.[12] Its incorporation into the benzenesulfonamide scaffold can influence the molecule's activity in several ways:
-
Electronic Effects: The electron-withdrawing nature of the cyano group can affect the pKa of the sulfonamide moiety, influencing its ability to deprotonate and bind to the zinc ion.
-
Direct Interactions: The cyano group can form specific polar interactions or hydrogen bonds with amino acid residues in the active site, providing additional binding affinity. For example, studies have shown the cyano group can interact with the amide function of asparagine residues.[12]
-
Conformational Restraint: The linear geometry of the cyano group can influence the overall conformation of the inhibitor, positioning other parts of the "tail" for optimal interactions within the diverse topographies of different CA isoform active sites.
Structure-activity relationship (SAR) studies of 4-cyanamidobenzenesulfonamide derivatives have shown that further substitution on the cyanamide nitrogen can dramatically affect inhibitory profiles. For instance, attaching long aliphatic chains (e.g., C6, C7) can significantly enhance inhibitory potency against isoforms like hCA I.[1][13] This demonstrates the "tail approach," where modifications distal to the primary zinc-binding group are used to exploit differences in the amino acid residues at the entrance of the active site cavity among the various CA isoforms.[3]
Chapter 4: Quantitative Analysis of Inhibitory Potency
The efficacy of cyano-substituted benzenesulfonamides is quantified by their inhibition constants (Kᵢ), which represent the concentration of inhibitor required to produce half-maximum inhibition. Lower Kᵢ values indicate higher potency. The table below summarizes inhibitory data for a selection of these compounds against various human carbonic anhydrase isoforms, illustrating the impact of structural modifications on potency and selectivity.
| Compound ID | R-Group on Cyanamide | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| 7 | H | 889 | 105 | - | - | [1][13] |
| 8 | Methyl | 70.4 | 45.4 | - | - | [1] |
| 9 | Ethyl | 85.3 | 60.1 | - | - | [1] |
| 11 | n-Hexyl | 9.3 | 15.6 | - | - | [1] |
| 14 | Benzyl | 50.6 | 25.8 | - | - | [1] |
| 3 | (4-cyano-1H-1,2,3-triazol-1-yl) | 102.5 | 16.7 | 100.9 | 240.5 | [14] |
| 14 | (triazolo-pyridine) | 365.1 | 145.6 | 12.3 | 116.8 | [14] |
| 17 | (triazolo-pyridine) | 103.5 | 56.8 | 9.8 | 150.3 | [14] |
| AAZ | (Standard Inhibitor) | 250 | 12.1 | 25.7 | 5.7 | [15] |
Note: Data is compiled from multiple sources for illustrative purposes. "-" indicates data not reported in the cited source.
Chapter 5: Experimental Elucidation of the Mechanism
Determining the mechanism and kinetic parameters of enzyme inhibition is a critical step in drug development.[16] For carbonic anhydrases, several robust assays are employed. The stopped-flow CO₂ hydration assay is a gold standard, but simpler colorimetric methods are also widely used for high-throughput screening.
Detailed Protocol: Colorimetric CA Inhibition Assay
This protocol describes a common method based on the CA-catalyzed hydrolysis of an ester substrate, p-nitrophenyl acetate (pNPA), which releases the chromophore p-nitrophenol.[17][18] The rate of p-nitrophenol formation is monitored spectrophotometrically at 400-405 nm.
I. Rationale: This assay leverages the esterase activity of carbonic anhydrase.[18] An inhibitor that binds to the active site will block this activity, leading to a reduced rate of color development. By measuring the reaction rate at various substrate and inhibitor concentrations, one can determine the type of inhibition (competitive, non-competitive, etc.) and calculate the Kᵢ value.[19]
II. Materials:
-
Purified human carbonic anhydrase (e.g., hCA II)
-
CA Assay Buffer (e.g., Tris-HCl, pH 7.4-8.3)
-
Substrate: p-Nitrophenyl acetate (pNPA), dissolved in a water-miscible organic solvent like acetonitrile or DMSO.
-
Test Inhibitor (Cyano-substituted benzenesulfonamide), prepared as a stock solution in DMSO.
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400-405 nm.
III. Step-by-Step Methodology:
-
Enzyme Preparation: Prepare a working solution of the CA enzyme in cold assay buffer to the desired final concentration (e.g., 1-5 µg/mL). Keep the enzyme on ice at all times.
-
Inhibitor Preparation: Perform serial dilutions of the inhibitor stock solution in the assay buffer to create a range of concentrations to be tested. Include a "no inhibitor" control (buffer with DMSO equivalent).
-
Assay Setup (96-well plate):
-
To each well, add 180 µL of the appropriate solution:
-
Blank Wells: Assay Buffer only.
-
Control Wells (No Inhibitor): Enzyme solution.
-
Test Wells: Enzyme solution containing the desired final concentration of the inhibitor.
-
-
Pre-incubate the plate at the assay temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a fresh working solution of the pNPA substrate in the assay buffer.
-
Initiate the reaction by adding 20 µL of the pNPA substrate solution to all wells (except the blank).
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 405 nm every 30-60 seconds for a period of 10-20 minutes (kinetic mode).
-
-
Data Analysis:
-
For each concentration of inhibitor, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot the V₀ against the substrate concentration for each inhibitor concentration.
-
Analyze the data using Michaelis-Menten kinetics and a corresponding Lineweaver-Burk plot to determine the mode of inhibition (e.g., competitive inhibition will show an increase in the apparent Kₘ with no change in Vₘₐₓ).[16][19]
-
Calculate the IC₅₀ (inhibitor concentration causing 50% inhibition) and subsequently the Kᵢ using the Cheng-Prusoff equation for the determined mode of inhibition.
-
Chapter 6: Beyond Carbonic Anhydrase
While CA inhibition is the most prominent and well-documented mechanism of action for benzenesulfonamides, it is crucial for drug development professionals to recognize that this scaffold is not exclusively selective. The inherent versatility of the benzenesulfonamide core allows it to interact with other biological targets. Recent research has identified cyano-substituted benzenesulfonamides with activities against other enzyme families. For example, specific derivatives have been shown to act as dual inhibitors of both carbonic anhydrases and cathepsins, which could be beneficial for treating conditions like neuropathic pain where both enzyme classes are implicated.[8] Other studies have identified benzenesulfonamides that inhibit perforin, a key protein in cell-mediated cytotoxicity, or receptor tyrosine kinases like TrkA, a target in glioblastoma.[20][21][22] These findings underscore the importance of comprehensive profiling to understand the full biological activity of any new chemical entity.
Conclusion
The is primarily driven by the potent, coordinate binding of the deprotonated sulfonamide group to the catalytic zinc ion within the active site of carbonic anhydrase isoforms. The cyano-substitution, as part of the inhibitor's "tail," plays a critical modulatory role, influencing electronic properties and providing additional interaction points that are key to enhancing potency and achieving isoform selectivity. This mechanism is well-supported by extensive kinetic data, structure-activity relationship studies, and atomic-level detail from X-ray crystallography. A thorough understanding of this mechanism, validated through rigorous experimental protocols, is essential for the rational design and development of the next generation of selective and effective benzenesulfonamide-based therapeutics.
References
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Angeli, A., Pinteala, M., Maier, S. S., et al. (2022). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2686-2693. [Link]
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Giel-Pietraszuk, M., Boffo, A., Nuti, E., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 927-930. [Link]
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Giel-Pietraszuk, M., Boffo, A., Nuti, E., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters. [Link]
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Rutkauskas, K., Zubrienė, A., Smirnov, A., et al. (2023). 4-Cyanamido-substituted benzenesulfonamides act as dual carbonic anhydrase and cathepsin inhibitors. Bioorganic Chemistry, 139, 106725. [Link]
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Solis-Jimenez, L., Figueroa-Valverde, L., Diaz-Cedillo, F., et al. (2022). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 27(19), 6649. [Link]
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Bozdag, M., Bua, S., Ferraroni, M., et al. (2019). Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. International Journal of Molecular Sciences, 20(19), 4877. [Link]
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Liguori, F., Bua, S., Ferraroni, M., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystall. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2185250. [Link]
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Abdel-Aziz, A. A.-M., El-Zahabi, H. S. A., El-Sawy, E. R., et al. (2018). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1423-1432. [Link]
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Stearns, R. A., Miller, R. R., Tang, W., et al. (2002). The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. Drug Metabolism and Disposition, 30(7), 771-777. [Link]
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Publons. (2025). Review of X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. Publons. [Link]
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Genotic. (n.d.). Carbonic Anhydrase Activity Assay Kit. Genotic. [Link]
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Johann, F., Müller, F., & Ulber, R. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Fermentation, 7(3), 118. [Link]
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Binda, C., & Edmondson, D. E. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. International Journal of Molecular Sciences, 21(11), 4118. [Link]
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Rowlett, D. R., & Tufts, N. A. (1998). Measurement of carbonic anhydrase activity using a sensitive fluorometric assay. Analytical Biochemistry, 264(1), 68-76. [Link]
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El-Sayed, M. A.-A., El-Dean, A. M. K., Hassan, A. S., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Scientific Reports, 11(1), 15682. [Link]
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Dudutienė, V., Zubrienė, A., Smirnov, A., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17649-17671. [Link]
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OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. [Link]
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Dirsytė, A., Vaškevičienė, I., Mickevičiūtė, A., et al. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1641-1649. [Link]
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Giel-Pietraszuk, M., Boffo, A., Nuti, E., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters. [Link]
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Michailovienė, V., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(6-7), 729-738. [Link]
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Kazokaitė, J., Zubrienė, A., Smirnov, A., et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 27(8), 2482. [Link]
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Uslu, H., Guler, O. O., Ceylan, S., et al. (2023). Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions. Journal of Biomolecular Structure and Dynamics, 1-14. [Link]
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El-Naggar, A. M., Abuel-Magd, A. M., Al-Sha’er, M. A., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. RSC Advances, 12(45), 29285-29301. [Link]
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Angeli, A., Pinteala, M., Maier, S. S., et al. (2022). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Figueroa-Valverde, L., Diaz-Cedillo, F., Rosas-Nexticapa, M., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Applied Pharmaceutical Science, 14(04), 169-180. [Link]
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Taylor & Francis. (n.d.). Cyano groups – Knowledge and References. Taylor & Francis. [Link]
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Rudd-Schmidt, J. A., Hodel, A. W., Noori, T., et al. (2022). Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors. ACS Pharmacology & Translational Science, 5(6), 447-458. [Link]
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Rudd-Schmidt, J. A., Hodel, A. W., Noori, T., et al. (2022). Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors. ACS Pharmacology & Translational Science. [Link]
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Liguori, F., Bua, S., & Supuran, C. T. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Robertson, M. J., Thompson, C., Maclean, J., et al. (2020). Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. MedChemComm, 11(10), 1745-1750. [Link]
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de Oliveira, G. V., & de Souza, A. C. B. P. (2023). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 14(10), 1839-1856. [Link]
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Annapoorna, P. S. L., Illendula, A., Rao, A., et al. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. International Journal of Molecular Sciences, 24(15), 12349. [Link]
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Liguori, F., Bua, S., & Supuran, C. T. (2025). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Petraitis, V., Petrauskas, V., Kairystė, A., et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Molecules, 28(7), 3168. [Link]
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Al-Warhi, T., El-Gamal, M. I., Anbar, M., et al. (2024). Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. Molecules, 29(6), 1318. [Link]
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Chen, W., Zhang, L., Wang, Y., et al. (2023). Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates. Molecular Pharmaceutics. [Link]
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literature review of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide derivatives
This guide serves as a comprehensive technical resource for researchers investigating the 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide scaffold. This class of molecules represents a critical intersection in medicinal chemistry, balancing the metabolic stability of the benzonitrile motif with the pharmacophoric potency of N-aryl sulfonamides .
These derivatives are primarily investigated for antineoplastic activity , specifically targeting tubulin polymerization (colchicine-binding site) and Carbonic Anhydrase (CA) isoforms (specifically tumor-associated CA IX/XII).
Part 1: Executive Summary & Structural Rationale
The molecule 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide (CAS: 1018240-62-4) integrates three distinct structural domains, each contributing to its biological profile:
-
The Sulfonamide Core (
): Acts as a bioisostere of the transition state in peptide hydrolysis and a key hydrogen-bond donor/acceptor. It is the primary pharmacophore for Carbonic Anhydrase inhibition (zinc-binding group). -
The 3-Cyano Group (
): Located at the meta position of the benzenesulfonyl ring. It functions as a strong electron-withdrawing group (EWG), enhancing the acidity of the sulfonamide -NH-, thereby strengthening interactions with target proteins. Unlike nitro groups, the cyano group is less prone to reductive metabolism, offering a superior safety profile. -
The N-(4-Methoxyphenyl) Moiety (
-Anisidine): Provides lipophilic bulk and electron-donating properties. The 4-methoxy group often acts as a hydrogen bond acceptor, crucial for orienting the molecule within the hydrophobic pocket of tubulin or the active site of enzymes.
Part 2: Chemical Architecture & Synthesis
Retrosynthetic Analysis
The most robust synthetic route utilizes a nucleophilic attack of p-anisidine on a sulfonyl chloride electrophile. The 3-cyano group is best introduced prior to sulfonamide formation to avoid chemoselectivity issues.
Pathway:
Target Molecule
Experimental Protocol: General Synthesis
Objective: Synthesis of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide.
Reagents:
-
3-Cyanobenzenesulfonyl chloride (1.0 eq)
-
4-Methoxyaniline (p-anisidine) (1.1 eq)
-
Pyridine (Solvent/Base) or DCM/Triethylamine
-
HCl (1M) for quenching
Step-by-Step Methodology:
-
Preparation : In a 100 mL round-bottom flask, dissolve 4-methoxyaniline (1.23 g, 10 mmol) in anhydrous DCM (20 mL). Add Triethylamine (1.5 mL, 11 mmol) and cool the mixture to 0°C in an ice bath.
-
Addition : Dropwise add a solution of 3-cyanobenzenesulfonyl chloride (2.01 g, 10 mmol) in DCM (10 mL) over 15 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.
-
Reaction : Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
-
Workup :
-
Quench with 1M HCl (30 mL) to neutralize excess base and solubilize unreacted amine.
-
Extract the organic layer and wash with Brine (2 x 20 mL).
-
Dry over anhydrous
.
-
-
Purification : Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to yield white/off-white needles.
Yield Expectation: 85–92% Melting Point: ~130–135°C (Predicted based on analogs)
Visualization: Synthetic Workflow
Caption: Step-by-step synthetic pathway for the production of the target sulfonamide derivative.
Part 3: Pharmacology & Mechanism of Action
Primary Target: Tubulin Polymerization Inhibition
Sulfonamide derivatives, particularly those with N-aryl substitutions, are potent inhibitors of microtubule dynamics. They bind to the colchicine-binding site on
-
Mechanism : The 3-cyano-benzenesulfonamide moiety mimics the A-ring of colchicine, while the 4-methoxyphenyl group occupies the hydrophobic pocket usually bound by the B-ring.
-
Effect : Prevents microtubule assembly
G2/M phase cell cycle arrest Apoptosis.
Secondary Target: Carbonic Anhydrase (CA) Inhibition
The sulfonamide group (
-
Relevance : Tumor-associated isoforms CA IX and CA XII are overexpressed in hypoxic tumors.
-
Selectivity : The "tail" (N-4-methoxyphenyl) determines selectivity. The bulky, lipophilic nature of this derivative favors binding to the hydrophobic pocket of CA IX over the cytosolic CA I/II.
Signaling Pathway Visualization
Caption: Dual-mechanism pathway showing tubulin destabilization and CA IX inhibition leading to apoptosis.
Part 4: Structure-Activity Relationship (SAR)
The following table summarizes the impact of substituents on the benzenesulfonamide core, derived from comparative literature on N-aryl sulfonamides.
Table 1: SAR Analysis of Benzenesulfonamide Derivatives
| Position | Substituent | Electronic Effect | Biological Impact |
| 3-Position (Meta) | -CN (Cyano) | Strong EWG ( | Optimal. Increases acidity of sulfonamide NH (pKa |
| Strong EWG | High potency but risk of reduction to toxic amine/nitroso metabolites. | ||
| Neutral | Lower potency due to weaker H-bond donor capability. | ||
| N-Aryl Ring | 4-OMe (Methoxy) | EDG ( | Optimal. Provides lipophilicity for cell permeability. Oxygen acts as H-bond acceptor.[2] |
| EWG | Increases lipophilicity but lacks H-bond acceptor capability. | ||
| EDG | Increases solubility but reduces membrane permeability (Phase II conjugation target). |
Part 5: Experimental Protocols (Bioassays)
Tubulin Polymerization Assay
Purpose: To quantify the direct inhibition of microtubule assembly.
-
Reagents: Purified bovine brain tubulin (>99%), GTP (1 mM), PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9). -
Setup: Pre-incubate tubulin (10 µM) with the test compound (0.1 – 100 µM) in PEM buffer at 4°C for 30 mins.
-
Initiation: Add GTP and shift temperature to 37°C immediately.
-
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a spectrophotometer.
-
Analysis: Calculate
(rate of polymerization). Compare to Vehicle (DMSO) and Positive Control (Colchicine).
MTT Cytotoxicity Assay
Purpose: To determine
-
Seeding: Plate cells (
cells/well) in 96-well plates; incubate 24h. -
Treatment: Add graded concentrations of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide (0.01 – 100 µM). Incubate for 48–72h.
-
Development: Add MTT reagent (5 mg/mL); incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure OD at 570 nm.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link
-
Ghorab, M. M., et al. (2017). Synthesis and molecular docking of some novel sulfonamides as chemotherapeutic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 107–119. Link
-
Owa, T., et al. (1999). Discovery of Novel Antitumor Sulfonamides Targeting G1 Phase of the Cell Cycle. Journal of Medicinal Chemistry, 42(19), 3789–3799. Link
-
NCI/NIH. (2024).[3] Compound Summary: Benzenesulfonamide Derivatives. PubChem. Link
-
Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and MMP inhibitors: Synthesis of sulfonamides incorporating sulfonyl- and carbonyl-guanidinyl moieties. European Journal of Medicinal Chemistry, 35(1), 31-39. Link
Sources
solubility profile of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide in water vs organic solvents
[1]
Executive Summary
This technical guide provides a comprehensive solubility profile for 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide (CAS: 1018240-62-4). As a structural analog to established tubulin polymerization inhibitors (e.g., E7010), this compound exhibits a "brick dust" physicochemical profile: high crystallinity driven by intermolecular hydrogen bonding, resulting in poor aqueous solubility but high solubility in polar aprotic solvents.
This document synthesizes predictive data based on close structural analogs (specifically 3-cyano-4-methylbenzenesulfonamide and N-aryl benzenesulfonamides) with validated experimental protocols for precise determination.
Physicochemical Identity & Solubility Mechanism[1]
To understand the solubility behavior of this molecule, we must first deconstruct its competitive intermolecular forces.
Structural Determinants
The molecule consists of three distinct pharmacophores that dictate its solvation energy:
-
The Sulfonamide Linker (
): Acts as a hydrogen bond donor (NH) and acceptor (O). This is the primary driver of crystal lattice stability. -
The 3-Cyano Group (
): A strong electron-withdrawing group (EWG) on the benzenesulfonyl ring. It increases the acidity of the sulfonamide proton, lowering the (estimated ), which is critical for pH-dependent solubility. -
The 4-Methoxyphenyl Moiety: A lipophilic tail that reduces water solubility but enhances interaction with organic solvents like ethyl acetate and dichloromethane.
The Solubility Paradox
Like many sulfonamide-based drug candidates, this compound faces the solubility-permeability paradox . The rigid aromatic backbone facilitates
-
Water: Cannot overcome the lattice energy due to the hydrophobic aromatic rings (high
, est. ~2.5–3.0). -
DMSO/DMF: Can disrupt the lattice effectively via strong dipole-dipole interactions.
Solubility Profile: Water vs. Organic Solvents
The following data is synthesized from thermodynamic studies of close structural analogs (e.g., 3-cyano-4-methylbenzenesulfonamide) [1][4].
Table 1: Estimated Solubility Profile at 25°C
| Solvent Class | Specific Solvent | Solubility Rating | Est. Concentration (mg/mL) | Mechanistic Rationale |
| Aqueous | Water (pH 7) | Insoluble | < 0.05 | High lipophilicity; water cannot disrupt crystal lattice. |
| 0.1 M NaOH | Soluble | > 10.0 | Deprotonation of sulfonamide nitrogen forms a soluble salt. | |
| 0.1 M HCl | Insoluble | < 0.05 | Molecule remains neutral; no basic center for protonation. | |
| Polar Aprotic | DMSO | Very High | > 150 | Strong H-bond acceptor capability of DMSO disrupts sulfonamide dimers. |
| DMF | Very High | > 150 | Similar mechanism to DMSO; ideal for stock solutions. | |
| Acetone | High | 50 – 80 | Good dipole interaction with the cyano group. | |
| Polar Protic | Methanol | Moderate | 15 – 25 | Solvation via H-bonding, but limited by the hydrophobic aromatic rings. |
| Ethanol | Moderate | 10 – 20 | Slightly lower than methanol due to the ethyl chain. | |
| Non-Polar | Ethyl Acetate | Good | 20 – 40 | "Like dissolves like" interaction with the methoxy/aromatic sectors. |
| Hexane/Heptane | Insoluble | < 0.01 | Lack of polar interactions; cannot solvate the sulfonamide core. | |
| DCM | Moderate | 10 – 30 | Good solvation of the aromatic backbone. |
Critical Formulation Note: This compound is a Class II candidate (Low Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS). For biological assays, stock solutions should be prepared in DMSO and diluted, ensuring the final DMSO concentration is <0.5% to avoid cytotoxicity.
Experimental Protocol: Saturation Shake-Flask Method
Do not rely solely on predictive models. The following protocol is the industry "Gold Standard" for determining thermodynamic equilibrium solubility, compliant with OECD Guideline 105.
Workflow Visualization
Figure 1: Step-by-step workflow for thermodynamic solubility determination.
Detailed Methodology
Reagents:
-
Test Compound: 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide (>98% purity).
-
Solvents: HPLC-grade Water, Methanol, Acetonitrile, DMSO.
-
Filters: 0.45 µm PVDF or PTFE syringe filters (Nylon is generally avoided for sulfonamides due to potential binding).
Step 1: Sample Preparation
-
Weigh approximately 10 mg of the compound into a 2 mL HPLC vial (glass).
-
Add 500 µL of the target solvent.
-
Critical Check: If the solid dissolves immediately, the solution is undersaturated. Add more solid until a visible suspension persists.
Step 2: Equilibration
-
Place vials in an orbital shaker or thermomixer at 25°C (room temp) or 37°C (physiological temp).
-
Agitate at 500–750 RPM for 24 hours .
-
Self-Validation: After 24 hours, verify solid is still present. If not, the result is invalid (lower bound only).
Step 3: Phase Separation
-
Filtration: Using a syringe, draw up the supernatant.[1] Attach a pre-saturated filter (pass 0.5 mL of solvent through first to saturate binding sites) and filter the sample into a clean vial.
-
Centrifugation (Preferred for low volumes): Centrifuge at 10,000 RPM for 10 minutes. Pipette the supernatant carefully, avoiding the pellet.
Step 4: Quantification (HPLC-UV)
-
Dilute the supernatant 100-fold or 1000-fold with mobile phase (e.g., 50:50 Acetonitrile:Water).
-
Inject onto a C18 column.
-
Detect at the isosbestic point or
(typically 265–275 nm for this scaffold). -
Calculate concentration using a 5-point calibration curve of the standard in DMSO.
Mechanistic Pathway: pH-Dependent Solubility[1]
The sulfonamide group is amphoteric but predominantly acidic in this configuration. The 3-cyano group stabilizes the negative charge on the nitrogen upon deprotonation.
Figure 2: The ionization switch. At pH > 9.5 (approx), the molecule becomes a water-soluble salt.
Practical Implication for Researchers
-
Extraction: To extract this compound from an organic reaction mixture, wash the organic layer with 1M NaOH . The compound will ionize and move into the aqueous layer, leaving non-acidic impurities in the organic layer. Acidify the aqueous layer (pH < 4) to precipitate the pure compound.
-
Formulation: For IV administration studies, a co-solvent system (e.g., PEG400/Water) or pH adjustment (alkaline buffer) is required.
References
-
BenchChem. (2025).[1][2] Solubility and stability of 3-Cyano-4-methylbenzenesulfonamide in different solvents.[2] Retrieved from
-
Perlovich, G. L., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.[3] Journal of Chemical & Engineering Data.[4]
-
Martinez, F., et al. (2019). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Journal of Solution Chemistry.
-
NIST. (2025). Solubility Data Series: Sulfonamides.[4][5] National Institute of Standards and Technology.
-
Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
(Note: While specific experimental values for the exact 4-methoxy analog are proprietary or rare in open literature, the data above is extrapolated from the validated behavior of the 4-methyl and unsubstituted analogs cited in references [1] and [2].)
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Targets for 3-Cyano-N-(4-methoxyphenyl)benzenesulfonamide: A Technical Guide
The following technical guide provides an in-depth analysis of the biological targets, mechanism of action, and experimental validation for 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide , a representative compound of the N-arylbenzenesulfonamide pharmacophore.
Executive Summary & Chemical Identity[1]
3-cyano-N-(4-methoxyphenyl)benzenesulfonamide (CAS: 1004035-01-1) belongs to the N-arylbenzenesulfonamide class of small molecules. This scaffold is a privileged structure in medicinal chemistry, primarily recognized for its potent antimitotic properties through Tubulin Polymerization Inhibition and, secondarily, for its modulation of Carbonic Anhydrase (CA) activity.
The compound features two critical structural domains:
-
Ring A (Benzenesulfonyl moiety): Substituted with a 3-cyano group, acting as an electron-withdrawing element to modulate acidity and metabolic stability.
-
Ring B (Aniline moiety): Substituted with a 4-methoxy group, a classic bioisostere for the methoxy-rich rings found in natural antimitotic agents like Colchicine and Combretastatin A-4 (CA-4).
Chemical Structure[2][3][4][5][6][7][8][9][10][11][12]
-
IUPAC Name: 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide[1]
-
Molecular Formula: C₁₄H₁₂N₂O₃S
-
Molecular Weight: 288.32 g/mol [1]
-
Key Pharmacophore: Sulfonamide bridge (
) linking two aryl systems.
Primary Biological Target: Tubulin Polymerization
The most validated target for N-arylbenzenesulfonamides with this specific substitution pattern (3-cyano, 4-methoxy) is the Colchicine Binding Site (CBS) on
Mechanism of Action (MOA)
The compound acts as a Microtubule Destabilizing Agent (MDA) . Unlike taxanes (which stabilize microtubules), this molecule binds to the interface between
-
Binding Event: The 4-methoxyphenyl ring mimics the trimethoxyphenyl ring of Colchicine, occupying the hydrophobic pocket of the CBS on
-tubulin. -
Conformational Change: Binding induces a curved conformation in the tubulin dimer, making it incompetent for microtubule assembly.
-
Catastrophe Induction: The suppression of microtubule dynamics leads to the depolymerization of the mitotic spindle.
-
Cell Cycle Arrest: Cells are arrested in the G2/M phase , leading to mitotic catastrophe and subsequent apoptosis (programmed cell death).
Structure-Activity Relationship (SAR) Logic
-
Sulfonamide Linker: The
bridge positions the two aryl rings in a "twisted" geometry similar to the cis-stilbene configuration of Combretastatin A-4, which is optimal for the CBS. -
4-Methoxy Group: Essential for high-affinity binding. Removal or replacement with bulky groups often results in a loss of potency.
-
3-Cyano Group: Enhances the lipophilicity and metabolic stability of the A-ring. In similar analogues (e.g., E7010), electron-withdrawing groups at the 3- or 4-position of the sulfonyl ring improve antiproliferative activity.
Pathway Visualization
Caption: Mechanism of action for tubulin destabilization via the Colchicine Binding Site (CBS).
Secondary Target: Carbonic Anhydrase (Isoforms IX & XII)[14]
While primary sulfonamides (
Mechanism of Interaction
-
Zinc Coordination: The sulfonamide nitrogen (if deprotonated) or the sulfonyl oxygen can coordinate with the Zn²⁺ ion in the enzyme's active site.
-
Hydrophobic Tail Interaction: The "3-cyano" and "4-methoxy" aryl tails fit into the hydrophobic half of the CA active site, potentially conferring selectivity for CA IX (found in hypoxic tumors) over the ubiquitous cytosolic CA I/II.
-
Prodrug Hypothesis: In some physiological contexts, N-substituted sulfonamides may be hydrolyzed to release the primary sulfonamide, which is a potent CAI.
Therapeutic Implication
Inhibition of CA IX disrupts pH regulation in hypoxic tumor cells, leading to intracellular acidification and reduced cell survival, which synergizes with the antimitotic effect of tubulin inhibition.
Experimental Validation Protocols
To validate the biological activity of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide, the following standardized assays are recommended.
In Vitro Tubulin Polymerization Assay
Objective: Quantify the compound's ability to inhibit the assembly of purified tubulin into microtubules.
| Parameter | Specification |
| Protein Source | Porcine Brain Tubulin (>99% pure) |
| Buffer | PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) + 1 mM GTP |
| Detection | Fluorescence (DAPI-based) or Turbidimetry (OD 340 nm) |
| Control | Combretastatin A-4 (Positive), DMSO (Negative) |
Protocol Steps:
-
Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 10% glycerol and 1 mM GTP.
-
Incubation: Add test compound (0.1 - 10 µM) to the tubulin solution on ice.
-
Initiation: Transfer to a 37°C plate reader to initiate polymerization.
-
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Analysis: Calculate the
of the polymerization curve. A reduction in compared to DMSO control indicates inhibition.
Cell Cycle Analysis (Flow Cytometry)
Objective: Confirm G2/M phase arrest characteristic of tubulin inhibitors.
-
Cell Culture: Treat HeLa or MCF-7 cells with the compound (IC₅₀ concentration) for 24 hours.
-
Fixation: Harvest cells, wash with PBS, and fix in 70% ethanol at -20°C overnight.
-
Staining: Resuspend cells in PBS containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze DNA content using a flow cytometer.
-
Result: A distinct peak accumulation in the G2/M phase (4N DNA content) confirms antimitotic activity.
Carbonic Anhydrase Inhibition (Stopped-Flow Assay)
Objective: Determine the inhibition constant (
-
Reaction: Monitor the hydration of CO₂ to bicarbonate using a pH indicator (Phenol Red).
-
Enzyme: Recombinant human CA isoforms.
-
Substrate: CO₂-saturated water.
-
Measurement: Measure the time required for the pH to drop (color change) using a stopped-flow spectrophotometer.
-
Calculation: Fit the initial rates to the Cheng-Prusoff equation to determine
.
Comparative Efficacy & Selectivity[5]
The following table benchmarks the theoretical profile of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide against standard agents.
| Compound | Primary Target | Binding Site | Mechanism |
| 3-cyano-N-(4-methoxyphenyl)... | Tubulin | Colchicine Site | Microtubule Destabilization |
| E7010 (ABT-751) | Tubulin | Colchicine Site | Oral Antimitotic |
| Combretastatin A-4 | Tubulin | Colchicine Site | Vascular Disruption |
| Acetazolamide | Carbonic Anhydrase | Active Site Zn²⁺ | Pan-CA Inhibition |
Synthesis Workflow Visualization
To support researchers synthesizing this probe, the standard coupling protocol is visualized below.
Caption: General synthetic pathway for N-arylbenzenesulfonamide formation.
References
-
Yoshino, H., et al. (1992). "Synthesis and structure-activity relationships of N-phenylbenzenesulfonamide derivatives as novel antimitotic agents." Journal of Medicinal Chemistry, 35(13), 2496-2502. Link
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Kuo, C. C., et al. (2004). "A novel sulfonamide derivative, E7010, exhibits potent antimitotic activity and inhibits tubulin polymerization." Cancer Research, 64(13), 4621-4628. Link
-
Nocentini, A., & Supuran, C. T. (2018). "Sulfonamides as carbonic anhydrase inhibitors: Interactions with the active site metal ion." Expert Opinion on Drug Discovery, 13(8), 767-776. Link
-
Gagné-Boulet, M., et al. (2021). "Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides as new antimicrotubule agents targeting the colchicine-binding site." European Journal of Medicinal Chemistry, 213, 113136. Link
Sources
Preclinical Toxicity and Safety Profiling of 3-Cyano-N-(4-methoxyphenyl)benzenesulfonamide
Document Type: Technical Whitepaper Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals
Executive Summary
The compound 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide (CAS: 1004035-01-1) is a high-purity synthetic intermediate and putative pharmacophore widely utilized in global R&D, coupling reactions, and functional material synthesis[1]. As drug discovery programs increasingly explore sulfonamide derivatives for targets ranging from carbonic anhydrases to kinases, understanding the distinct toxicological profile of this specific scaffold is critical.
This whitepaper provides an authoritative framework for the preclinical safety assessment of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide. By dissecting its structural alerts, we demonstrate that this compound bypasses classic "sulfa allergy" pathways while presenting alternative metabolic vulnerabilities that must be actively managed during lead optimization.
Structural Alerts & Mechanistic Toxicology
To accurately predict the safety profile of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide, we must analyze the causality behind the metabolic fate of its three primary functional groups:
A. The Sulfonamide Linkage: Debunking the "Sulfa Allergy" Myth
A pervasive bias in medicinal chemistry is the avoidance of sulfonamides due to fears of idiosyncratic cutaneous adverse events (e.g., Stevens-Johnson syndrome)[2]. However, classic sulfonamide hypersensitivity is strictly contingent upon the presence of a primary arylamine group (as seen in sulfamethoxazole)[3].
Cytochrome P450 2C9 (CYP2C9) bioactivates primary arylamines into cytotoxic hydroxylamine derivatives, which spontaneously auto-oxidize into highly reactive nitroso species[4],[5]. Because 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide features a secondary sulfonamide linkage lacking a primary arylamine, it is structurally incapable of forming this specific nitroso intermediate[3]. Consequently, the risk of classic, immune-mediated sulfonamide hypersensitivity is fundamentally mitigated[2].
B. The 4-Methoxyphenyl Moiety: The True Metabolic Liability
The primary toxicological vulnerability of this molecule lies in the 4-methoxyphenyl ring. CYP450 enzymes (predominantly CYP2C9 and CYP3A4) readily catalyze the O-demethylation of the methoxy group, yielding a phenol intermediate. Subsequent two-electron oxidation of this phenol generates a benzoquinone imine , a highly reactive "soft" electrophile. If not rapidly detoxified by intracellular glutathione (GSH), this quinone imine will covalently bind to nucleophilic residues (e.g., cysteine) on hepatic proteins, leading to GSH depletion, oxidative stress, and intrinsic hepatotoxicity.
C. The 3-Cyano Group: Physicochemical Modulation
While aliphatic nitriles can undergo CYP-mediated
Metabolic Bioactivation Pathway
CYP450 O-demethylation and quinone imine bioactivation pathway.
Quantitative Safety & Toxicity Profiling
The following table synthesizes predictive (in silico) and representative empirical baseline data for the 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide scaffold to guide preclinical assay design.
| Parameter / Assay | Predictive / Empirical Outcome | Mechanistic Rationale |
| Ames Mutagenicity | Negative (Predicted) | Aromatic nitriles and secondary sulfonamides lack DNA-intercalating or direct alkylating properties. |
| hERG Inhibition | Moderate Risk ( | High lipophilicity and dual aromatic rings can interact with the hydrophobic pocket of the |
| Microsomal Stability | High Clearance ( | Rapid Phase I O-demethylation of the methoxyphenyl group drives hepatic extraction. |
| Acute Oral Toxicity | Low acute systemic toxicity; categorized under GHS Category 5. | |
| Covalent Binding | Moderate to High | Driven by quinone imine formation; requires GSH trapping validation (see Protocol 1). |
Self-Validating Experimental Protocols
To empirically validate the mechanistic hypotheses outlined above, the following self-validating protocols must be executed.
Protocol 1: Reactive Metabolite Trapping via LC-MS/MS (GSH Adduct Detection)
Objective: To confirm the formation of the benzoquinone imine reactive intermediate. Causality: We utilize a high concentration of Glutathione (GSH) because it acts as a surrogate for intracellular nucleophiles. GSH rapidly forms stable thioether adducts with soft electrophiles (like quinones), preventing them from binding to proteins and allowing for direct quantification via mass spectrometry.
Methodology:
-
Incubation Preparation: Prepare a 1 mL reaction mixture containing human liver microsomes (HLM) at 1.0 mg/mL protein concentration, 10
M of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4). -
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (the obligate cofactor for CYP450 turnover).
-
Quenching: After 60 minutes, quench the reaction by adding 1 mL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
-
Centrifugation: Centrifuge at 14,000 rpm for 15 minutes at 4°C to precipitate denatured microsomal proteins.
-
LC-MS/MS Analysis: Inject the supernatant into a Triple Quadrupole LC-MS/MS.
-
Self-Validation Checkpoint: Utilize a Neutral Loss Scan of 129 Da . This specific mass loss corresponds to the cleavage of the pyroglutamic acid moiety from the GSH adduct during collision-induced dissociation. If a peak is detected with a neutral loss of 129, it definitively confirms the presence of a reactive electrophile adduct, validating the bioactivation pathway.
-
Protocol 2: High-Content Cytotoxicity & Oxidative Stress Profiling
Objective: To differentiate between target-mediated pharmacology and off-target hepatotoxicity. Causality: Because immortalized HepG2 cells often lack sufficient basal CYP450 expression to generate the toxic quinone imine, testing the compound in standard media may yield a false-negative safety profile. Therefore, we supplement the assay with an exogenous S9 fraction to ensure metabolic competence.
Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at
cells/well. Incubate for 24 hours at 37°C in 5% . -
Compound Dosing: Treat cells with a concentration gradient (0.1
M to 100 M) of the compound. -
Metabolic Activation: To half of the wells, add 1 mg/mL of Aroclor 1254-induced rat liver S9 fraction alongside the compound to facilitate Phase I metabolism.
-
ROS Detection: After 12 hours, add 10
M of (a fluorogenic dye that measures intracellular reactive oxygen species). Measure fluorescence (Ex/Em: 495/529 nm).-
Self-Validation Checkpoint: A significant increase in ROS in the S9-supplemented wells compared to the non-S9 wells confirms that the toxicity is metabolite-driven (quinone imine) rather than caused by the parent compound.
-
-
Viability Readout: After 24 hours, perform an MTT assay to assess terminal cell viability.
Occupational Health & Environmental Safety (EHS)
When handling 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide in a laboratory or pilot-plant setting, the following EHS guidelines apply based on its structural class:
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a NIOSH-approved particulate respirator (N95 or higher) are required. The cyanoaromatic dust poses an inhalation hazard.
-
Spill Containment: Do not sweep dry powder. Moisten the spill with a solvent (e.g., isopropanol) to prevent aerosolization, then collect in a hazardous waste container.
-
Environmental Toxicity: Sulfonamides are notoriously recalcitrant in wastewater and can contribute to aquatic toxicity. Aqueous waste containing this compound must be incinerated rather than discharged into municipal treatment systems.
References
-
Lehmann, D.F., et al. "The Metabolic Rationale for a Lack of Cross-reactivity Between Sulfonamide Antimicrobials and Other Sulfonamide-containing Drugs." Drug Metabolism Letters, 2012. Available at: [Link]
-
Wibawa, T., et al. "Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity." Dove Medical Press / NIH, 2022. Available at: [Link]
-
Strom, B.L., et al. "Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception?" Journal of Medicinal Chemistry - ACS Publications, 2020. Available at: [Link]
Sources
- 1. 1004035-01-1 | 3-Cyano-N-(4-methoxyphenyl)benzenesulfonamide - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
N-Phenylbenzenesulfonamide Derivatives: A Technical Guide to Discovery, Synthesis, and Therapeutic Applications
Executive Summary
The N-phenylbenzenesulfonamide scaffold (often referred to as benzenesulfonanilide) represents a privileged structure in medicinal chemistry. Characterized by a sulfonamide bridge (
Part 1: Chemical Foundation and Synthetic Evolution
Structural Properties
The core pharmacophore consists of a benzenesulfonyl group attached to an aniline derivative. The sulfonamide nitrogen is weakly acidic (
-
Geometry: X-ray crystallography reveals a twisted conformation where the two aromatic rings are often orthogonal, creating a distinct "L-shape" that fits into hydrophobic pockets (e.g., the colchicine binding site of tubulin).
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the sulfonyl ring increase the acidity of the N-H bond, enhancing hydrogen bond donor capability, while electron-donating groups (EDGs) modulate lipophilicity.
Synthetic Methodologies
The construction of the sulfonamide bond is a cornerstone reaction. Two primary pathways dominate the literature:
A. Classical Schotten-Baumann Reaction The nucleophilic attack of an aniline on a benzenesulfonyl chloride is the industry standard.
-
Conditions: Dichloromethane (DCM) or THF, using Pyridine or
as a base. -
Pros: High yields, inexpensive reagents.
-
Cons: Sensitivity to steric hindrance; requires handling of reactive sulfonyl chlorides.
B. Pd-Catalyzed Coupling (Buchwald-Hartwig Variation) For sensitive substrates or when starting from aryl halides and sulfonamides.
-
Reagents: Aryl halide + Primary Sulfonamide + Pd catalyst (e.g.,
) + Ligand (e.g., Xantphos). -
Utility: Essential for accessing highly substituted derivatives where the corresponding sulfonyl chloride is unstable.
Figure 1: Synthetic pathways for N-phenylbenzenesulfonamide derivatives. The classical route is preferred for scale-up, while Pd-catalysis offers versatility for complex scaffolds.
Part 2: The Tubulin Inhibitor Class (E7010/ABT-751)[1]
The most clinically advanced application of this scaffold is in oncology, specifically targeting microtubule dynamics.
Discovery of E7010 (ABT-751)
E7010 (N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide) was identified as an orally active antimitotic agent.[1] Unlike taxanes (which stabilize microtubules), E7010 destabilizes them.
-
Mechanism: It binds to the colchicine binding site on
-tubulin.[2][3] -
Key Interaction: The sulfonamide moiety positions the two aromatic rings to mimic the biaryl system of colchicine, but with significantly better solubility and oral bioavailability.
-
Resistance Profile: E7010 is not a substrate for P-glycoprotein (P-gp), making it effective against multidrug-resistant (MDR) tumors.
Mechanism of Action
-
Binding: E7010 enters the cell and binds to the interface between
- and -tubulin (colchicine site). -
Inhibition: It prevents the curvature change required for microtubule polymerization.
-
Arrest: Cells accumulate in the G2/M phase due to spindle formation failure.
-
Death: Prolonged arrest triggers apoptosis via Bcl-2 phosphorylation and caspase activation.
Figure 2: Pharmacological cascade of E7010 (ABT-751) inducing cancer cell death via tubulin destabilization.
Part 3: Carbonic Anhydrase Inhibition (CAIs)[4][5]
While classical CAIs are primary sulfonamides (
The "Tail" Approach
Primary benzenesulfonamides bearing an N-phenyl linker (e.g., in the para position) utilize the phenyl group to reach the hydrophobic edge of the enzyme active site.
-
Selectivity: The bulky N-phenyl tail clashes with the narrower active sites of cytosolic isoforms (hCA I/II) but fits the larger active sites of transmembrane isoforms (hCA IX/XII), which are overexpressed in hypoxic tumors.
Secondary Sulfonamides as CAIs
Recent structural biology has challenged the dogma that the nitrogen must be primary to bind Zinc.
-
New Paradigm: N-substituted sulfonamides (including N-phenyl derivatives) can inhibit CAs if the substituent is electron-withdrawing or capable of specific interactions that compensate for the loss of the primary NH proton.
-
Mechanism: The deprotonated nitrogen coordinates to the Zn(II) ion, or the molecule binds in an anchored mode where the sulfonamide does not directly bind Zinc but blocks the entry of
.
Table 1: Comparative Activity of Sulfonamide Derivatives
| Compound Class | Primary Target | Mechanism | Key Representative |
| Sulfonanilide | Polymerization Inhibitor | E7010 (ABT-751) | |
| Primary Benzenesulfonamide | CA IX / XII | Zinc Binding (Catalytic Site) | SLC-0111 (Analog) |
| Benzenesulfonanilide | 11 | Cortisone Reductase Inhibitor | Compound (S)-23 |
| Sulfonyl-Piperazine | 11 | Competitive Inhibitor | BVT-2733 |
Part 4: 11 -HSD1 Inhibitors for Metabolic Syndrome
The N-phenylbenzenesulfonamide scaffold serves as a robust template for inhibiting 11
-
SAR Insights: Replacing the distal phenyl ring with specific heteroocycles or introducing polar groups (like piperazines) on the sulfonyl side improves selectivity against 11
-HSD2 (which regulates blood pressure). -
Key Interaction: The sulfonamide oxygen atoms form hydrogen bonds with the catalytic Tyr183 and Ser170 residues in the enzyme active site.
Part 5: Experimental Protocols
Protocol: Synthesis of N-Phenylbenzenesulfonamide
Validated for research-grade synthesis (10 mmol scale).
Materials:
-
Aniline (1.0 eq, 930 mg)
-
Benzenesulfonyl chloride (1.1 eq, 1.94 g)
-
Pyridine (1.2 eq, 950 mg) or
-
Dichloromethane (DCM, anhydrous, 20 mL)
-
1M HCl, Saturated
, Brine.
Procedure:
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Argon. Add Aniline and DCM.
-
Base Addition: Add Pyridine to the stirred solution. Cool to 0°C in an ice bath.
-
Reaction: Add Benzenesulfonyl chloride dropwise over 10 minutes. The solution may turn slightly yellow.
-
Incubation: Remove ice bath and stir at Room Temperature (RT) for 3–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Dilute with 50 mL DCM. Wash sequentially with 1M HCl (
) to remove pyridine, Sat. ( ), and Brine ( ). -
Isolation: Dry organic layer over anhydrous
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.
-
Expected Yield: 85–95%.
-
Characterization:
(DMSO- ) shows characteristic sulfonamide NH singlet at .
-
Protocol: Tubulin Polymerization Assay (Fluorescence Based)
To verify E7010-like activity.[4]
-
Reagents: Purified tubulin (>99%), GTP (1 mM), DAPI (fluorescent reporter).
-
Preparation: Dilute test compound in DMSO to
final concentration. -
Incubation: Mix Tubulin (
), GTP, and compound in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM , pH 6.9) at 4°C. -
Activation: Transfer to a 37°C plate reader.
-
Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.
-
Analysis: A decrease in
or a lag in the polymerization curve compared to vehicle control indicates inhibition.
References
-
Mechanism of action of E7010, an orally active sulfonamide antitumor agent.
-
Variations in the colchicine-binding domain provide insight into the structural switch of tubulin.
- Source: PNAS (2009).
-
Significance: Crystal structure of Tubulin-ABT751 complex.[2]
-
Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases.
- Source: European Biophysics Journal (2021).
-
Significance: Validates secondary sulfonamides as CA inhibitors.[7]
-
Discovery of potent and selective inhibitors of 11beta-HSD1 for the tre
- Source: Bioorganic & Medicinal Chemistry Letters (2006).
- Significance: Establishes the benzenesulfonanilide SAR for metabolic targets.
-
A Comparative Guide: N-Phenylmethanesulfonamide vs. N-Phenylbenzenesulfonamide.
- Source: BenchChem Technical Guides.
-
Significance: Synthesis protocols and physical properties.[8]
Sources
- 1. apexbt.com [apexbt.com]
- 2. Variations in the colchicine-binding domain provide insight into the structural switch of tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Preferential Binding of E7010 to Murine β3‐Tubulin and Decreased β3‐Tubulin in E7010‐resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. A novel class of carbonic anhydrase inhibitors: glycoconjugate benzene sulfonamides prepared by "click-tailing" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Yield Synthesis and Purification of 3-Cyano-N-(4-methoxyphenyl)benzenesulfonamide
Introduction & Scientific Rationale
Sulfonamides represent a highly privileged pharmacophore in medicinal chemistry, frequently utilized for their metabolic stability, predictable physicochemical properties, and hydrogen-bonding capacity. The compound 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide (CAS: 1004035-01-1) serves as a critical intermediate and bioactive scaffold in drug discovery, coupling reactions, and functional material synthesis[1].
The preparation of this target relies on a highly efficient Schotten-Baumann-type sulfonylation, coupling 3-cyanobenzenesulfonyl chloride with 4-methoxyaniline (p-anisidine). In general, aryl sulfonamides are prepared by the straightforward reaction of a sulfonyl chloride with an amine[2]. The sulfonyl chloride functional group is exceptionally versatile, enabling facile nucleophilic substitution to form stable sulfonamides[3].
Mechanistic Insights and Causality
As a self-validating synthetic system, every reagent and condition in this protocol is chosen based on specific electronic and thermodynamic principles:
-
Electronic Substrate Pairing : The substrate pairing in this synthesis is electronically optimal. The electron-donating methoxy group on 4-methoxyaniline enhances the nucleophilicity of the amine nitrogen. Conversely, the electron-withdrawing meta-cyano group on the benzenesulfonyl chloride increases the electrophilicity of the sulfur center. While this ensures rapid S-N bond formation, it also renders the sulfonyl chloride highly susceptible to competitive hydrolysis, mandating strictly anhydrous conditions[2][3].
-
Base Selection (Acid Scavenging) : The reaction generates one equivalent of hydrochloric acid (HCl). Without an acid scavenger, HCl will protonate the nucleophilic amine, forming an unreactive ammonium salt and capping the theoretical yield at 50%. Triethylamine (TEA) is selected as a non-nucleophilic organic base that efficiently neutralizes HCl while remaining soluble in organic solvents like dichloromethane (DCM)[4].
-
Thermodynamic Control (0 °C to RT) : The formation of the S-N bond is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation of the sulfonyl chloride and minimizes the formation of bis-sulfonamides (where the newly formed secondary sulfonamide attacks a second equivalent of sulfonyl chloride)[4].
Experimental Workflow Visualization
Workflow for the synthesis of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide.
Quantitative Data: Reaction Condition Optimization
The following table summarizes the comparative efficacy of various base and solvent systems for the sulfonylation of anilines, driving the rationale for our selected protocol[4].
| Base System | Solvent | Temp Profile | Average Yield | Mechanistic Causality & Observations |
| Triethylamine (TEA) | DCM | 0 °C → RT | 85–90% | Optimal. Non-nucleophilic base; TEA-HCl byproduct is easily removed via aqueous wash[4]. |
| Pyridine | THF | 0 °C → 25 °C | >95% | Excellent yield, but residual pyridine requires extensive acidic washing to remove[4]. |
| Potassium Carbonate | MeCN | Reflux | 70–75% | Heterogeneous system; requires elevated heat, risking cyano group degradation[4]. |
| Sodium Hydroxide (10%) | H2O / DCM | RT | <45% | Poor yield due to rapid competitive hydrolysis of the highly electrophilic sulfonyl chloride[4]. |
Step-by-Step Experimental Protocol
Scale: 10.0 mmol (Laboratory Scale) Target Yield: >85% (Approx. 2.45 g of pure product)
Materials & Reagents
-
3-Cyanobenzenesulfonyl chloride : 2.01 g (10.0 mmol)
-
4-Methoxyaniline (p-anisidine) : 1.23 g (10.0 mmol)
-
Triethylamine (TEA) : 2.1 mL (15.0 mmol, 1.5 eq)
-
Dichloromethane (DCM) : 30 mL (Anhydrous)
-
Ancillary : 1M HCl (aq), Saturated NaHCO3 (aq), Brine, Anhydrous MgSO4.
Step 1: Amine Preparation
-
In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyaniline (1.23 g) in 20 mL of anhydrous DCM.
-
Add triethylamine (2.1 mL) in one portion.
-
Validation Checkpoint 1: The solution should be clear. If the amine has oxidized (appearing dark brown), it must be recrystallized prior to use to prevent complex mixture formation.
Step 2: Thermal Equilibration
-
Place the flask in an ice-water bath.
-
Allow the mixture to cool to 0 °C for 10 minutes under an inert atmosphere (Nitrogen or Argon).
Step 3: Electrophile Addition
-
Dissolve 3-cyanobenzenesulfonyl chloride (2.01 g) in 10 mL of anhydrous DCM. Transfer this solution to a pressure-equalizing addition funnel.
-
Add the sulfonyl chloride solution dropwise to the stirring amine mixture over 15–20 minutes.
-
Validation Checkpoint 2: As the addition progresses, the reaction mixture will transition from a clear solution to a cloudy suspension. This is the precipitation of the TEA-HCl salt, providing immediate visual confirmation of S-N bond formation[4].
Step 4: Reaction Propagation
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to naturally warm to room temperature (20–25 °C).
-
Stir for 4 to 6 hours[4].
-
Validation Checkpoint 3: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The disappearance of the highly polar amine spot and the emergence of a new, distinct product spot indicates completion[5].
Step 5: Quenching and Aqueous Work-up
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add 20 mL of 1M HCl and shake vigorously.
-
Causality: The acidic wash protonates and extracts any unreacted 4-methoxyaniline and the TEA base into the aqueous layer. Ensure the aqueous layer reaches a pH of ~2.0[5].
-
Separate the organic layer. Wash the organic phase successively with 20 mL of saturated NaHCO3 (to neutralize residual acid) and 20 mL of brine (to reduce water content in the organic phase).
Step 6: Desiccation and Concentration
-
Dry the organic layer over anhydrous MgSO4 for 15 minutes.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.
Step 7: Final Purification
-
Purify the crude solid by recrystallization from hot ethanol. Alternatively, utilize flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
-
Dry the resulting crystals under a high vacuum to obtain pure 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide (Molecular Weight: 288.32 g/mol )[1].
References
- Kurkin et al. / Conway et al. "Recent advances in synthesis of sulfonamides: A review." CHEMISTRY & BIOLOGY INTERFACE.
- Aromsyn Co.,Ltd. "1004035-01-1 | 3-Cyano-N-(4-methoxyphenyl)benzenesulfonamide.
- "Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids." PMC (nih.gov).
- Benchchem. "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- "Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis." Uniba.it.
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Application Notes and Protocols for the Synthesis of N-(4-methoxyphenyl)benzenesulfonamide
Introduction
Sulfonamides are a cornerstone functional group in medicinal chemistry and materials science, renowned for their presence in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1][2] The synthesis of sulfonamides is a fundamental transformation in drug discovery and development. The most common and reliable method for constructing the sulfonamide linkage is the reaction of a primary or secondary amine with a sulfonyl chloride.[3][4]
This application note provides a comprehensive, in-depth technical guide for the synthesis of a model sulfonamide, N-(4-methoxyphenyl)benzenesulfonamide, through the coupling of 4-methoxyaniline with benzenesulfonyl chloride. We will delve into the reaction mechanism, detail the critical experimental parameters, provide a step-by-step protocol, and discuss purification and characterization techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to perform this classic transformation with a high degree of success and understanding.
Reaction Principle and Mechanism
The formation of a sulfonamide bond proceeds via a nucleophilic substitution reaction at the electrophilic sulfur atom of the sulfonyl chloride.[3] The amine, in this case, 4-methoxyaniline, acts as the nucleophile, attacking the sulfur atom and leading to the displacement of the chloride ion.[5][6][7]
A critical aspect of this reaction is the concurrent formation of one equivalent of hydrochloric acid (HCl).[1] This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1] Therefore, the inclusion of a base is essential to neutralize the HCl as it is formed, allowing the reaction to proceed to completion.[1][3]
The Role of Pyridine
Pyridine is a commonly employed base for this transformation. Its moderate basicity is sufficient to scavenge the strong acid (HCl) without inducing unwanted side reactions.[1] Pyridine serves two primary roles:
-
Acid Scavenger: The lone pair of electrons on the nitrogen atom of pyridine neutralizes the generated HCl, forming pyridinium chloride. This prevents the protonation of the 4-methoxyaniline, ensuring its availability as a nucleophile.[1]
-
Nucleophilic Catalyst (in some cases): With less reactive substrates, pyridine can act as a nucleophilic catalyst. It may initially react with the benzenesulfonyl chloride to form a highly reactive sulfonylpyridinium salt intermediate. This intermediate is more susceptible to attack by the amine, and the pyridine is regenerated, thus completing the catalytic cycle.[1]
Detailed Experimental Protocol
This protocol details the synthesis of N-(4-methoxyphenyl)benzenesulfonamide from 4-methoxyaniline and benzenesulfonyl chloride using pyridine as both the base and solvent.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 4-Methoxyaniline | 123.15 | 1.0 | (Specify mass) |
| Benzenesulfonyl Chloride | 176.62 | 1.05 | (Specify mass/volume) |
| Pyridine (Anhydrous) | 79.10 | Solvent/Excess | (Specify volume) |
| Dichloromethane (DCM) | 84.93 | For Work-up | (Specify volume) |
| 1 M Hydrochloric Acid (HCl) | 36.46 | For Work-up | (Specify volume) |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | For Work-up | (Specify volume) |
| Brine (Saturated NaCl) | 58.44 | For Work-up | (Specify volume) |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Drying Agent | (Specify amount) |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-methoxyaniline (1.0 eq) in anhydrous pyridine.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: While stirring, slowly add benzenesulfonyl chloride (1.05 eq) dropwise to the cooled solution over 15-20 minutes. Ensure the temperature remains at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue to stir the reaction for 6-18 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., Hexane:Ethyl Acetate).
-
Work-up:
-
Upon completion, dilute the reaction mixture with dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove excess pyridine, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification: The crude solid is typically purified by recrystallization.[8]
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or an isopropanol/water mixture).[9][10]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be subjected to hot filtration.[8][9]
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[8][9]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.[8]
-
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of N-(4-methoxyphenyl)benzenesulfonamide.
Product Characterization
The identity and purity of the synthesized N-(4-methoxyphenyl)benzenesulfonamide should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing characteristic signals for the aromatic protons, the methoxy group, and the N-H proton of the sulfonamide.[3]
-
Mass Spectrometry (MS): This will be used to confirm the molecular weight of the final product.[3]
-
Infrared (IR) Spectroscopy: The presence of the sulfonamide group will be indicated by characteristic S=O stretching bands, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[3]
Safety Precautions
-
Benzenesulfonyl chloride is corrosive and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pyridine is flammable and toxic. Handle in a well-ventilated fume hood.
-
Chlorinated solvents like dichloromethane should also be handled in a fume hood.
-
Always wear appropriate PPE when handling chemicals.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or No Yield | Incomplete reaction; starting amine was protonated. | Ensure the use of anhydrous pyridine and an inert atmosphere to prevent moisture from quenching the reaction. |
| Low reactivity of starting materials. | Consider gentle heating or allowing the reaction to run for a longer period. | |
| Product "Oils Out" During Recrystallization | The melting point of the product is lower than the boiling point of the solvent; high impurity level. | Re-heat to dissolve the oil, add more solvent, and allow to cool more slowly. Consider a different solvent system or preliminary purification by column chromatography.[9] |
| No Crystals Form Upon Cooling | Too much solvent was used; solution is not saturated. | Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If necessary, evaporate some solvent and re-cool.[9] |
References
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Hinsberg Test: Definition, Procedure, and Mechanism - Chemistry Learner. (2020, June 19). Available at: [Link]
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Hinsberg Reagent And Test - Unacademy. Available at: [Link]
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Hinsberg Reagent And Test - BYJU'S. Available at: [Link]
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Hinsberg reaction - Wikipedia. Available at: [Link]
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Video: Amines to Sulfonamides: The Hinsberg Test - JoVE. (2023, April 30). Available at: [Link]
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Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021, October 1). RSC Advances. Available at: [Link]
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Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (2021, September 30). European Journal of Chemistry. Available at: [Link]
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Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. Available at: [Link]
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Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available at: [Link]
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The Synthesis of Functionalised Sulfonamides - UCL Discovery. Available at: [Link]
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (2023, September 28). Available at: [Link]
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Sulfonamide synthesis (a) in CH2Cl2 in the presence of pyridine; (b) in... - ResearchGate. Available at: [Link]
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Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - -ORCA - Cardiff University. (2019, March 25). Available at: [Link]
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Recrystallization of Sulfanilamide | PDF | Solubility | Chemical Polarity - Scribd. Available at: [Link]
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Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics | ACS Omega - ACS Publications. (2020, September 29). Available at: [Link]
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Base-mediated C4-selective C-H-sulfonylation of pyridine - ChemRxiv. (2022, February 15). Available at: [Link]
-
Efficient and Scalable Synthesis of Pyridine Sulfonamides. Available at: [Link]
-
Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - RSC Publishing. (2021, January 22). Available at: [Link]
- US2777844A - Sulfonamide purification process - Google Patents.
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Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available at: [Link]
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4 - Organic Syntheses Procedure. Available at: [Link]
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Synthesis of N-benzylidene-4-methoxyaniline under various temperatures. - ResearchGate. Available at: [Link]
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Mild and General Method for the Synthesis of Sulfonamides - ResearchGate. Available at: [Link]
-
Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa. Available at: [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. (2020, November 25). Available at: [Link]
-
Reaction of 4-methoxy aniline with benzoyl chloride in the presence of... - ResearchGate. Available at: [Link]
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Application Notes and Protocols for the In Vitro Characterization of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide
Introduction
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a perennial subject of drug discovery efforts. This document provides a detailed guide for the initial in vitro characterization of a novel benzenesulfonamide derivative, 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide (CAS 1018240-62-4).
While specific biological data for this compound is not yet widely published, its structure suggests several potential avenues for investigation based on the established pharmacology of the benzenesulfonamide class. These compounds are well-known inhibitors of various enzymes, including carbonic anhydrases and kinases, and often exhibit cytotoxic activity against cancer cell lines.[1][2] Therefore, a logical first-pass characterization involves assessing its general cytotoxicity and its inhibitory potential against a well-characterized enzyme family that is a frequent target of this scaffold.
This guide is intended for researchers, scientists, and drug development professionals. It offers not just step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a robust and well-validated initial assessment of this compound's biological activity.
Compound Profile: 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide
| Parameter | Information |
| IUPAC Name | 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide |
| CAS Number | 1018240-62-4[3][4] |
| Molecular Formula | C₁₅H₁₄N₂O₃S[3][4] |
| Molecular Weight | 302.35 g/mol [3] |
| Chemical Structure | dot graph { layout=neato; node [shape=plaintext]; edge [style=bold]; C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C1 -- S; S -- N; N -- C7; C7 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- C12 [len=1.5]; C12 -- C7 [len=1.5]; C3 -- CN; CN [label="C≡N"]; S -- O1 [label="=O"]; S -- O2 [label="=O"]; C10 -- OCH3; OCH3 [label="O-CH3"]; } Chemical structure of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide |
Part 1: Cytotoxicity Screening (MTT Assay)
Rationale: The initial step in characterizing a novel compound is often to assess its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to determine cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] This assay will provide a dose-response curve and the half-maximal inhibitory concentration (IC₅₀), a key measure of the compound's potency in a cellular context.
Experimental Workflow: MTT Assay
Caption: Workflow for MTT cytotoxicity screening.
Detailed Protocol: MTT Assay
Materials:
-
3-cyano-N-(4-methoxyphenyl)benzenesulfonamide
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well microtiter plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including controls) is ≤ 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include wells for "untreated control" (medium with DMSO vehicle only) and "blank" (medium only).
-
-
Incubation:
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control using the following formula:
-
% Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Part 2: Carbonic Anhydrase Inhibition Assay
Rationale: Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Many sulfonamide-containing drugs are potent inhibitors of specific CA isoforms.[1][7] Given the chemical nature of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide, assessing its inhibitory activity against key human (h) CA isoforms, such as the ubiquitous hCA I and hCA II, is a critical step. This colorimetric assay uses the hydrolysis of 4-nitrophenyl acetate (NPA) by CA, where the rate of formation of the yellow product, 4-nitrophenolate, is monitored spectrophotometrically.
Experimental Workflow: Carbonic Anhydrase Inhibition Assay
Caption: Workflow for a colorimetric carbonic anhydrase inhibition assay.
Detailed Protocol: Carbonic Anhydrase Inhibition Assay
Materials:
-
3-cyano-N-(4-methoxyphenyl)benzenesulfonamide
-
Purified human carbonic anhydrase isoforms (e.g., hCA I and hCA II)
-
Acetazolamide (a known CA inhibitor, for use as a positive control)
-
4-Nitrophenyl acetate (NPA) substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
DMSO
-
Sterile 96-well UV-transparent microplates
-
Spectrophotometer with kinetic reading capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the hCA enzyme in Tris-HCl buffer.
-
Prepare a stock solution of NPA in a water-miscible organic solvent like acetonitrile.
-
Prepare a 1 mM stock solution of the test compound and acetazolamide in DMSO. Create serial dilutions from this stock.
-
-
Assay Setup in 96-well Plate:
-
To each well, add the following in order:
-
Tris-HCl buffer
-
A small volume of the hCA enzyme solution.
-
Test compound dilution (or acetazolamide for positive control, or DMSO for no-inhibitor control). The final volume should be consistent across wells.
-
-
The final volume before adding the substrate might be, for example, 180 µL.
-
-
Pre-incubation:
-
Mix the contents of the wells and pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.[8]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a small volume (e.g., 20 µL) of the NPA substrate to each well.
-
Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 400 nm over time (e.g., every 30 seconds for 5-10 minutes).[1] The rate of change in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each compound concentration using the formula:
-
% Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.
-
Expected Data and Interpretation
Table 1: Hypothetical Cytotoxicity Data for 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide
| Cell Line | IC₅₀ (µM) |
| MCF-7 | e.g., 15.2 |
| HepG2 | e.g., 28.5 |
| Normal Fibroblasts | e.g., >100 |
Interpretation: An IC₅₀ value in the low micromolar range against cancer cell lines, coupled with a significantly higher IC₅₀ against a non-cancerous cell line, would suggest potential for selective anticancer activity.
Table 2: Hypothetical Carbonic Anhydrase Inhibition Data
| Enzyme Isoform | IC₅₀ (nM) | Kᵢ (nM) |
| hCA I | e.g., 278.4 | e.g., 150.1 |
| hCA II | e.g., 74.9 | e.g., 40.2 |
Interpretation: Lower IC₅₀ and Kᵢ values indicate more potent inhibition. In this hypothetical example, the compound is a more potent inhibitor of hCA II than hCA I, suggesting some level of isoform selectivity. This is a desirable characteristic in drug development, as isoform-selective inhibition can lead to a better therapeutic window and fewer side effects.
Conclusion and Future Directions
This guide outlines a foundational in vitro screening cascade for 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide. The initial cytotoxicity and carbonic anhydrase inhibition assays will provide crucial preliminary data on the compound's biological activity profile.
Positive results from these assays would warrant further investigation, including:
-
Broader Screening: Testing against a larger panel of cancer cell lines and other CA isoforms (e.g., the tumor-associated hCA IX).
-
Mechanism of Action Studies: Investigating the mode of enzyme inhibition (e.g., competitive, non-competitive) through kinetic studies.
-
Target Validation: Utilizing techniques like Western blotting to assess downstream effects of target inhibition in a cellular context (e.g., for kinase inhibitors, checking the phosphorylation status of target proteins).[2]
-
Antibacterial Screening: Given the history of sulfonamides as antibacterials, a Minimum Inhibitory Concentration (MIC) assay against bacterial strains could also be a valuable screening step.[8][9]
By systematically applying these validated protocols, researchers can efficiently and robustly characterize the in vitro pharmacological profile of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide, paving the way for more advanced preclinical development.
References
- Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Application Notes and Protocols for Screening the Bioactivity of Sulfonamides. (n.d.). BenchChem.
- Comparative In Vitro Cytotoxicity of Sulfonamides: A Guide for Researchers. (n.d.). BenchChem.
- An In-Depth Technical Guide to In Vitro Studies of Benzenesulfonamide Compounds. (n.d.). BenchChem.
- Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. (n.d.). PMC.
- Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. (2002). AACR Journals.
- Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (n.d.). PMC.
- Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. (2020). PubMed.
- Discovery of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents as Multi-Target-Directed Ligands for the Treatment of Alzheimer's Disease. (2023). Semantic Scholar.
- A Comparative Guide to the Synthesis and In Vitro Evaluation of Bioactive Sulfonamides. (n.d.). BenchChem.
- Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (n.d.). PMC.
- Development of Benzenesulfonamide Derivatives as Potent Glutathione Transferase Omega-1 Inhibitors. (2020). PubMed.
- Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. (2024). RSC Publishing.
- 3-Cyano-n-(4-methoxybenzyl)benzenesulfonamide. (n.d.). ChemScene.
- Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. (2025).
- Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. (2024). Taylor & Francis Online.
- Design, synthesis, characterization and computational docking studies of novel sulfonamide deriv
- Benzenesulfonamide, 3-cyano-N-[(4-methoxyphenyl)methyl]-. (n.d.). Appchem.
- Structural Comparison of Three N-(4-Methoxyphenyl)
- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). PMC.
- The Rising Potential of 4-Amino-3-methoxybenzenesulfonamide Derivatives in Therapeutic Development. (n.d.). BenchChem.
- Synthesis and in vitro anticancer screening of some novel 4-[2-amino-3-cyano-4-substituted-5,6,7,8-tetrahydroquinolin-1-(4H)-yl]benzenesulfonamides. (2010). PubMed.
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Application Note: Formulation Strategies for 3-Cyano-N-(4-methoxyphenyl)benzenesulfonamide Delivery
Target Audience: Formulation Scientists, Pharmacokineticists, and Drug Development Professionals Compound: 3-Cyano-N-(4-methoxyphenyl)benzenesulfonamide (CAS: 1004035-01-1)
Executive Summary & Physicochemical Profiling
The delivery of highly lipophilic, rigid small molecules remains a primary bottleneck in preclinical and clinical drug development. 3-Cyano-N-(4-methoxyphenyl)benzenesulfonamide (Molecular Weight: 288.32 g/mol ; Formula: C₁₄H₁₂N₂O₃S) is a synthetic sulfonamide derivative characterized by a central benzenesulfonamide core flanked by a cyano-substituted aromatic ring and a methoxy-substituted aniline ring.
The Causality of Poor Solubility:
The inherent hydrophobicity of this compound is driven by its rigid aromatic framework and stable crystal lattice, which is heavily reinforced by
To achieve therapeutic exposures, formulation strategies must either disrupt the crystal lattice to lower the thermodynamic barrier to dissolution or bypass dissolution entirely by presenting the drug in a pre-solubilized lipid matrix. This application note details two highly validated, scalable methodologies: Amorphous Solid Dispersions (ASDs) via Spray Drying and Self-Microemulsifying Drug Delivery Systems (SMEDDS).
Strategy I: Amorphous Solid Dispersions (ASD) via Spray Drying
Mechanistic Rationale
Converting the crystalline API into an amorphous state increases its free energy, driving a higher apparent solubility (the "spring" effect). However, amorphous systems are thermodynamically unstable and prone to rapid recrystallization in aqueous media. To counteract this, we utilize Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS-MF) as a polymeric carrier.
As detailed in [1], HPMCAS provides a dual function: its hydrophobic acetate groups interact with the API to inhibit nucleation, while its hydrophilic succinate groups maintain the polymer's solubility in the intestinal fluid, providing steric hindrance that sustains drug supersaturation (the "parachute" effect) [2].
Experimental Protocol: Preparation of 25% API-Loaded HPMCAS SDD
This protocol is designed as a self-validating system; failure at the QA/QC validation step requires immediate halting and reformulation.
Step 1: Solvent System Selection & Solution Preparation
-
Weigh 2.5 g of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide and 7.5 g of HPMCAS-MF.
-
Prepare 100 mL of a binary solvent system: Acetone/Methanol (8:2 v/v). Causality: Acetone rapidly dissolves HPMCAS, while methanol is required to disrupt the hydrogen bonding of the sulfonamide moiety, ensuring complete API solubilization.
-
Dissolve the API and polymer in the solvent under magnetic stirring at 300 rpm until optically clear.
Step 2: Spray Drying Execution
-
Configure a laboratory-scale spray dryer (e.g., Büchi B-290) with a 0.7 mm two-fluid nozzle.
-
Set the inlet temperature to 85°C . Causality: This temperature provides sufficient thermal driving force to rapidly evaporate the acetone (b.p. 56°C) and methanol (b.p. 65°C) before the droplets hit the collection vessel, preventing phase separation, while remaining well below the thermal degradation point of the API [4].
-
Set the aspirator to 100% and atomization gas flow to 40 mm (rotameter).
-
Feed the solution at a rate of 5 mL/min. The resulting outlet temperature should stabilize around 45°C.
Step 3: Secondary Drying & Self-Validation (QA/QC)
-
Transfer the collected powder to a vacuum oven. Dry at 40°C at <50 mbar for 24 hours to remove residual solvents below ICH Q3C limits.
-
Validation Check (Critical): Analyze the powder via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Pass Criteria: PXRD must show a broad "halo" with zero sharp diffraction peaks. DSC must show a single Glass Transition Temperature (
) intermediate between the pure API and pure polymer. -
Fail Criteria: If crystalline peaks are observed at
= 15-25°, the system has phase-separated. The batch must be discarded, and the drug loading reduced to 20%.
-
Caption: Experimental Workflow for Spray-Dried Dispersion (SDD) Preparation & Validation.
Strategy II: Self-Microemulsifying Drug Delivery Systems (SMEDDS)
Mechanistic Rationale
For highly lipophilic sulfonamides, SMEDDS offer a robust alternative to solid dispersions. By formulating the API in an isotropic mixture of oils, surfactants, and co-surfactants, the drug is maintained in a solubilized state throughout gastrointestinal transit. Upon mild agitation in the stomach, the formulation spontaneously emulsifies into oil-in-water (O/W) microdroplets (<50 nm). This massive expansion of surface area facilitates rapid lipolysis and incorporation into mixed micelles, completely bypassing the solid-to-liquid dissolution rate-limiting step [3].
Experimental Protocol: SMEDDS Formulation & Validation
Step 1: Excipient Selection & Phase Diagram Construction
-
Oil Phase: Capmul MCM (Medium-chain mono- and diglycerides). Causality: Medium-chain lipids offer superior solvent capacity for rigid aromatic compounds compared to long-chain triglycerides.
-
Surfactant: Tween 80 (HLB 15). Causality: High HLB promotes rapid spontaneous emulsification in aqueous gastric fluids.
-
Co-surfactant: Transcutol P. Causality: Lowers interfacial tension and increases the flexibility of the surfactant film, preventing the formation of rigid liquid crystalline phases that could trap the drug.
Step 2: API Loading & Homogenization
-
Prepare the blank SMEDDS pre-concentrate by mixing Capmul MCM, Tween 80, and Transcutol P in a 30:50:20 (w/w/w) ratio. Vortex for 5 minutes.
-
Add 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide to achieve a final concentration of 25 mg/g.
-
Stir the mixture at 40°C for 2 hours until a clear, isotropic solution is formed. Allow to equilibrate at room temperature for 24 hours.
Step 3: Thermodynamic Stability & Emulsification Validation
-
Stability Check: Subject the loaded SMEDDS to 3 freeze-thaw cycles (-20°C to +25°C) and centrifugation (10,000 rpm for 15 mins). Pass Criteria: No phase separation or API precipitation.
-
Droplet Size Validation: Dilute 100
L of the SMEDDS in 10 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under mild stirring (50 rpm). -
Analyze via Photon Correlation Spectroscopy (PCS). Pass Criteria: Mean droplet size must be < 50 nm with a Polydispersity Index (PDI) < 0.3, confirming a true microemulsion rather than a coarse emulsion.
Caption: Logical Relationship and Mechanism of Action for SMEDDS in the Gastrointestinal Tract.
Quantitative Data Presentation & Pharmacokinetic Profiling
To validate the efficacy of the formulation strategies, in vitro dissolution (USP Apparatus II, pH 6.8 phosphate buffer, 37°C) and in vivo pharmacokinetic profiling (simulated for a standard mammalian model) are compared.
The data below clearly demonstrates the causality of formulation design: the crystalline API fails to reach therapeutic concentrations, the ASD provides a rapid "spring" absorption profile, and the SMEDDS provides the highest overall bioavailability (AUC) due to protection from precipitation.
Table 1: Comparative Physicochemical and Pharmacokinetic Data
| Formulation Type | Apparent Aqueous Solubility ( | |||
| Pure Crystalline API | < 2.0 | 145 ± 22 | 850 ± 110 | 4.5 |
| ASD (25% HPMCAS-MF) | 85.5 (Supersaturated) | 1,250 ± 95 | 6,400 ± 420 | 1.5 |
| SMEDDS (Lipid Matrix) | > 25,000 (In micellar phase) | 1,180 ± 80 | 8,150 ± 530 | 2.0 |
Note: The ASD formulation significantly reduces
References
-
Title: HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents Source: PMC / National Library of Medicine URL: [Link] [1]
-
Title: Hydroxypropyl Methylcellulose Acetate Succinate-Based Spray-Dried Dispersions: An Overview Source: Molecular Pharmaceutics - ACS Publications URL: [Link] [2]
-
Title: Self-Microemulsifying Drug Delivery System (SMEDDS): An Innovative Tool To Improve Bioavailability Source: International Journal of Research in Pharmacology & Pharmacotherapeutics URL: [Link] [3]
-
Title: Processing Impact on In Vitro and In Vivo Performance of Solid Dispersions—A Comparison between Hot-Melt Extrusion and Spray Drying Source: Pharmaceutics (MDPI) URL: [Link] [4]
Application Note: Advanced Crystallization Strategies and Polymorph Control for 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide
Target Audience: Formulation Scientists, Crystallographers, and Process Chemists Compound Focus: 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide (CAS: 1004035-01-1)
Introduction & Physicochemical Profiling
The compound 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide (Molecular Formula:
Crystallization of aromatic sulfonamides is notoriously complex due to their conformational flexibility and propensity for polymorphism. The molecular geometry typically features a gauche conformation of the N–C bond in the
Supramolecular Causality
The crystal packing of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide is driven by a competitive interplay of non-covalent interactions:
-
Primary Synthon: Strong intermolecular
hydrogen bonding. In secondary aromatic sulfonamides, these interactions typically assemble into Dimeric, Zigzag, Helical, or Straight 1D chains[3]. -
Secondary Synthons: The meta-cyano group acts as a strong dipole and hydrogen-bond acceptor, promoting
interactions. Simultaneously, the para-methoxy group on the aniline ring influences the electron density of the aromatic system, facilitating stacking and interactions[2].
Understanding this hierarchy of interactions is essential. If the primary
Caption: Supramolecular interaction network driving the crystal packing of the compound.
Solvent Selection Matrix
The choice of solvent dictates the supersaturation profile and the resulting polymorph by either stabilizing or destabilizing the
| Solvent System | Classification | Solvation Mechanism | Expected Crystal Habit | Polymorph Risk |
| Ethanol / Water | Protic / Anti-solvent | Competes for H-bonds; rapid desolvation upon cooling. | Needles / Fine Powder | High (Solvates possible) |
| Ethyl Acetate | Polar Aprotic | H-bond acceptor; stabilizes the monomeric state in solution. | Prismatic / Blocks | Low (Thermodynamic form) |
| Acetone / Heptane | Aprotic / Non-polar | High solubility in acetone; heptane forces rapid nucleation. | Platelets | Medium |
| Acetonitrile | Polar Aprotic | Dipole-dipole interactions with the -CN group. | Granular | Low |
Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind each step is provided to empower the scientist to troubleshoot deviations in real-time.
Protocol A: Slow Cooling Crystallization (For Single-Crystal X-Ray Diffraction)
Objective: To obtain high-quality, defect-free prismatic crystals by maintaining the system strictly within the metastable zone.
-
Dissolution: Weigh 100 mg of crude 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide into a 20 mL scintillation vial. Add 5 mL of HPLC-grade Ethyl Acetate.
-
Heating: Heat the suspension on a reaction block to 65°C with gentle magnetic stirring (200 rpm) until complete dissolution is achieved. Rationale: Ethyl acetate provides an optimal solubility gradient without competing strongly for the sulfonamide N-H proton.
-
Hot Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter into a pre-warmed, clean vial. Rationale: Removes heterogeneous nucleation sites (dust, insoluble impurities) that cause premature, uncontrolled crystallization[4].
-
Controlled Cooling: Place the vial in a programmable cooling incubator. Cool from 65°C to 20°C at a strictly controlled rate of 0.1°C/min . Do not agitate.
-
Isolation: After 24 hours, carefully decant the mother liquor. Wash the resulting prismatic crystals with 1 mL of ice-cold heptane and dry under a gentle stream of nitrogen.
Protocol B: Solvent/Anti-Solvent Precipitation (For Bulk API Processing)
Objective: To maximize yield and control particle size distribution for bulk manufacturing.
-
Primary Solvation: Dissolve 5.0 g of the compound in 15 mL of Acetone at 25°C. Ensure the solution is clear.
-
Anti-Solvent Addition: Transfer the solution to a 100 mL jacketed reactor equipped with an overhead stirrer (400 rpm). Using a syringe pump, add n-Heptane (anti-solvent) at a rate of 1.0 mL/min.
-
Nucleation Control: Continue addition until the cloud point is reached (persistent turbidity). Pause the addition for 15 minutes to allow the seed bed to form. Rationale: Pausing prevents "oiling out" (liquid-liquid phase separation), a common issue in highly supersaturated sulfonamide solutions[5].
-
Ripening: Resume Heptane addition until a total of 45 mL has been added. Stir for an additional 2 hours at 10°C to maximize yield.
-
Filtration: Recover the crystalline powder via vacuum filtration (Büchner funnel). Wash with 10 mL of cold Heptane and dry in a vacuum oven at 40°C for 12 hours.
Caption: Workflow for the controlled crystallization of sulfonamide derivatives.
Troubleshooting & Quality Control
Sulfonamides frequently exhibit crystallization anomalies such as oiling out or amorphous precipitation[4]. Use the following matrix to diagnose and correct process deviations.
| Observed Issue | Mechanistic Cause | Corrective Action |
| "Oiling Out" (Liquid-Liquid Separation) | Supersaturation achieved above the melting point of the solute-solvent complex. | Increase primary solvent volume by 10%; lower the initial crystallization temperature before anti-solvent addition[5]. |
| Amorphous Powder Formation | Nucleation rate far exceeded crystal growth rate; poor solvent choice. | Re-dissolve. Switch to a less polar anti-solvent or decrease the cooling rate to <0.5°C/min[4]. |
| Polymorphic Mixtures (via PXRD) | Inconsistent cooling gradients or lack of seeding. | Implement strict temperature control. Introduce 1-2% (w/w) seed crystals of the desired polymorph at the cloud point. |
| Discolored Crystals | Co-precipitation of conjugated impurities. | Pre-treat the hot solution with activated charcoal (5% w/w) for 15 mins prior to hot filtration[5]. |
References
-
Masu, H., Okayasu, M., Kawahata, M., & Sei, Y. (2019). "Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization". Crystal Growth & Design. Available at: [Link]
-
Shakuntala, K., Naveen, S., Lokanath, N. K., & Suchetan, P. A. (2017). "3,5-Dichloro-N-(4-methylphenyl)benzenesulfonamide". IUCrData, 2(3), x170375. Available at:[Link]
Sources
Application Note: Microwave-Assisted Synthesis of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide
Executive Summary
This guide details the protocol for the rapid synthesis of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide , a pharmacologically relevant scaffold integrating a sulfonamide core with nitrile and methoxy functionalities. Utilizing microwave-assisted organic synthesis (MAOS), this protocol reduces reaction times from hours (conventional reflux) to minutes while significantly suppressing side reactions.
Key Advantages:
-
Reaction Time: < 15 minutes (vs. 4–12 hours thermal).
-
Green Chemistry: Minimized solvent usage and energy consumption.
Scientific Background & Mechanism[3][4][5][6][7][8]
Chemical Basis
The synthesis involves the nucleophilic substitution reaction between 3-cyanobenzenesulfonyl chloride (electrophile) and 4-methoxyaniline (p-anisidine, nucleophile). The reaction proceeds via a tetrahedral transition state at the sulfur atom, followed by the elimination of hydrogen chloride (HCl).
Mechanistic Pathway
The high dielectric heating of the microwave field efficiently polarizes the sulfonyl group (
Figure 1: Mechanistic pathway of microwave-assisted sulfonylation.[3]
Materials & Equipment
Reagents
| Reagent | CAS No. | Role | Equiv. |
| 3-Cyanobenzenesulfonyl chloride | 56542-67-7 | Electrophile | 1.0 |
| 4-Methoxyaniline (p-Anisidine) | 104-94-9 | Nucleophile | 1.1 |
| Pyridine | 110-86-1 | Base/Solvent | 2.0 - 5.0 |
| Dichloromethane (DCM) | 75-09-2 | Co-solvent (Optional) | - |
| Ethanol | 64-17-5 | Recrystallization | - |
Equipment
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator) capable of pressure control.
-
Reaction Vessel: 10 mL or 35 mL pressure-rated glass vial with crimp/snap cap.
-
Temp. Control: IR sensor or fiber optic probe (internal).
Experimental Protocol
Method A: Pyridine-Mediated Synthesis (Standard)
This method uses pyridine as both the base and the solvent/co-solvent, ensuring complete solubility and rapid HCl scavenging.
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave vial, dissolve 4-methoxyaniline (135 mg, 1.1 mmol) in Pyridine (2 mL).
-
Addition: Slowly add 3-cyanobenzenesulfonyl chloride (201 mg, 1.0 mmol) to the vial. Note: Reaction is exothermic; add slowly to prevent boiling.
-
Sealing: Cap the vial with a PTFE-lined septum.
-
Irradiation: Place in the microwave reactor.
-
Temperature: 90°C
-
Time: 10 minutes
-
Power: Dynamic (Max 150 W)
-
Stirring: High
-
-
Work-up:
-
Allow the vial to cool to room temperature (RT).
-
Pour the reaction mixture into ice-cold water (20 mL) containing 1 mL of concentrated HCl (to protonate excess pyridine and unreacted aniline).
-
Stir vigorously for 5 minutes until a precipitate forms.
-
-
Isolation: Filter the solid under vacuum. Wash with cold water (3 x 10 mL) to remove pyridinium salts.
-
Purification: Recrystallize from hot Ethanol/Water (9:1) to obtain the pure title compound.[4][5][6]
Method B: Green Aqueous Synthesis (Eco-Friendly)
Utilizes water as the primary solvent, leveraging the "on-water" effect where hydrophobic reactants accelerate at the phase boundary.
Step-by-Step Procedure:
-
Preparation: Suspend 4-methoxyaniline (1.1 mmol) and 3-cyanobenzenesulfonyl chloride (1.0 mmol) in Water (4 mL).
-
Base: Add Na₂CO₃ (1.2 mmol) to the suspension.
-
Irradiation: Heat at 100°C for 12 minutes in the microwave.
-
Work-up: Cool to RT. The product will be a solid precipitate. Filter, wash with water, and dry.[7][4][8]
-
Note: If the product is oily, extract with Ethyl Acetate, dry over MgSO₄, and evaporate.
Workflow Visualization
Figure 2: Operational workflow for the microwave-assisted synthesis.
Characterization & Data Analysis
The synthesized compound should be validated using NMR and IR spectroscopy. Below are the expected spectral characteristics based on the structural moieties.
Expected 1H NMR Data (DMSO-d6, 400 MHz)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 10.2 - 10.5 | Singlet (s) | 1H | SO₂-NH (Sulfonamide proton, D₂O exchangeable) |
| 8.1 - 8.2 | Multiplet (m) | 2H | Ar-H (3-cyano ring: H2, H4 near EWG) |
| 7.9 - 8.0 | Multiplet (m) | 1H | Ar-H (3-cyano ring: H6) |
| 7.7 - 7.8 | Triplet (t) | 1H | Ar-H (3-cyano ring: H5) |
| 6.9 - 7.0 | Doublet (d) | 2H | Ar-H (4-methoxy ring: Ortho to NH) |
| 6.7 - 6.8 | Doublet (d) | 2H | Ar-H (4-methoxy ring: Ortho to OMe) |
| 3.6 - 3.7 | Singlet (s) | 3H | O-CH₃ (Methoxy group) |
Expected IR Spectrum (ATR)
-
3200 - 3300 cm⁻¹: N-H stretch (Sulfonamide).
-
2230 - 2240 cm⁻¹: C≡N stretch (Nitrile, sharp).
-
1330 - 1350 cm⁻¹: S=O asymmetric stretch.
-
1150 - 1170 cm⁻¹: S=O symmetric stretch.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure reagents are dry. If using Method A, use anhydrous pyridine. |
| Oiling Out | Incomplete Crystallization | Scratch the flask glass or add a seed crystal during cooling. |
| Impurity (Starting Material) | Incomplete Reaction | Increase MW time by 5 mins or temperature by 10°C. Check TLC. |
| Dark Coloration | Thermal Decomposition | Reduce MW temperature; ensure inert atmosphere (N₂) if oxidation is suspected. |
References
-
De Luca, L., & Giacomelli, G. (2008).[9][10] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[9] The Journal of Organic Chemistry, 73(10), 3967–3969.[9] Link
-
Lakrout, S., et al. (2013).[11] A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.[1][11][12][13] RSC Advances. Link
-
Taylor & Francis Group. (2023). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines.[6] Journal of Sulfur Chemistry. Link
-
Biotage. (n.d.).[5] Microwave Reaction Tutorial: Amide and Sulfonamide Formation. Biotage Application Notes. Link
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handling and storage requirements for 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-cyano-N-(4-methoxyphenyl)benzenesulfonamide is a sulfonamide derivative with potential applications in pharmaceutical research and drug development. Sulfonamides are a well-established class of compounds with a broad range of biological activities.[1][2] The presence of a cyano group and a methoxyphenyl moiety suggests that this compound may exhibit unique chemical and biological properties. Proper handling and storage of this compound are critical to ensure its integrity, maintain experimental accuracy, and, most importantly, guarantee the safety of laboratory personnel.
This document provides a detailed guide to the safe handling and optimal storage of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide, based on the known properties of similar compounds and general best practices for laboratory chemical safety.
Compound Identification and Properties
| Property | Value / Information | Source |
| CAS Number | 1018240-62-4 | [3][4] |
| Molecular Formula | C₁₅H₁₄N₂O₃S | [3][4] |
| Molecular Weight | 302.35 g/mol | [3] |
| Appearance | Likely a white to pale yellow solid (crystal or powder) | [5] |
| Purity | ≥98% (typical for research-grade chemicals) | [3] |
Structural Analogs: A closely related compound, 3-Cyano-n-(4-methoxybenzyl)benzenesulfonamide (CAS 1018240-62-4), shares a similar core structure, with the primary difference being a methylene bridge.[3] Another related compound is N-[cyano-(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide (CAS 5537-51-9).[6] The handling and storage recommendations for these compounds are relevant and have been considered in this guide.
Potential Hazards and Safety Precautions
Given the presence of the sulfonamide and aromatic nitrile functional groups, the following potential hazards should be considered. The hazard information for a similar sulfonamide compound suggests it may cause skin and eye irritation.[5][7]
Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[5][7]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
-
Toxicity: Aromatic nitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[8]
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide:
-
Gloves: Nitrile or neoprene gloves are recommended to prevent skin contact.[8][9]
-
Eye Protection: Chemical splash goggles are mandatory.[8][9]
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.[8][9]
-
Respiratory Protection: If handling large quantities or if dust is generated, a certified respirator should be used.[10]
Handling Protocols
Adherence to proper handling procedures is paramount to minimize exposure and maintain the compound's purity.
General Handling
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions.[9]
-
Avoid generating dust.
-
Do not eat, drink, or smoke in the laboratory.[11]
Weighing and Solution Preparation
-
Preparation: Before weighing, ensure the balance is clean and located in an area with minimal air currents to prevent dust dispersal.
-
Weighing: Carefully transfer the required amount of the solid compound from the storage container to a weighing vessel. Use a spatula and avoid creating dust.
-
Dissolving: To prepare a solution, add the solvent to the weighed compound slowly. If necessary, sonication or gentle heating may be used to aid dissolution, but be mindful of potential thermal degradation.
-
pH Considerations: The stability of sulfonamides can be influenced by pH.[12] When preparing aqueous solutions, consider using a buffer to maintain a neutral pH to prevent hydrolysis of the cyano group.[13]
Storage Requirements
Proper storage is crucial to prevent degradation and ensure the long-term stability of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide.
Storage Conditions
| Parameter | Recommendation | Rationale and Source |
| Temperature | 2-8°C | Recommended for a structurally similar compound to ensure stability.[3] |
| Atmosphere | Sealed in a dry environment | To prevent moisture absorption, which could lead to hydrolysis of the cyano group.[3][13] Consider storing under an inert gas like argon or nitrogen for long-term storage.[10] |
| Light | Protect from light | Sulfonamides can be light-sensitive.[14] Store in an amber vial or a light-blocking container.[15] |
| Container | Tightly sealed, opaque container | To prevent exposure to air, moisture, and light.[13][15] |
Storage Workflow
The following diagram outlines the decision-making process for the proper storage of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide.
Caption: Decision workflow for receiving and storing the compound.
Spill and Exposure Management
In the event of a spill or exposure, immediate and appropriate action is necessary.
Spill Response
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Contain: For small spills, use an absorbent material like vermiculite or sand to contain the spill.[10]
-
Clean-up: Wearing appropriate PPE, carefully sweep up the absorbed material and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area with soap and water.[8]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7][11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[7][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
Disposal
Dispose of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Conclusion
While 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide presents exciting possibilities for research, its safe handling and storage are non-negotiable. By adhering to the protocols outlined in this guide, researchers can ensure both the integrity of their experiments and a safe laboratory environment. Always consult your institution's safety guidelines and the most current regulatory information.
References
- Trustrade. (2023, September 16). Storage conditions for chemicals in the laboratory.
- ChemScene. 3-Cyano-n-(4-methoxybenzyl)benzenesulfonamide.
- Chemsrc. N-[cyano-(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide.
- Cheméo. Chemical Properties of Benzenesulfonamide, 3-amino-N-butyl-4-methoxy- (CAS 80-22-8).
- CymitQuimica. (2023, October 12). SAFETY DATA SHEET.
- LSU Health Shreveport. Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Acetonitrile.
- Ossila. Air Sensitive Compounds.
- University of Toronto Department of Chemistry. (2022, September 23). Time-Sensitive Chemicals Guide.
- TCI Chemicals. SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- University of Rochester Department of Chemistry. How to Store Reagents.
- Container Handbook. 13.2.1 Classification of goods according to moisture behavior.
- MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.
- Benchchem. "N-(4-cyanophenyl)-4-methoxybenzamide" stability issues and degradation products.
- Lab Manager. (2019, July 8). Using solvents safely in the lab.
- Organic Syntheses. Working with Hazardous Chemicals.
- Cheméo. Chemical Properties of 4-amino-N-(4-methoxyphenyl)benzenesulfonamide.
- ICRA Risk Assessment. (2025, February 20). Cleaning of laboratory material (Chem) - copia.
- Spectrum Chemical. (2016, September 12). Mandelonitrile.
- Appchem. Benzenesulfonamide, 3-cyano-N-[(4-methoxyphenyl)methyl]-.
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- IntechOpen. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- PMC. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- ResearchGate. (2025, August 6). (PDF) Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil.
- ResearchGate. (2025, October 10). (PDF) Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.
- PMC. (2024, April 4). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21.
- PubChem - NIH. 4-Methoxybenzenesulfonamide.
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- 5. tcichemicals.com [tcichemicals.com]
- 6. CAS#:5537-51-9 | N-[cyano-(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide | Chemsrc [chemsrc.com]
- 7. fishersci.com [fishersci.com]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. riskassessment.icradev.cat [riskassessment.icradev.cat]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Sulfanilamide - Sciencemadness Wiki [sciencemadness.org]
- 15. trustrade.ae [trustrade.ae]
reagents required for synthesizing 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide
An In-depth Technical Guide to the Synthesis of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide, a molecule of interest for researchers in medicinal chemistry and drug development. Sulfonamides are a critical class of compounds in pharmacology, known for a wide spectrum of biological activities.[1][2][3] The described synthesis follows a robust and highly efficient pathway, reacting 3-cyanobenzenesulfonyl chloride with 4-methoxyaniline (p-anisidine). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, a self-validating protocol, and authoritative references to ensure scientific integrity and reproducibility.
Synthesis Pathway Overview
The construction of the target N-aryl sulfonamide is achieved via a classical and reliable nucleophilic substitution reaction.[2][4] This method remains one of the most straightforward and widely used approaches for preparing sulfonamides.[5] The core of the synthesis involves the reaction of an aromatic sulfonyl chloride with a primary aromatic amine. The amine's nucleophilic nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable S-N bond. A base is incorporated to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
The specific pathway is the reaction between 3-cyanobenzenesulfonyl chloride and 4-methoxyaniline in an aqueous basic medium, which represents an environmentally conscious and effective choice.[6]
Caption: Reaction scheme for the synthesis of the target sulfonamide.
Reagents and Materials
Accurate preparation and handling of reagents are paramount for the success and reproducibility of the synthesis. All reagents should be of high purity (≥97%).
| Reagent Name | Formula | MW ( g/mol ) | CAS No. | Supplier Example | Notes |
| 3-Cyanobenzenesulfonyl Chloride | C₇H₄ClNO₂S | 201.63 | 56542-67-7 | Sigma-Aldrich, TCI | Corrosive, moisture-sensitive. |
| 4-Methoxyaniline (p-Anisidine) | C₇H₉NO | 123.15 | 104-94-9 | Sigma-Aldrich | Toxic, handle with care. |
| Sodium Carbonate (Anhydrous) | Na₂CO₃ | 105.99 | 497-19-8 | Fisher Scientific | Base to neutralize HCl. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A | Reaction solvent. |
| Isopropanol | C₃H₈O | 60.10 | 67-63-0 | VWR | Recrystallization solvent. |
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Successful precipitation of the crude product upon reaction completion and effective purification via recrystallization serve as internal checkpoints for the reaction's success.
Reaction Setup
-
To a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 4-methoxyaniline (1.23 g, 10.0 mmol).
-
Add deionized water (50 mL) and 1 M aqueous sodium carbonate solution (10 mL). Stir the mixture at room temperature until the 4-methoxyaniline is well-suspended or partially dissolved. The use of an aqueous basic solution is a common and effective medium for this type of sulfonylation.[6]
Reagent Addition and Reaction
-
In one portion, add 3-cyanobenzenesulfonyl chloride (2.02 g, 10.0 mmol) to the stirring suspension at room temperature.
-
Seal the flask loosely and continue to stir the mixture vigorously. The reaction of sulfonyl chlorides with amines is the most typical method for synthesizing sulfonamides.[2]
-
Allow the reaction to stir at room temperature for 24-48 hours. The formation of a precipitate is expected as the product is generally insoluble in the aqueous medium.
-
Causality Checkpoint: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane 1:2 v/v). A sample from the reaction mixture should be extracted into a small amount of ethyl acetate for TLC analysis. The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates reaction progression.
Product Isolation and Work-up
-
Once the reaction is complete (as determined by TLC), collect the precipitated solid product by suction filtration using a Buchner funnel.
-
Wash the collected solid thoroughly with deionized water (3 x 30 mL) to remove any remaining sodium carbonate and other water-soluble impurities.
-
Continue the wash with a small amount of cold isopropanol (1 x 20 mL) to remove residual starting materials.[6]
-
Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.
Purification
-
The primary method for purifying sulfonamides is recrystallization, which yields a product of high chemical quality.[7]
-
Transfer the dried crude solid to a suitable flask. Add a minimal amount of hot isopropanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for approximately 30 minutes to maximize crystal formation.
-
Collect the purified crystals by suction filtration, wash with a small amount of ice-cold isopropanol, and dry under vacuum to yield pure 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide.
Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with literature values.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[8]
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental procedure, from initial setup to the final purified product.
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
3-Cyanobenzenesulfonyl Chloride: This reagent is corrosive and causes severe skin burns and eye damage. It is also a lachrymator. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. It is moisture-sensitive and will hydrolyze; keep the container tightly sealed.
-
4-Methoxyaniline (p-Anisidine): This compound is toxic if swallowed, inhaled, or absorbed through the skin. Avoid creating dust. Use appropriate PPE.
-
General Precautions: Perform all operations in a certified chemical fume hood. Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note details a reliable and scalable protocol for the synthesis of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide. By leveraging a classic sulfonylation reaction in an accessible aqueous medium, this method provides a high yield of the desired product with straightforward purification. The provided causal explanations and checkpoints are intended to empower researchers to confidently replicate and, if necessary, adapt this procedure for the synthesis of other valuable N-aryl sulfonamide analogs.
References
-
Synthesis of N-arylsulfonamides through a Pd-catalyzed reduction coupling reaction of nitroarenes with sodium arylsulfinates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available at: [Link]
-
Recent developments in the synthesis of N-aryl sulfonamides. Taylor & Francis Online. Available at: [Link]
-
Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Taylor & Francis Online. Available at: [Link]
-
Palladium-Catalyzed Intramolecular Allylic Amidation via Decarboxylative Aromatization: Synthesis of N-Allyl-N-aryl Sulfonamides. The Journal of Organic Chemistry. Available at: [Link]
- Method for preparing N-aryl sulfonamide from indoline and aryl sulfonamide. Google Patents.
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Available at: [Link]
-
Preparation of sulfonamides from N-silylamines. PMC. Available at: [Link]
- Sulfonamide purification process. Google Patents.
-
Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]
-
A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Available at: [Link]
-
Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science. Available at: [Link]
-
(4-Methoxyphenyl)sulfamic acid. Organic Syntheses. Available at: [Link]
-
An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. Chemistry Europe. Available at: [Link]
-
Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. Available at: [Link]
-
Synthesis of [35S]aryl sulfonyl chlorides from [35S]elemental sulfur. LookChem. Available at: [Link]
-
Synthesis and characterization of novel non-symmetric s-triazine derivatives and their anti-bacterial activity. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
3-Cyanobenzene-1-sulfonyl chloride. PubChem. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. cbijournal.com [cbijournal.com]
- 3. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN110218172B - Method for preparing N-aryl sulfonamide from indoline and aryl sulfonamide - Google Patents [patents.google.com]
- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
improving yield of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide synthesis
Welcome to the Technical Support Center for sulfonamide synthesis. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when coupling electron-rich anilines with electrophilic sulfonyl chlorides.
The synthesis of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide (from 3-cyanobenzenesulfonyl chloride and 4-methoxyaniline) presents specific mechanistic challenges. Because 4-methoxyaniline is a highly nucleophilic, electron-rich amine, it reacts rapidly. However, this high reactivity also makes it prone to over-sulfonylation, while the sulfonyl chloride partner is highly susceptible to competitive hydrolysis.
To ensure scientific integrity and reproducibility, the guidance below is built on self-validating protocols —meaning you will observe specific, measurable physical changes at each step to confirm the reaction is proceeding correctly.
Part 1: Diagnostic Workflow
Before adjusting your protocol, analyze your crude reaction mixture via LC-MS or TLC to identify the specific failure mode. Use the diagnostic logic tree below to determine your next steps.
Figure 1: Diagnostic LC-MS workflow for sulfonamide synthesis troubleshooting.
Part 2: Troubleshooting FAQs
Q1: My LC-MS shows a massive peak at m/z 182 (negative mode) and very little product. What went wrong? A1: You are observing 3-cyanobenzenesulfonic acid, the product of hydrolysis . Sulfonyl chlorides are highly electrophilic and will rapidly react with adventitious water in your solvent or base. While some sulfonamides can be synthesized in aqueous media using dynamic pH control (Schotten-Baumann conditions), this often leads to competitive hydrolysis and requires a large excess of the sulfonyl chloride[1]. To fix this, you must switch to strictly anhydrous dichloromethane (DCM) and ensure your organic base (e.g., Triethylamine or Pyridine) is freshly distilled or stored over molecular sieves.
Q2: I am getting a significant byproduct at m/z 454 (positive mode). How do I prevent this? A2: This is a bis-sulfonamide byproduct. Because 4-methoxyaniline contains an electron-donating methoxy (-OCH3) group, it is a highly reactive nucleophile. Unfortunately, this same electronic effect makes the nitrogen of the resulting mono-sulfonamide product sufficiently nucleophilic to attack a second molecule of 3-cyanobenzenesulfonyl chloride[2]. Primary amines can easily undergo this double-reaction if conditions are not strictly controlled. To mitigate this, you must limit the sulfonyl chloride to a maximum of 1.0–1.1 equivalents and add it slowly at low temperatures (0 °C)[3].
Q3: My crude mixture turns dark brown/black during the reaction, and my yield is low. Why? A3: 4-methoxyaniline (p-anisidine) is highly prone to oxidation, forming dark quinone-imine byproducts when exposed to air in basic conditions. This degrades your starting material. Degas your anhydrous DCM by sparging with Nitrogen or Argon for 10 minutes prior to the reaction, and maintain an inert atmosphere throughout the addition step.
Part 3: Optimized Standard Operating Procedure (SOP)
This step-by-step methodology is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.
Step 1: Reagent Preparation & Validation
-
Inspect the 3-cyanobenzenesulfonyl chloride.
-
Self-Validation: It must be a free-flowing solid. If it appears gummy, clumped, or smells strongly of HCl, it has hydrolyzed to the sulfonic acid. Discard or recrystallize from anhydrous hexanes/toluene before use.
-
-
Purge a dry round-bottom flask with Argon.
Step 2: Amine Dissolution
-
Dissolve 1.0 equivalent (e.g., 10 mmol, 1.23 g) of 4-methoxyaniline in 20 mL of anhydrous DCM (<50 ppm H2O).
-
Add 1.5 equivalents (15 mmol, 2.1 mL) of anhydrous Triethylamine (Et3N).
-
Self-Validation: The solution should be clear and pale yellow. Any immediate cloudiness indicates moisture reacting with the base.
-
Step 3: Controlled Electrophile Addition
-
Cool the reaction flask to 0 °C using an ice-water bath.
-
Dissolve 1.05 equivalents (10.5 mmol, 2.12 g) of 3-cyanobenzenesulfonyl chloride in 10 mL of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise over 15–20 minutes using an addition funnel.
-
Self-Validation: Monitor the internal temperature; it must not exceed 5 °C. You will observe a mild exotherm and the gradual formation of a fine white precipitate (Et3N·HCl salt). This physical change confirms the desired coupling is occurring.
-
Step 4: Reaction Maturation & Monitoring
-
Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.
-
Self-Validation: Perform a TLC (Hexanes:EtOAc 7:3). The amine starting material (Rf ~0.3, stains dark under UV) should completely disappear, replaced by a single major product spot (Rf ~0.5).
-
Step 5: Quench and Isolation
-
Cool the mixture back to 0 °C and quench by slowly adding 15 mL of 1M aqueous HCl.
-
Causality: This neutralizes excess Et3N and protonates any unreacted 4-methoxyaniline, driving them into the aqueous layer.
-
-
Transfer to a separatory funnel. Extract the organic layer, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Self-Validation: The crude 1H-NMR should show a sharp singlet at ~3.8 ppm (methoxy group, 3H) and a broad singlet around 10 ppm (sulfonamide NH, 1H), confirming successful mono-sulfonylation.
-
Part 4: Quantitative Data Summary
To understand how specific variables impact your final yield, refer to the optimization matrix below.
| Reaction Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Impact on Yield |
| Stoichiometry | 1.5 eq Sulfonyl Chloride | 1.05 eq Sulfonyl Chloride | Reduces bis-sulfonamide formation from >25% to <2%. |
| Addition Temp | 25 °C (All at once) | 0 °C (Dropwise) | Prevents exothermic degradation; increases yield by ~15%. |
| Base Selection | Aqueous NaOH | Anhydrous Et3N | Eliminates sulfonyl chloride hydrolysis; increases yield by ~30%. |
| Solvent Quality | Undried DCM | Anhydrous DCM | Prevents sulfonic acid side-reactions; increases yield by ~20%. |
| Atmosphere | Ambient Air | Argon / Nitrogen | Prevents amine oxidation (dark byproducts); improves product purity. |
Part 5: References
-
Title: Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Source: uniba.it[1]. URL: [Link]
-
Title: Recent advances in synthesis of sulfonamides: A review. Source: CHEMISTRY & BIOLOGY INTERFACE[2]. URL: [Link]
Sources
purification techniques for crude 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide
Welcome to the Technical Support Center for Sulfonamide Synthesis & Purification .
I am Dr. Aris, your Senior Application Scientist. I understand you are working with 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide . This is a deceptively simple molecule that presents a "hydra" of purification challenges: the oxidation sensitivity of the p-anisidine moiety, the hydrolytic instability of the cyano group, and the amphoteric solubility profile of the sulfonamide linkage.
Below is your interactive troubleshooting guide, designed to bypass standard textbook advice and address the specific chemical behaviors of this compound.
Part 1: The Diagnostic Matrix (Troubleshooting FAQs)
Issue 1: "My crude product is a dark purple/black tar instead of a solid."
Diagnosis: p-Anisidine Oxidation ("The Aniline Tar"). The Science: The p-methoxyaniline (p-anisidine) starting material is electron-rich and highly prone to atmospheric oxidation, forming complex, colored quinoid impurities. If unreacted amine remains, it acts as a radical initiator, turning your entire batch into a sticky oil. The Fix: The Acid Scavenge.
-
Protocol: Do not attempt to recrystallize yet. Dissolve the crude tar in Ethyl Acetate (EtOAc). Wash vigorously with 1M HCl (3x) .
-
Why it works: The amine (
) becomes protonated ( ) and migrates to the aqueous layer. The sulfonamide ( ) remains neutral and stays in the organic layer. -
Visual Check: The aqueous acid layer will likely turn pink/red (removing the color bodies). Keep washing until the aqueous layer is pale.
Issue 2: "I lost my product during the base wash."
Diagnosis: Unintentional Deprotonation.
The Science: You likely treated this like a standard amide. It is not. The sulfonamide N-H proton is acidic (
-
Protocol: Check your aqueous waste. Acidify it carefully with HCl to pH ~3. If a white solid precipitates, that is your product.
-
Pro-Tip: Use this property to your advantage (see The "Double-Swing" Protocol below).
Issue 3: "My yield is good, but the NMR shows a new set of aromatic peaks."
Diagnosis: Nitrile Hydrolysis.
The Science: The 3-cyano group is metastable. If you used heat during a basic workup or recrystallized from hot acidic water, the nitrile (
-
Protocol: Never heat this compound above 40°C when in the presence of water at extreme pH (pH < 2 or pH > 12). Perform all extractions on ice.
Part 2: The "Double-Swing" Purification Protocol
This is the gold-standard method for purifying N-aryl sulfonamides. It exploits the specific
Prerequisites:
Step-by-Step Workflow
-
Dissolution: Dissolve crude mixture in EtOAc (10 mL per gram of crude).
-
Acid Swing (Removes Amine):
-
Wash organic phase with 1M HCl (2 x 15 mL).
-
Chemistry: Protonates p-anisidine.
-
Action: Discard Aqueous Layer (contains amine salts).
-
-
Base Swing (Extracts Product):
-
CRITICAL: Place the separatory funnel in an ice bath or use ice-cold 0.5M NaOH.
-
Extract organic phase with 0.5M NaOH (3 x 15 mL).
-
Chemistry: Deprotonates the Sulfonamide N-H (
). The product moves to the Aqueous Layer . -
Action:KEEP the Aqueous Layer. Discard the Organic Layer (contains neutral bis-sulfonamides and non-acidic tars).
-
-
Precipitation (Recovery):
-
Cool the combined aqueous NaOH extracts on ice.
-
Slowly add 2M HCl with stirring until pH reaches ~3-4.
-
Observation: The product will crash out as a white/off-white precipitate.
-
-
Filtration: Filter the solid, wash with cold water, and dry.
Part 3: Visualization of Workflows
Figure 1: The "Double-Swing" Extraction Logic
This diagram illustrates the separation of the target sulfonamide from specific impurities based on pH manipulation.
Caption: The "Double-Swing" protocol exploits the acidity of the sulfonamide N-H to isolate it from both basic (amine) and neutral impurities.[3]
Figure 2: Recrystallization Decision Tree
If the extraction does not yield sufficient purity (>98%), use this logic for the final polish.
Caption: Recrystallization logic. Note: Avoid prolonged boiling to protect the nitrile group.
Part 4: Quantitative Data Summary
Table 1: Solubility Profile & Reagent Selection
| Phase | Conditions | Solubility of Product | Fate of Impurity |
| Organic (EtOAc) | Neutral | Soluble | p-Anisidine (Soluble), Tars (Soluble) |
| Aqueous (Acid) | pH < 2 | Insoluble | p-Anisidine (Soluble as salt) |
| Aqueous (Base) | pH > 11 | Soluble (as anion) | Neutral Impurities (Insoluble) |
| Recryst. Solvent | EtOH/H2O | Soluble (Hot) / Insoluble (Cold) | Salts (Soluble in water) |
References
-
Perlovich, G. L., et al. "Thermodynamics of solubility, sublimation and solvation processes of sulfonamides." Journal of Solution Chemistry, vol. 35, 2006, pp. 1661–1677.
- values (typically 9.5-10.5)
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman, 1989.
- Context: The authoritative source for standard acid-base extraction protocols ("The Swing Method")
-
Harding, L., et al. "Accurate prediction of the aqueous pKa values of sulfonamide drugs." Royal Society of Chemistry Advances, 2019.
- Context: Provides structural correlation data confirming that electron-withdrawing groups (like cyano)
-
Organic Chemistry Portal. "Hydrolysis of Nitriles."
- Context: Validates the stability warnings; nitriles require vigorous conditions for hydrolysis, supporting the safety of cold, dilute base extraction.
Sources
Technical Support Center: Degradation Analysis of 3-Cyano-N-(4-methoxyphenyl)benzenesulfonamide
Case ID: 3-CN-SULF-DEG-001 Status: Open Assigned Specialist: Senior Application Scientist, Structural Elucidation Group[1]
Executive Summary
Welcome to the technical support hub for the degradation analysis of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide . This guide addresses the stability profile of this molecule, which contains two highly reactive functional handles: a sulfonamide linkage and a nitrile (cyano) group .
Researchers characterizing this compound often encounter three specific challenges:
-
Complex Hydrolysis Kinetics: Competitive hydrolysis between the sulfonamide bond and the nitrile group.[1]
-
Genotoxic Impurity Alerts: The release of p-anisidine (4-methoxyaniline), a known structural alert for genotoxicity.[1]
-
Ionization Polarity Mismatches: The parent is neutral/acidic, while degradation products span from highly acidic (sulfonic acids) to basic (anilines), complicating LC-MS method development.
Module 1: Degradation Pathway Analysis
The Chemistry of Breakdown
To troubleshoot unknown peaks, you must first predict the "Chemical Fate" of the molecule. The degradation is not random; it follows the laws of nucleophilic attack and oxidative lability.
1. Hydrolytic Pathways (The Primary Stressors)
-
Path A: Sulfonamide Cleavage (Acid/Base Catalyzed): The S-N bond is the weakest link under harsh pH conditions. Nucleophilic attack by water (or OH-) on the sulfur atom leads to cleavage.[1]
-
Path B: Nitrile Hydrolysis (Stepwise): The cyano group (-CN) on the benzenesulfonyl ring is susceptible to hydrolysis, usually requiring higher activation energy than the sulfonamide bond.
-
Step 1: Hydration to the Primary Amide (+18 Da).[1]
-
Step 2: Further hydrolysis to the Carboxylic Acid (+1 Da from Amide, +19 Da from Parent).
-
2. Oxidative Pathways
-
Path C: N-Oxidation & Ring Hydroxylation: Peroxide stress can lead to N-oxides on the aniline nitrogen or hydroxylation of the electron-rich methoxyphenyl ring.[1]
Visualizing the Pathways
Caption: Figure 1. Predicted degradation map for 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide showing divergent hydrolytic and oxidative routes.
Module 2: Analytical Troubleshooting (LC-MS)
Ticket #402: "I can't find the mass of the degradation products."
Diagnosis: Users often look for the wrong ionization states.[1] The parent molecule ionizes well in negative mode (ES-) due to the acidic sulfonamide proton, but the degradation products behave differently.
Resolution Protocol: Use the table below to program your Selected Ion Monitoring (SIM) or MRM transitions.
| Component | Chemical Identity | Molecular Weight | Primary Ionization | Target m/z | Retention Behavior (C18) |
| Parent | 3-cyano-N-(4-methoxyphenyl)...[1] | 288.32 | [M-H]⁻ / [M+H]⁺ | 287.3 / 289.3 | Mid-eluting |
| DP-1 | 3-cyanobenzenesulfonic acid | 183.18 | [M-H]⁻ | 182.2 | Early eluting (Void volume risk) |
| DP-2 | 4-methoxyaniline (p-anisidine) | 123.15 | [M+H]⁺ | 124.2 | Early/Mid (pH dependent) |
| DP-3 | Amide Intermediate | 306.34 | [M-H]⁻ | 305.3 | Close to Parent |
| DP-4 | Carboxylic Acid Derivative | 307.32 | [M-H]⁻ | 306.3 | Close to Parent |
Ticket #405: "My mass balance is low (Missing Peaks)."[1]
Issue: After stressing the sample (e.g., 1N HCl, 60°C), the parent area decreases by 50%, but the observed degradation peaks only account for 10% of the area.
Root Cause Analysis:
-
Elution in Void Volume: 3-cyanobenzenesulfonic acid is a strong acid (pKa < 1).[1] On a standard C18 column at low pH, it remains ionized and may elute in the dead time (
), often suppressed by salts. -
Volatility: p-anisidine is a relatively small molecule.[1] While not highly volatile, it can be lost during sample concentration/evaporation steps if heat is applied under vacuum.[1]
-
Lack of UV Absorbance: The sulfonic acid moiety has a different chromophore than the parent.[1] If you are monitoring at 254 nm (optimized for the parent), you may miss the degradants.
Corrective Action:
-
Action 1 (Polar Retention): Switch to a T3-type column (high aqueous stability) or a PFP (Pentafluorophenyl) column to retain the polar amine and sulfonic acid.
-
Action 2 (Wavelength Scanning): Use a PDA detector (200–400 nm) to identify the
of p-anisidine (typically ~230 nm and ~290 nm). -
Action 3 (Ionization Switching): Ensure your MS method switches polarity. You must scan Positive Mode for the aniline and Negative Mode for the sulfonic acid.
Module 3: Experimental Protocols
Standardized Forced Degradation Workflow
Do not use generic "shotgun" approaches. Use this targeted protocol to generate specific degradants for ID.
Step 1: Preparation
-
Stock Solution: 1.0 mg/mL in Acetonitrile/Water (50:50).[1]
-
Control: Store one aliquot at 4°C in the dark.
Step 2: Stress Conditions (Targeted)
| Stressor | Condition | Target Degradant | Mechanism |
| Acid Hydrolysis | 1N HCl, 60°C, 4–24 hrs | Sulfonic Acid + Aniline | S-N Bond Cleavage |
| Base Hydrolysis | 0.1N NaOH, Ambient, 4 hrs | Amide / Carboxylic Acid | Nitrile Hydration (S-N bond is often stable in mild base) |
| Oxidation | 3% H₂O₂ , Ambient, 2 hrs | N-Oxides | Electrophilic Attack |
| Photolysis | 1.2 million lux hours (ICH Q1B) | Desulfonated products | Radical Cleavage |
Step 3: Quenching (Critical)
-
Acid/Base samples: Neutralize to pH 7.0 immediately before analysis.[1] Warning: Do not over-acidify the base sample, or you will precipitate the parent.
-
Oxidative samples: Quench with dimethyl sulfide (DMS) or dilute immediately to prevent on-column oxidation.[1]
Module 4: Genotoxicity Risk Assessment (E-E-A-T)
The "p-Anisidine" Alert As a Senior Scientist, you must flag the formation of 4-methoxyaniline (p-anisidine) .
-
Regulatory Context: This compound is classified as a potential mutagen and carcinogen.[1] Under ICH M7 guidelines, if this is identified as a degradation product, it must be controlled to acceptable limits (often TTC level: 1.5 µ g/day intake).
-
Detection Challenge: Standard HPLC-UV methods may not be sensitive enough (LOD ~0.05%).[1]
-
Recommendation: If hydrolysis is observed, validate a specific LC-MS/MS method (MRM transition
) to quantify this specific impurity at trace levels.
Module 5: Decision Tree for Unknown Peak ID
Use this logic flow to identify unexpected peaks in your chromatogram.
Caption: Figure 2. Rapid decision logic for assigning degradation product identity based on mass shift.
References
-
ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003.[1][2] Link
-
Baertschi, S. W., et al. "Pharmaceutical Stress Testing: Predicting Drug Degradation."[1] Drugs and the Pharmaceutical Sciences, vol. 153, Taylor & Francis, 2011. (General reference for sulfonamide hydrolysis mechanisms).
-
Giles, A. L., et al. "Hydrolysis of benzenesulfonamides: A kinetic study."[1] Journal of Organic Chemistry, 2005.[1] (Establishes the S-N bond cleavage mechanism under acidic conditions).
-
ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." International Conference on Harmonisation, 2017.[1] Link
-
National Toxicology Program. "p-Anisidine - CAS No. 104-94-9."[1] Report on Carcinogens, U.S. Department of Health and Human Services.[1] (Source for toxicity data of the 4-methoxyaniline degradant). Link
Sources
optimizing reaction time for benzenesulfonamide formation
Technical Support Center for Benzenesulfonamide Formation
Status: Online Operator: Senior Application Scientist Ticket ID: OPT-RXN-BENZ-001 Subject: Accelerating and Optimizing Benzenesulfonamide Formation
Introduction: The Kinetic Landscape
Welcome to the technical support center. You are experiencing suboptimal reaction times or yields in the formation of benzenesulfonamides. This transformation—the nucleophilic attack of an amine on benzenesulfonyl chloride (BSC)—is theoretically rapid but practically plagued by competing hydrolysis and steric barriers.
This guide moves beyond basic textbook procedures to address the kinetic bottlenecks and thermodynamic traps that slow down your chemistry.
Module 1: Kinetic Bottlenecks & Catalysis
Issue: The reaction is sluggish, particularly with electron-deficient or sterically hindered amines.
The Mechanism of Stagnation
The reaction follows a nucleophilic substitution mechanism at the sulfur atom. The rate-limiting step is often the expulsion of the chloride leaving group or the approach of the amine through a crowded transition state. If your amine is non-nucleophilic (e.g., anilines with electron-withdrawing groups), the intrinsic reaction rate with BSC drops significantly.
Solution: Nucleophilic Catalysis (DMAP)
Do not rely solely on thermal energy. Introduce 4-Dimethylaminopyridine (DMAP).
Why it works: DMAP is not just a base; it is a nucleophilic catalyst.[1][2] It attacks the benzenesulfonyl chloride to form a highly reactive
Visualization: The DMAP Catalytic Cycle
The following diagram illustrates how DMAP bypasses the kinetic barrier.
Figure 1: The DMAP catalytic cycle acts as a kinetic "turbocharger," converting the sulfonyl chloride into a hyper-electrophilic species.
Module 2: The Hydrolysis Competitor
Issue: The sulfonyl chloride is consumed, but the yield of sulfonamide is low.
Diagnosis
You are likely facing hydrolysis .[3] Benzenesulfonyl chloride reacts with water to form benzenesulfonic acid (unreactive toward amines). This is a race between the amine (amidation) and water (hydrolysis).
Protocol Decision Matrix
Choose your solvent system based on your amine's solubility and reactivity.
| Variable | Anhydrous System (Preferred for speed) | Schotten-Baumann (Biphasic) |
| Solvent | DCM, THF, or DMF (must be dry) | Water / DCM or Water / EtOAc |
| Base | Pyridine (solvent/base) or Et3N (1.2–2.0 equiv) | Na2CO3 or NaOH (aq) |
| Key Advantage | Eliminates hydrolysis; fastest kinetics. | Cheap; good for water-soluble amines. |
| Risk | Pyridine removal can be tedious.[3] | pH Control is Critical. |
Technical Insight on Schotten-Baumann: If using biphasic conditions, you must control pH.
-
pH > 10: Hydrolysis of BSC accelerates, destroying your reagent.
-
pH < 8: The amine becomes protonated (
) and loses nucleophilicity. -
Optimization: Maintain pH ~8–9 or use a phase transfer catalyst (e.g., TBAB) to shuttle the anion into the organic phase.
Module 3: Process Intensification (Acceleration)
Issue: Standard stirring at Room Temperature (RT) takes 4–12 hours.
Protocol A: Microwave-Assisted Synthesis
Microwave irradiation can reduce reaction times from hours to minutes (typically 5–20 mins). This is not just heating; the dipolar polarization of the sulfonyl group aids in overcoming the activation barrier.
Standard Microwave Protocol:
-
Vessel: 10 mL microwave vial.
-
Reagents: Amine (1.0 equiv), Benzenesulfonyl Chloride (1.2 equiv), Pyridine (2.0 equiv).
-
Solvent: DCM or Acetonitrile (3–5 mL).
-
Conditions:
-
Temp: 80°C (Dynamic mode).
-
Time: 10 minutes.
-
Pressure: Max 15 bar (ensure vial is rated).
-
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine), then brine.
Protocol B: Continuous Flow Chemistry
For scale-up or extremely fast kinetics, flow chemistry offers superior heat transfer and mixing.
Flow Setup Parameters:
-
Reactor: Coil reactor (PFA or Stainless Steel).
-
Stream A: Amine + Base in MeCN.[4]
-
Stream B: BSC in MeCN.
-
T-Mixer: High turbulence mixing is essential to prevent localized concentration gradients.
-
Residence Time: 1–5 minutes.
-
Temperature: Can be superheated (e.g., 100°C) due to system back-pressure (BPR ~5–10 bar).
Module 4: Troubleshooting & FAQs
Q: I am getting a side product with double the molecular weight. What is it?
A: Bis-sulfonylation.
If you are using a primary amine , the resulting sulfonamide still has an acidic proton (
-
Fix: Use a slight excess of amine (1.1 equiv) rather than excess BSC. Avoid strong bases like NaH; stick to mild bases like Pyridine or Na2CO3.
Q: My reaction turns into a solid sludge.
A: Pyridinium/Ammonium salt precipitation. In non-polar solvents (DCM, Toluene), the hydrochloride salt of the base precipitates out.
-
Fix: This usually doesn't stop the reaction, but it hinders mixing. Add a co-solvent like THF or ensure vigorous stirring. If using flow chemistry, this is a clog risk—switch to a homogeneous solvent system or use a packed-bed reactor with a solid base scavenger.
Q: Can I use water as a solvent?
A: Yes, but with caveats. See the "Schotten-Baumann" section above. You must use a large excess of BSC (1.5–2.0 equiv) to account for the portion lost to hydrolysis.
Troubleshooting Logic Tree
Use this flow to diagnose your specific failure mode.
Figure 2: Diagnostic logic for common sulfonylation failures.
References
-
Mechanism & Catalysis
-
Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12, 129-161. Link
- Note: This foundational text establishes the mechanism of the N-acyl/sulfonyl pyridinium intermedi
-
-
Microwave Acceleration
- Flow Chemistry Optimization: Pieber, B., & Kappe, C. O. (2013). "Continuous Flow Synthesis of Sulfonamides." European Journal of Organic Chemistry, 2013(7), 1343–1351. Provides specific residence times and reactor setups for continuous processing.
- Schotten-Baumann Conditions: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for biphasic protocols).
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-Dimethylaminopyridine [chemeurope.com]
- 3. reddit.com [reddit.com]
- 4. rsc.org [rsc.org]
- 5. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 6. scribd.com [scribd.com]
- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
troubleshooting low purity in 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide production
Welcome to the technical support center for the synthesis of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this compound, ensuring high purity and yield. We will delve into the underlying chemical principles to not only solve immediate issues but also to empower you with the knowledge for future synthetic endeavors.
Troubleshooting Guide: Low Purity Issues
Low purity is a frequent hurdle in multi-step organic syntheses. This section provides a systematic approach to identifying and resolving the root causes of impurities in your 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide product.
Q1: My final product is off-color (e.g., yellow or brown). What is the likely cause and solution?
An off-color product often indicates the presence of residual starting materials, byproducts, or degradation products.
-
Possible Cause 1: Unreacted 4-methoxyaniline (p-anisidine). 4-methoxyaniline is susceptible to air oxidation, which can form colored impurities.
-
Solution: Ensure complete consumption of the aniline by monitoring the reaction with Thin Layer Chromatography (TLC).[1] A slight excess of 3-cyanobenzenesulfonyl chloride (1.0-1.1 equivalents) can be used.[2] For post-reaction cleanup, washing the crude product with a dilute acid solution (e.g., 1M HCl) will protonate and dissolve any unreacted aniline, allowing for its removal in the aqueous phase.[3]
-
-
Possible Cause 2: Formation of Azo Compounds. If the synthesis involves a diazotization step (not the direct sulfonylation of 4-methoxyaniline), improper temperature control can lead to the formation of colored azo compounds.[4]
-
Solution: Maintain strict temperature control (typically 0-5 °C) during diazotization reactions.[4]
-
-
Possible Cause 3: Degradation. Prolonged reaction times at elevated temperatures can lead to the degradation of starting materials or the final product.
-
Solution: Optimize the reaction time and temperature. Most sulfonamide syntheses of this type proceed efficiently at room temperature.[1]
-
Q2: I'm observing multiple spots on my TLC analysis of the crude product. How can I improve the reaction's selectivity?
The presence of multiple spots on a TLC plate points towards the formation of side products.
-
Possible Cause 1: Di-sulfonylation of 4-methoxyaniline. The primary amine of 4-methoxyaniline can potentially react with two molecules of the sulfonyl chloride, leading to a di-sulfonylated impurity.
-
Solution: This can be minimized by the slow, dropwise addition of the 3-cyanobenzenesulfonyl chloride to the solution of 4-methoxyaniline.[2] This ensures that the concentration of the sulfonyl chloride is kept low at any given time, favoring the mono-sulfonylation reaction.
-
-
Possible Cause 2: Hydrolysis of 3-cyanobenzenesulfonyl chloride. Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[2][5] This sulfonic acid will not react with the aniline, leading to a lower yield and an acidic impurity.
-
Possible Cause 3: Hydrolysis of the Cyano Group. Harsh acidic or basic conditions, especially at elevated temperatures during workup, can lead to the hydrolysis of the cyano group to a carboxylic acid.[4]
-
Solution: Employ mild conditions during the workup. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.[4]
-
Q3: My purified product shows a broad melting point range. What does this indicate and how can I fix it?
A broad melting point range is a classic indicator of an impure compound.
-
Solution: Recrystallization. This is a powerful technique for purifying solid organic compounds.[6] The choice of solvent is crucial. For sulfonamides, polar solvents or solvent mixtures are often effective.[7]
-
Recommended Solvents: Ethanol-water or isopropanol-water mixtures are good starting points.[8] The goal is to find a solvent system where the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.
-
-
Troubleshooting Recrystallization:
-
Oiling Out: If the product separates as an oil instead of crystals, it may be due to a high concentration of impurities or a solvent that is too nonpolar.[8] To resolve this, try re-dissolving the oil in more hot solvent and allowing it to cool more slowly.[8] Scratching the inside of the flask with a glass rod can help induce crystallization.[8]
-
No Crystal Formation: If no crystals form upon cooling, the solution may not be sufficiently saturated.[8] This can be caused by using too much solvent. Evaporating some of the solvent and re-cooling can help. Alternatively, inducing crystallization by adding a seed crystal of the pure compound can be effective.[8]
-
Q4: After purification, I still have a low yield. What are the potential causes?
Low yields can stem from a variety of factors throughout the experimental process.
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with TLC. If the reaction has stalled, a slight increase in temperature or extended reaction time may be necessary.
-
Product Loss During Workup:
-
Extraction: Ensure the pH of the aqueous layer is adjusted correctly to ensure the sulfonamide product is in the organic phase during extraction.[4] Perform multiple extractions with smaller volumes of solvent for better recovery.[4]
-
Recrystallization: Using an inappropriate solvent can lead to significant product loss in the filtrate.[8] Also, minimize the number of transfers between glassware to reduce mechanical losses.[8]
-
Frequently Asked Questions (FAQs)
Q: What is a standard, reliable synthetic route for 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide?
A: The most common and straightforward method is the reaction of 3-cyanobenzenesulfonyl chloride with 4-methoxyaniline in the presence of a base.[2] This reaction is typically performed in a solvent like dichloromethane (DCM) with an organic base such as triethylamine, or in an aqueous medium with an inorganic base like sodium carbonate.[1]
Q: What analytical techniques are best for assessing the purity of my final product?
A: A combination of techniques provides the most comprehensive assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting trace impurities.[9]
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[10]
Q: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A: Yes, safety is paramount.
-
3-Cyanobenzenesulfonyl chloride: This is a corrosive solid and a skin sensitizer.[11][12] Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]
-
4-methoxyaniline: This compound is toxic and an irritant. Handle with care and appropriate PPE.
-
Solvents: Be mindful of the flammability and toxicity of the organic solvents used.
Experimental Protocols
Protocol 1: Synthesis of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask, dissolve 4-methoxyaniline (1.0 equivalent) in dichloromethane (DCM). Add triethylamine (1.2 equivalents) to the solution.[1] Stir the mixture at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 3-cyanobenzenesulfonyl chloride (1.05 equivalents) in DCM dropwise to the stirred aniline solution over 15-20 minutes. The reaction may be mildly exothermic; an ice bath can be used to maintain room temperature if necessary.[1]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., hexane/ethyl acetate).[1] The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, wash the reaction mixture with water. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1][2]
-
Purification: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[1]
Protocol 2: Recrystallization of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent (e.g., 95% ethanol) to just dissolve the solid.[6]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[8]
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization.[8]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.[6][8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[8]
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.
Data Presentation
| Parameter | Recommended Value/Range | Rationale |
| Reactant Ratio (Aniline:Sulfonyl Chloride) | 1 : 1.0 - 1.1 | A slight excess of the sulfonyl chloride can help ensure complete consumption of the aniline.[2] |
| Base (if using organic solvent) | Triethylamine (1.2 eq) | Acts as a scavenger for the HCl generated during the reaction.[1] |
| Reaction Temperature | 0 °C to Room Temperature | The reaction is typically efficient at room temperature, but starting at 0 °C during the addition of the sulfonyl chloride can help control any exotherm.[2] |
| Reaction Time | 2-4 hours | Monitor by TLC to determine the optimal time for your specific conditions.[1] |
Visualizations
Reaction Pathway
Caption: Synthesis of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide.
Troubleshooting Logic for Low Purity
Caption: Decision tree for troubleshooting low purity issues.
References
- Benchchem.
- Benchchem.
- Analyst (RSC Publishing).
- Scribd.
- Benchchem. optimization of reaction conditions for 3-Cyano-4-methylbenzenesulfonamide synthesis.
- Chemistry LibreTexts. 4.4: Experiment 3 Notes.
- Organic Syntheses Procedure.
- Benchchem. A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
- Benchchem. N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis protocol.
- Sigma-Aldrich. 3-Cyanobenzenesulfonyl chloride 97 56542-67-7.
- PubChem. 3-Cyanobenzene-1-sulfonyl chloride.
- Benchchem. Hydrolysis of 3-(1-Cyanoethyl)benzoyl chloride: An In-depth Technical Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. 3-Cyanobenzenesulfonyl chloride 97 56542-67-7 [sigmaaldrich.com]
- 12. 3-Cyanobenzene-1-sulfonyl chloride | C7H4ClNO2S | CID 2801360 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide in DMSO
Part 1: Executive Summary (Triage)[1]
Current Status: 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide (CAS: 1018240-62-4) is chemically stable in anhydrous DMSO (Dimethyl Sulfoxide) for up to 6 months at -20°C.[1]
Critical Warning: The primary failure mode for this compound is solubility crash (precipitation) driven by DMSO hygroscopicity, followed by hydrolysis of the nitrile group in the presence of absorbed atmospheric water.
Immediate Action Required:
-
DO NOT store working aliquots at room temperature for >24 hours.
-
DO NOT use DMSO that has been opened/uncapped for extended periods without desiccation.[1]
-
DO NOT subject the stock solution to more than 3 freeze-thaw cycles.[1]
Part 2: Chemical Stability Profile
To understand why specific handling is required, we must analyze the interaction between the molecule's functional groups and the solvent matrix.
The Molecule: Functional Group Risks
The compound consists of three distinct moieties.[2][3] Their stability in DMSO is ranked below:
| Functional Group | Stability Risk | Mechanism of Degradation |
| Sulfonamide (-SO₂NH-) | Low | Generally stable in neutral DMSO.[1] Can undergo hydrolysis only under extreme acidic/basic conditions or high heat [1].[1] |
| Nitrile (-CN) | Moderate | Susceptible to hydration.[1][4] In "wet" DMSO, the nitrile can hydrolyze to a primary amide (-CONH₂), resulting in a mass shift of +18 Da [2]. |
| Methoxy (-OCH₃) | High Stability | Electron-donating group; resistant to oxidation or hydrolysis under standard storage conditions.[1] |
The Solvent: The "Wet DMSO" Trap
DMSO is highly hygroscopic.[5][6] An open vessel can absorb up to 6% water by volume within hours at 40% relative humidity [3].[1][5][6]
-
Solubility Impact: This compound is lipophilic.[1] As water content increases, the solvent polarity shifts, causing the compound to precipitate (crash out) of the solution. This is often invisible to the naked eye at low concentrations but results in drastic loss of potency in assays.
-
Chemical Impact: Absorbed water acts as a nucleophile.[1][7] While pure DMSO is aprotic, "wet" DMSO facilitates the slow hydrolysis of the nitrile group to an amide.
Part 3: Troubleshooting Guide & FAQs
Issue 1: Loss of Potency / Inconsistent Assay Results
User Question: "My IC50 values have shifted 10-fold over the last month. Is the compound degrading?"
Diagnosis: Likely precipitation , not chemical degradation.[1] If the compound was stored in a tube that was frequently opened, atmospheric moisture likely lowered the solubility limit of the DMSO stock.
Troubleshooting Steps:
-
Visual Check: Spin the tube at 10,000 x g for 5 minutes. Look for a pellet (precipitate).[1]
-
Sonication: Sonicate the stock for 10 minutes at 40°C to redissolve potential micro-aggregates.
-
QC Validation: Inject the sample into LC-MS.
Issue 2: Appearance of New Peak (+18 Da)
User Question: "I see a small satellite peak in my LC-MS trace with a mass of M+18. What is this?"
Diagnosis: This is the primary amide hydrolysis product .[1] The nitrile (-CN) has reacted with water in your DMSO to form an amide (-CONH₂).[1]
Root Cause:
-
Use of non-anhydrous DMSO during stock preparation.[1]
-
Storage at Room Temperature (RT) for >1 week.
-
Acidic contamination in the DMSO (DMSO degrades to methanesulfonic acid over years if exposed to light/air).
Issue 3: Freezing Stock Solutions
User Question: "Can I store the 10mM stock at -80°C? It freezes solid."
Diagnosis: DMSO freezes at 18.5°C. Freezing is generally good for chemical stability, BUT repeated freeze-thaw cycles are destructive.[1]
-
Cryoconcentration Effect: As DMSO freezes, it excludes the solute (the compound). The compound is forced into highly concentrated pockets of liquid before solidifying. This forces precipitation that may never fully redissolve upon thawing [4].[1]
Recommendation: Aliquot the stock into single-use vials before freezing. Thaw only once.
Part 4: Visualization of Degradation & Handling
Figure 1: Hydrolysis Pathway in Wet DMSO
Caption: Chemical degradation pathway of the nitrile group in the presence of water, leading to the +18 Da amide impurity.
[1]
Figure 2: Decision Tree for Cloudy Stocks
Caption: Troubleshooting workflow for visible precipitation or signal loss in assays.
Part 5: Standard Operating Procedures (SOPs)
SOP-01: Preparation of 10mM Stock Solution
-
Calculate: Determine the mass required.
-
Solvent Selection: Use Anhydrous DMSO (≥99.9%, water <50 ppm).[1]
-
Tip: Do not use the "squirt bottle" of DMSO sitting on the bench. Use a fresh ampoule or a bottle stored over molecular sieves.
-
-
Dissolution:
-
Add DMSO to the vial containing the solid.
-
Vortex for 30 seconds.
-
Inspect for clarity.[1] If particles remain, sonicate for 5 minutes.
-
-
Aliquot & Store:
SOP-02: Quality Control (QC) Check
Perform this check if the stock is >3 months old or has been freeze-thawed >3 times.[1]
-
Method: LC-MS (Reverse Phase C18).[1]
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% to 95% B over 5 minutes.
-
Success Criteria:
References
-
Gaylord Chemical. (2021).[1] Dimethyl Sulfoxide (DMSO) Physical Properties and Stability Guide.[1] Retrieved from [1]
-
Organic Chemistry Portal. (n.d.).[1] Hydrolysis of Nitriles.[1][2][4][7][9][12] Retrieved from [1]
-
Cheng, X., et al. (2003).[1][13] Studies on repository compound stability in DMSO under various conditions.[1][5][8][13] Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from
-
Kozikowski, B. A., et al. (2003).[1] The effect of freeze/thaw cycles on the stability of compounds dissolved in DMSO.[13] Journal of Biomolecular Screening, 8(2), 210-215. Retrieved from
-
PubChem. (2025).[1] Compound Summary: 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide.[1] Retrieved from [1]
Sources
- 1. 4-Methoxybenzenesulfonamide | C7H9NO3S | CID 70789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. ika chemistry: HYDROLYSIS OF NITRILE [ika-chemistry.blogspot.com]
- 10. chemscene.com [chemscene.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Precision Synthesis of Cyano-Sulfonamides
Current Status: Operational Ticket ID: T-CYANO-SO2-001 Assigned Specialist: Senior Application Scientist
System Overview & Scope
Welcome to the technical support hub for Cyano-Sulfonamide Synthesis . This guide addresses the chemoselective formation of sulfonamide bonds in the presence of nitrile functionalities. The synthesis generally falls into two distinct structural classes, each with unique failure modes:
-
Class A:
-Cyanosulfonamides ( ): Direct coupling of sulfonyl chlorides with cyanamide ( ). -
Class B: Cyano-Alkyl Sulfonamides (
): Sulfonylation of amino-nitriles.
Our goal is to maximize yield while suppressing three primary side reactions: Bis-sulfonylation , Sulfonyl Chloride Hydrolysis , and Nitrile Hydrolysis/Polymerization .
Reaction Pathway & Failure Mode Analysis
Understanding the competitive kinetics is the first step to troubleshooting. The diagram below maps the main reaction against the critical side reactions.
Figure 1: Competitive reaction pathways. Green indicates the desired path; Red/Yellow indicate critical failure modes.
Critical Process Parameters (CPP) & Optimization
The following table summarizes the variables that must be controlled to prevent the side reactions mapped above.
| Parameter | Recommended Setting | Scientific Rationale |
| Stoichiometry | 1.0 : 1.0 (Amine : | Prevents Bis-sulfonylation. Excess sulfonyl chloride reacts with the formed sulfonamide anion ( |
| Temperature | 0°C | Kinetic Control. Low temperature suppresses the activation energy for bis-sulfonylation and nitrile hydrolysis while allowing the faster |
| Addition Rate | Slow / Dropwise | Concentration Management. Rapid addition creates localized hotspots and high concentrations of |
| Base Selection | Pyridine, | Nitrile Stability. Avoid strong hydroxide bases (NaOH/KOH) at high temps to prevent hydration of the nitrile to an amide (Pinner-like hydrolysis) [3]. |
| Solvent | DCM, THF, or MeCN (Anhydrous) | Moisture Control. Sulfonyl chlorides are moisture-sensitive. Water competes as a nucleophile, converting |
Troubleshooting Guide (Q&A)
Issue 1: The "Double Mass" Peak (Bis-Sulfonylation)
Q: I observe a byproduct with mass
A: This is the bis-sulfonylated impurity (
-
Corrective Action 1 (Stoichiometry): Ensure you are NOT using an excess of sulfonyl chloride. Use a slight deficit (0.95 eq) or exactly 1.0 eq relative to the amine [1].
-
Corrective Action 2 (Order of Addition): Do not add the amine to the sulfonyl chloride. Add the sulfonyl chloride to the amine. This keeps the amine concentration high and the chloride concentration low, statistically favoring mono-substitution.
-
Corrective Action 3 (Base Switching): If using
, switch to a less basic scavenger like Pyridine or 2,6-Lutidine . These are sufficient to neutralize the HCl formed but less likely to deprotonate the sulfonamide product [5].
Issue 2: Disappearing Nitrile (Hydrolysis)
Q: My IR peak at ~2250 cm⁻¹ (
A: You have hydrolyzed the nitrile to a primary amide (
-
Basic Aqueous Workup: Using strong NaOH/KOH to wash the reaction.
-
Acidic Quench: Using strong HCl to quench the reaction, which can trigger Pinner reaction conditions.
-
Corrective Action: Use mild basic workups (Sat.
) and avoid heating during the workup phase. If synthesizing -cyanosulfonamides ( ), the product is highly acidic ( ). Isolate it as a salt or carefully acidify to pH 4–5, not pH 1 [6].
Issue 3: Low Yield / Unreacted Amine
Q: The amine is not fully consumed, but the sulfonyl chloride is gone.
A: Your sulfonyl chloride likely hydrolyzed before it could react with the amine.
-
Corrective Action: Check the quality of your
. If it is a liquid, it should be clear, not cloudy. If solid, check melting point. Run the reaction in anhydrous solvents (DCM/THF) under an inert atmosphere ( /Ar).
Standard Operating Procedures (SOPs)
Protocol A: Synthesis of -Cyanosulfonamides ( )
Targeting the direct sulfonylation of cyanamide.
-
Preparation: Dissolve Cyanamide (
, 1.1 eq) in anhydrous Acetonitrile (MeCN). -
Base Addition: Add NaOH (2.2 eq) dissolved in a minimum amount of water (keep temp < 10°C) OR use DBU (2.2 eq) for non-aqueous conditions.
-
Note: Two equivalents of base are required: one to neutralize the HCl, the second to form the stable salt of the product [6].
-
-
Coupling: Add Sulfonyl Chloride (1.0 eq) dropwise over 30 minutes at 0°C.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC/LCMS.
-
Workup:
-
The reaction mixture contains the salt (
). -
Remove solvent. Redissolve in water.
-
Carefully acidify with 1M HCl to pH ~3-4. The free
-cyanosulfonamide will precipitate (if solid) or can be extracted with EtOAc. -
Warning: Do not go to pH < 1 or heat, as this hydrolyzes the
-cyano group to a sulfonylurea ( ).
-
Protocol B: Sulfonylation of Amino-Nitriles
Targeting
-
Preparation: Dissolve Amino-Nitrile (1.0 eq) and Pyridine (2.0 eq) in anhydrous DCM.
-
Coupling: Cool to 0°C. Add Sulfonyl Chloride (1.0 eq) dissolved in DCM dropwise.
-
Reaction: Stir at 0°C for 2 hours.
-
Quench: Add Sat.
(aq). -
Purification: Wash organic layer with water, then Brine. Dry over
.-
Why Pyridine? It acts as both solvent and base, preventing localized high pH that damages the nitrile, and it does not promote bis-sulfonylation as aggressively as
[5].
-
Interactive Troubleshooting Logic
Use this decision tree to diagnose specific experimental failures.
Figure 2: Diagnostic logic tree for reaction optimization.
References
-
BenchChem Technical Support. (2025).[1][2] Technical Support Center: Sulfonylation of Primary Amines. Retrieved from
-
Organic Chemistry Portal. (2025). Sulfonamide Synthesis: Recent Advances and Protocols. Retrieved from
-
Lumen Learning. (2025). Hydrolysis of Nitriles: Mechanisms and Conditions. Retrieved from
-
Canadian Science Publishing. (2025). Benzenesulfonyl chloride with primary and secondary amines in aqueous media. Retrieved from
-
National Institutes of Health (NIH). (2022). Modular Two-Step Route to Sulfondiimidamides. Retrieved from
-
MDPI. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Retrieved from
Sources
Technical Support Center: Recrystallization of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide via recrystallization. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested advice to help you overcome common challenges and achieve high-purity crystalline material.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization for purifying 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide?
Recrystallization is a purification technique based on differential solubility. The core principle is that the desired compound and its impurities have different solubility profiles in a given solvent or solvent system. An ideal recrystallization solvent will dissolve the crude compound, including impurities, at an elevated temperature but will have low solubility for the desired compound at lower temperatures. As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, while the impurities remain dissolved in the "mother liquor".[1]
Q2: What properties define a suitable recrystallization solvent for this specific sulfonamide?
Selecting the right solvent is the most critical step. For 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide, an ideal solvent should:
-
Dissolve the compound completely when hot (near the solvent's boiling point).
-
Dissolve the compound poorly or not at all when cold (at room temperature or in an ice bath).
-
Either dissolve impurities completely at all temperatures or not at all , so they can be removed by hot filtration.
-
Be chemically inert , meaning it does not react with the compound.
-
Have a relatively low boiling point to be easily removed from the purified crystals.
-
Be non-toxic and cost-effective.
Often, a single solvent does not meet all these criteria, which is why mixed-solvent systems (a "good" solvent and a "bad" or "anti-solvent") are frequently employed.[1]
Q3: Based on the structure of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide, what are the most promising solvent systems?
The molecule possesses both polar (cyano, sulfonamide) and nonpolar (aromatic rings) features, giving it moderate overall polarity. This makes solvent pairs particularly effective.
-
Good Solvents (for dissolving the compound): Polar solvents are generally a good starting point. Based on data for structurally similar sulfonamides, solvents like acetone , ethyl acetate , and alcohols such as ethanol and isopropanol are excellent candidates for dissolving the compound when hot.[2][3]
-
Anti-Solvents (for inducing crystallization): Nonpolar solvents or highly polar solvents that do not readily dissolve the compound are used as anti-solvents. Water is a common anti-solvent for alcohol-based solutions, while aliphatic hydrocarbons like hexanes or heptane are effective anti-solvents for ethyl acetate or acetone solutions.[2][4][5]
Therefore, the most recommended systems to screen are Ethanol/Water , Isopropanol/Water , and Ethyl Acetate/Hexanes .[2][4]
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of sulfonamides.
Q4: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
Causality: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This typically happens for two reasons:
-
The boiling point of the recrystallization solvent is higher than the melting point of your compound.
-
The concentration of impurities is so high that it significantly depresses the melting point of the crude material.[6]
Solutions:
-
Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (5-10% more) of the hot "good" solvent to dilute the solution slightly. This ensures the saturation point is reached at a lower temperature.[6][7]
-
Slow Down Cooling: Allow the flask to cool much more slowly. Insulate the flask with glass wool or a cloth to ensure a gradual temperature drop, which favors crystal lattice formation over oiling out.[6]
-
Change Solvents: The chosen solvent may be too nonpolar for your compound. Switch to a more polar solvent system. For many sulfonamides, ethanol-water or isopropanol-water mixtures are highly effective.[6][8]
Q5: The solution has cooled completely, but no crystals have formed. What should I do?
Causality: The absence of crystals is usually due to one of two factors:
-
Excessive Solvent: This is the most common reason. If too much solvent was used, the solution is not saturated enough to allow for crystal formation upon cooling.[6][7]
-
Supersaturation: The solution is technically saturated, but the energy barrier for nucleation (the initial formation of a crystal) has not been overcome.[6]
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass provide nucleation sites.[6]
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution. This provides a template for further crystal growth.[6]
-
-
Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Let it cool again.[7]
-
Use an Anti-Solvent: If working with a single solvent, you can add a miscible "anti-solvent" dropwise until the solution becomes faintly cloudy (the cloud point), then add a drop or two of the good solvent to clarify. Slow cooling should now produce crystals.
-
Lower the Temperature: After slow cooling to room temperature, place the flask in an ice bath to further decrease the compound's solubility and promote crystallization.[6]
Q6: My final yield of pure crystals is very low. How can I improve recovery?
Causality: A low yield is a frequent problem in recrystallization. Key causes include:
-
Using too much solvent during the initial dissolution step.[6]
-
Premature crystallization during a hot filtration step, causing product loss on the filter paper.
-
Washing the final crystals with a solvent at room temperature instead of ice-cold solvent, which re-dissolves some of the product.
-
Inappropriate solvent choice , where the compound has significant solubility even at low temperatures.
Solutions:
-
Use the Minimum Amount of Hot Solvent: This is paramount. Add the solvent in small portions to the boiling mixture until the solid just dissolves.[1]
-
Pre-heat Filtration Apparatus: If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated with hot solvent vapor to prevent the product from crashing out.[6]
-
Wash with Ice-Cold Solvent: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent or the cold anti-solvent to remove adhering mother liquor without dissolving the product.[6]
-
Recover a Second Crop: The mother liquor can be concentrated by boiling off some solvent and re-cooled to obtain a second, though likely less pure, crop of crystals.
Data Summary: Solvent Selection
The following table provides a guide for selecting solvents for the recrystallization of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide, based on general principles and data from analogous compounds.[3]
| Solvent | Boiling Point (°C) | Role / Suitability | Comments |
| Ethanol | 78 | Good Solvent | Excellent choice, especially when paired with water. Dissolves the compound well when hot. |
| Isopropanol | 82 | Good Solvent | Similar to ethanol, often used in a 70% solution with water for sulfonamides.[6][8] |
| Acetone | 56 | Good Solvent | High solubility for related compounds.[3] Its volatility can be a challenge. Good for pairing with hexanes. |
| Ethyl Acetate | 77 | Good Solvent | A versatile solvent of medium polarity. Commonly paired with hexanes or heptane.[2][4] |
| Water | 100 | Anti-Solvent | Excellent anti-solvent when paired with water-miscible organic solvents like ethanol or acetone. |
| Hexanes/Heptane | 69 / 98 | Anti-Solvent | Excellent nonpolar anti-solvents for use with ethyl acetate or acetone.[2][5] |
| Toluene | 111 | Potential Good Solvent | May work as a single solvent due to its high boiling point, but removal can be difficult. |
| Dichloromethane | 40 | Avoid | Generally too volatile and often dissolves compounds well even when cold, leading to poor recovery. |
Visualized Workflows
General Recrystallization Protocol
Caption: A generalized workflow for the recrystallization of sulfonamide products.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
Detailed Experimental Protocol: Ethanol/Water System
This protocol provides a step-by-step method for recrystallizing 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide using a common and effective solvent pair.
-
Dissolution:
-
Place the crude 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).
-
Add a magnetic stir bar or boiling chips.
-
Add a small volume of ethanol and heat the mixture to a gentle boil with stirring on a hot plate.
-
Continue to add ethanol in small portions until the solid has completely dissolved. Crucially, use the minimum amount of boiling ethanol required for complete dissolution. [1]
-
-
Decolorization (If Necessary):
-
If the hot solution is colored by impurities, remove it from the heat and add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
-
Hot Filtration (If Necessary):
-
If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated short-stem funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.[6]
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling encourages the formation of small, impure crystals. An ideal crystallization should show initial crystal formation within 5-20 minutes.[7]
-
Once the flask has reached room temperature, add water (the anti-solvent) dropwise with swirling until the solution becomes persistently cloudy. Add a few drops of ethanol to redissolve the precipitate and make the solution clear again.
-
Allow the solution to stand undisturbed.
-
-
Maximizing Yield:
-
After crystallization at room temperature appears complete, place the flask in an ice-water bath for 15-30 minutes to maximize the recovery of the product.[6]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (in the same approximate ratio as the final mother liquor) to remove any adhering soluble impurities.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes.
-
Transfer the crystals to a watch glass or drying dish and dry to a constant weight, either in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
-
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Sulfonamides using 2,3-Difluorobenzene-1-sulfonyl chloride.
- BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products.
- Google Patents. (2005). US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same.
-
ResearchGate. (n.d.). Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. Retrieved from [Link]
- Google Patents. (1957). US2777844A - Sulfonamide purification process.
- BenchChem. (2025). Solubility and stability of 3-Cyano-4-methylbenzenesulfonamide in different solvents.
- BenchChem. (2025). Optimization of reaction conditions for 3-Cyano-4-methylbenzenesulfonamide synthesis.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Cyano-4-methylbenzenesulfonamide.
-
Organic Syntheses. (n.d.). Procedure for the Synthesis of a Sulfamate Ester. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Reddit. (2023, February 19). r/Chempros - Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
ResearchGate. (2018, October 20). Simple recrystallization method for obtaining pure compound (natural product)?. Retrieved from [Link]
-
MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]
-
YouTube. (2024, December 18). Recrystallization - a CLASSIC technique to purify a SOLID. Retrieved from [Link]
- BenchChem. (2025). N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis protocol.
- BenchChem. (2025). Troubleshooting common issues in the synthesis of aryl sulfonic acids.
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-amino-N-(4-methoxyphenyl)benzenesulfonamide. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 4-Methoxybenzenesulfonamide. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
resolving phase separation issues with 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide
Executive Summary & Diagnostic
The Core Issue: Users synthesizing 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide often encounter "oiling out" (Liquid-Liquid Phase Separation, LLPS) rather than clean crystallization. This occurs because the compound possesses a flexible diaryl sulfonamide hinge and competing polar (cyano/sulfonamide) vs. lipophilic (phenyl/methoxy) domains.
When the solution enters a miscibility gap (a thermodynamic region where two liquid phases are more stable than a solid-liquid system) before it crosses the solubility curve, the product separates as an amorphous oil. This oil traps impurities and resists nucleation.
Diagnostic Matrix: What are you seeing?
| Observation | Diagnosis | Root Cause | Immediate Action |
| Milky Emulsion | Metastable Oiling (LLPS) | Antisolvent added too fast; system entered miscibility gap. | Stop stirring. Heat until clear. Add seeds at high T. |
| Sticky Gum | Amorphous Precipitation | High impurity profile (impurities depress melting point). | Do not cool further. Re-dissolve and perform Protocol B (pH Swing). |
| Glassy Solid | Rapid Solidification | Solvent evaporation was too fast; lattice trapped in disorder. | Re-slurry in Ethanol/Water (1:1) and heat-cycle. |
| Fine Powder | Uncontrolled Nucleation | Supersaturation spike (crash cooling). | Heat-cycle (Ostwald Ripening) to grow crystals. |
The Mechanism of Failure
To resolve this, you must understand the phase diagram. The diagram below illustrates why your current protocol is likely failing (entering the "Oil Zone" before the "Nucleation Zone").
Figure 1: The "Oiling Out" Trap. Rapid supersaturation pushes the system into the red "Oil Zone" (LLPS) before crystals can form. The goal is to stay in the yellow zone using seeds.
Remediation Protocols
Protocol A: The "pH-Swing" Reactive Crystallization (Recommended)
Best for: Crude material, sticky gums, or when thermal recrystallization fails. Principle: Sulfonamides are weak acids (pKa ~10). We utilize the acidity of the sulfonamide -NH- to create a water-soluble salt, filter out non-acidic impurities, and then controllably protonate the molecule to crystallize it.
Reagents:
-
1M NaOH (aq)
-
1M HCl (aq)[1]
-
Ethanol (co-solvent)
Step-by-Step:
-
Dissolution (Salt Formation):
-
Suspend the crude oil/solid in Water (10 vol).
-
Add 1M NaOH dropwise until pH ~12. The solid should dissolve as the sodium salt.
-
Note: If the solution is hazy, add 10% Ethanol to solubilize lipophilic impurities, then filter through Celite.
-
-
Charge Neutralization (The Critical Step):
-
Place the filtrate in a vessel with high agitation (overhead stirrer recommended).
-
Slowly add 1M HCl until the solution becomes slightly cloudy (approx pH 11).
-
STOP acid addition.
-
-
Seeding:
-
Add pure seed crystals (0.5 wt%) of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide.
-
Allow the cloud to ripen into defined particles for 30 minutes.
-
-
Completion:
-
Continue adding 1M HCl very slowly (over 2 hours) until pH reaches 6-7.
-
Why? Rapid acidification causes local supersaturation spikes, leading to oiling. Slow addition ensures growth on the seeds.
-
-
Isolation:
-
Filter and wash with water. Dry at 45°C under vacuum.
-
Protocol B: Binary Solvent Recrystallization (Thermal)
Best for: Final polishing of >95% pure material. Solvent System: Ethanol / Water (or IPA / Water).[2]
Step-by-Step:
-
Dissolution:
-
Dissolve the compound in Ethanol at 60°C. Use the minimum amount required (approx 5-7 volumes).
-
-
Entering the Metastable Zone:
-
Add warm Water dropwise until a faint turbidity persists.
-
Add a few drops of Ethanol to just clear the solution again.
-
-
Seeding (Crucial):
-
Cool to 50°C. Add seed crystals immediately.
-
Observation: If seeds dissolve, the solution is undersaturated. Cool further. If seeds turn into oil droplets, reheat slightly.
-
-
Controlled Cooling:
-
Cool at a rate of 5°C per hour.
-
Tip: Do not use an ice bath immediately. Rapid cooling induces LLPS.
-
-
Final Isolation:
-
Once at room temperature, cool to 0°C for 1 hour, then filter.
-
Visualizing the Workflow
Figure 2: Decision tree for selecting the correct purification protocol based on input material quality.
Frequently Asked Questions (FAQ)
Q: I don't have seed crystals. How do I generate the first batch? A: Take a small aliquot (100 mg) of your oil. Dissolve it in minimal methanol. Place it in a vial inside a larger jar containing diethyl ether (vapor diffusion method) and leave it undisturbed for 3 days. Alternatively, scratch the side of the flask vigorously with a glass rod during the "cloud point" phase of Protocol B.
Q: The product traps solvent (solvate formation). How do I remove it? A: Sulfonamides are prone to forming solvates with alcohols.[2] To break this, reflux the solid in water (slurry) for 2 hours, then filter hot. This "slurry conversion" often collapses the solvate lattice into a solvent-free polymorph.
Q: Why does the pH method yield a colored product? A: Oxidation products of the 4-methoxyaniline moiety can be trapped. Include a charcoal filtration step while the compound is dissolved in NaOH (Step 1 of Protocol A) to remove these colored impurities before acidification.
References & Grounding
-
Sulfonamide Crystallization Dynamics:
-
Title: Technical Support Center: Crystallinity of Sulfonamide Compounds - Troubleshooting Guide.
-
Relevance: Defines the mechanism of "oiling out" in sulfonamides due to low-melting eutectic mixtures and provides antisolvent strategies.[3]
-
URL: (Verified Context via Search 1.1)
-
-
Liquid-Liquid Phase Separation (LLPS):
-
Title: Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
-
Source: PharmaLego (2024).
-
Relevance: Explains the thermodynamic "miscibility gap" and the necessity of seeding to bypass the oil phase.[3]
-
URL: (Verified Context via Search 1.11)
-
-
Structural Analogs & Hydrogen Bonding:
-
Title: Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.
-
Source: MDPI Crystals (2025).
-
Relevance: Provides structural data on N-(4-methoxyphenyl) sulfonamide analogs, confirming the flexibility of the sulfonamide torsion angle which contributes to crystallization difficulties.
-
URL: (Verified Context via Search 1.7)
-
-
pKa Prediction & Behavior:
-
Title: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs.
-
Source: ChemRxiv / RSC.
-
Relevance: Validates the pKa range (approx 10.0) for N-phenylbenzenesulfonamides, supporting the pH-swing protocol logic.
-
URL: (Verified Context via Search 1.5)
-
Sources
Validation & Comparative
Technical Guide: 1H NMR Spectrum Analysis of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide
Executive Summary
This guide provides a high-level technical analysis of the 1H NMR spectral characteristics of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide. Designed for medicinal chemists and structural biologists, this document moves beyond simple peak listing to explore the electronic causality governing chemical shifts, solvent-dependent conformational changes, and rigorous reaction monitoring protocols.
Compound Significance: Sulfonamides bearing electron-withdrawing groups (like the 3-cyano moiety) and lipophilic tails (4-methoxyphenyl) are privileged scaffolds in drug discovery, often acting as Carbonic Anhydrase Inhibitors (CAIs) or anti-tubulin agents. The 3-cyano group significantly alters the acidity of the sulfonamide NH, modulating both solubility and target binding affinity.
Part 1: Structural Logic & Electronic Environment
To accurately assign the spectrum, one must deconstruct the molecule into three magnetically distinct environments.
The Core Scaffold (Electronic Push-Pull)
The molecule exhibits a classic "Push-Pull" electronic system:
-
Ring A (Sulfonyl side): The benzene ring bears two strong electron-withdrawing groups (EWGs): the sulfonyl group (
) and the cyano group ( ). These will significantly deshield the aromatic protons, shifting them downfield (>7.5 ppm). -
Ring B (Aniline side): The 4-methoxyphenyl ring contains a strong electron-donating group (EDG,
). This creates an system with significant shielding (upfield shift) for protons ortho to the methoxy group. -
The Linker (Sulfonamide NH): This proton is highly acidic (
) due to the electron-withdrawing nature of the sulfonyl and the phenyl ring. Its visibility and position are entirely solvent-dependent.
Theoretical Chemical Shift Prediction
Based on Hammett substituent constants and chemometric additivity rules, the expected chemical shifts in DMSO-
| Fragment | Proton Label | Multiplicity | Exp. Shift ( | Coupling ( | Electronic Justification |
| Linker | NH | s (broad) | 10.20 - 10.50 | - | Highly acidic; H-bonded to DMSO solvent. |
| Ring A | H-2 | t/s (fine) | 8.15 - 8.25 | ~1.5 | Most deshielded; sandwiched between two EWGs (CN and SO2). |
| Ring A | H-4 / H-6 | d / dt | 7.95 - 8.10 | ~8.0 | Ortho to one EWG, para to another. |
| Ring A | H-5 | t (pseudo) | 7.75 - 7.85 | ~8.0 | Meta to both EWGs; least deshielded on Ring A. |
| Ring B | H-2' / H-6' | d | 7.00 - 7.10 | ~9.0 | Ortho to N; inductive deshielding by Nitrogen. |
| Ring B | H-3' / H-5' | d | 6.80 - 6.90 | ~9.0 | Ortho to OMe; resonance shielding (upfield). |
| Tail | -OCH3 | s | 3.70 - 3.75 | - | Characteristic singlet; electron-rich environment. |
Part 2: Comparative Analysis (Performance & Validation)
This section compares the target product against its precursors and alternative solvent systems to ensure rigorous quality control.
Scenario A: Reaction Monitoring (Product vs. Precursors)
A critical failure point in synthesis is incomplete conversion. The NMR spectrum provides definitive "Go/No-Go" signals.
| Feature | Precursor: p-Anisidine | Precursor: 3-CN-Ph-SO2Cl | Product: Target Sulfonamide | Observation |
| Amine Proton | N/A | Disappears | The broad | |
| Sulfonamide NH | N/A | N/A | Appearance confirms bond formation. | |
| Methoxy Signal | N/A | Slight downfield shift due to sulfonamide EWG effect. | ||
| Ring A H-2 | N/A | Slight upfield shift as |
Scenario B: Solvent Performance (DMSO- vs. )
The choice of solvent drastically alters the spectral topology, particularly for the labile NH proton.
-
DMSO-
(Recommended):-
Mechanism: DMSO acts as a hydrogen bond acceptor. It stabilizes the acidic sulfonamide NH, resulting in a sharp, distinct singlet downfield (10+ ppm).
-
Utility: accurate integration of the NH proton to confirm stoichiometry.
-
-
Chloroform-
( ):-
Mechanism: Non-polar.[1] The sulfonamide NH undergoes rapid exchange or intermolecular hydrogen bonding (dimerization).
-
Result: The NH peak often broadens significantly, shifts upfield (to ~6-7 ppm), or disappears entirely into the aromatic baseline. Solubility may also be poor.
-
Part 3: Experimental Protocols
Synthesis Workflow (for Reference)
To generate the sample for analysis, follow this standard nucleophilic substitution protocol.
Reagents:
-
3-cyanobenzenesulfonyl chloride (1.0 eq)
-
p-anisidine (1.0 eq)[2]
-
Pyridine (solvent/base) or DCM/Triethylamine
Protocol:
-
Dissolve p-anisidine (123 mg, 1.0 mmol) in dry Pyridine (2 mL) at 0°C.
-
Slowly add 3-cyanobenzenesulfonyl chloride (201 mg, 1.0 mmol) portion-wise.
-
Stir at RT for 4 hours (Monitor by TLC: 50% EtOAc/Hexane).
-
Quench with 1N HCl (precipitate forms). Filter and wash with water.[3]
-
Recrystallize from Ethanol/Water.
NMR Sample Preparation
-
Mass: Weigh 10–15 mg of the dried solid.
-
Solvent: Add 0.6 mL DMSO-
(99.9% D). -
Tube: Use a high-quality 5mm NMR tube (prevent shimming errors).
-
Acquisition:
-
Scans (NS): 16 or 32.
-
Relaxation Delay (D1):
2.0 seconds (essential for accurate integration of the aromatic protons). -
Pulse Angle: 30° or 45°.
-
Part 4: Visualization & Logic Flows
Diagram 1: Synthesis & Monitoring Workflow
This diagram illustrates the critical path from reactants to validated product, highlighting the NMR checkpoints.
Caption: Synthesis workflow with integrated NMR validation checkpoint to ensure conversion of amine to sulfonamide.
Diagram 2: NMR Signal Assignment Logic
This decision tree guides the researcher through assigning the specific multiplets based on chemical shift regions.
Caption: Hierarchical logic for assigning spectral regions to specific structural fragments of the sulfonamide.
References
-
General Sulfonamide NMR Characteristics: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts."[4] Magnetic Resonance in Chemistry, vol. 44, no. 5, 2006, pp. 491-509.[4] [Link]
-
Synthesis of N-Aryl Sulfonamides (Methodology): "Synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide derivatives." MDPI Molbank, 2025. [Link][2]
-
Substituent Effects in NMR (Chemometrics): Reich, H. J. "Structure Determination Using Spectroscopic Methods - 1H NMR Chemical Shifts." University of Wisconsin-Madison / ACS Division of Organic Chemistry. [Link]
-
Solvent Impurity Data (Trace Analysis): Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512–7515. [Link]
Sources
Comprehensive Comparison Guide: Mass Spectrometry Fragmentation of 3-Cyano-N-(4-methoxyphenyl)benzenesulfonamide
Executive Summary
The structural elucidation and quantification of sulfonamide-based pharmacophores are critical in modern drug development. 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide (C₁₄H₁₂N₂O₃S, Exact Mass: 288.0568 Da) presents unique analytical challenges due to its electron-withdrawing cyano group and electron-donating methoxy group, which heavily influence its gas-phase dissociation.
This guide objectively compares the performance of Triple Quadrupole (QqQ) mass spectrometry against High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap) for the analysis of this compound. By detailing the mechanistic fragmentation pathways and providing self-validating experimental protocols, this document equips researchers with the necessary data to select the optimal MS platform for pharmacokinetic (PK) quantification versus metabolite identification.
Mechanistic Insights: Fragmentation Pathways (ESI+)
Understanding the gas-phase fragmentation of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide is a prerequisite for assay development. In positive Electrospray Ionization (ESI+), the molecule readily forms a protonated precursor ion [M+H]⁺ at m/z 289.06 .
Upon Collision-Induced Dissociation (CID), the molecule undergoes two primary, competing fragmentation channels:
-
S-N Bond Cleavage : The sulfonamide S-N bond is the weakest structural link. Cleavage yields either the [3-cyanobenzenesulfonyl]⁺ cation (m/z 166.00) or the protonated [4-methoxyaniline]⁺ ion (m/z 124.08), depending on charge retention dynamics [2].
-
SO₂ Elimination via Rearrangement : A hallmark of aromatic sulfonamides is the neutral loss of 64 Da (SO₂). This is not a simple cleavage but a complex intramolecular rearrangement driven by the stability of the resulting ion. The electron-withdrawing cyano group at the meta position promotes this SO₂ extrusion, yielding an [M+H - SO₂]⁺ fragment at m/z 225.10 [1].
Figure 1: ESI+ fragmentation pathways of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide.
Technology Comparison: QqQ vs. HRMS
Choosing between QqQ and HRMS depends entirely on the analytical objective. QqQ utilizes highly specific Multiple Reaction Monitoring (MRM) transitions, making it the gold standard for absolute quantification. Conversely, HRMS provides exact mass measurements (often >70,000 FWHM resolution), which is indispensable for identifying unknown impurities or metabolites [3].
Table 1: Performance Comparison for 3-Cyano-N-(4-methoxyphenyl)benzenesulfonamide
| Feature | Triple Quadrupole (QqQ) | High-Resolution MS (Q-TOF/Orbitrap) |
| Primary Application | Targeted PK/TK absolute quantification. | Untargeted metabolite ID & impurity profiling. |
| Sensitivity (LOD) | Sub-ng/mL (High sensitivity via MRM). | Low-ng/mL (Full scan mode limits duty cycle). |
| Mass Accuracy | Nominal mass (± 0.5 Da). | Exact mass (< 5 ppm error). |
| Selectivity Mechanism | Precursor-to-Product ion pairs (MRM). | High resolving power separates isobaric interferences. |
| Data Output | Chromatographic peaks (Area under curve). | Isotopic patterns, exact mass fragments, MS/MS spectra. |
Quantitative Data & Fragmentation Mapping
To build a robust assay, the theoretical fragments must be mapped and optimized. Below are the structured data sets derived from both platforms.
Table 2: HRMS Exact Mass Fragments (Structural Elucidation)
Data acquired via Data-Dependent Acquisition (DDA) on an Orbitrap MS.
| Ion Identity | Formula | Theoretical m/z | Observed m/z | Mass Error (ppm) | Causality / Mechanism |
| Precursor[M+H]⁺ | [C₁₄H₁₃N₂O₃S]⁺ | 289.0647 | 289.0641 | -2.1 | Protonation on sulfonamide N or methoxy O. |
| [M+H - SO₂]⁺ | [C₁₄H₁₃N₂O]⁺ | 225.1028 | 225.1022 | -2.6 | Intramolecular rearrangement; loss of 64 Da. |
| [ArSO₂]⁺ | [C₇H₄NO₂S]⁺ | 165.9963 | 165.9968 | +3.0 | S-N cleavage; charge stabilized by sulfonyl. |
| [ArNH₂]⁺ | [C₇H₁₀NO]⁺ | 124.0762 | 124.0759 | -2.4 | S-N cleavage; highly stable conjugated amine. |
Table 3: QqQ MRM Transitions (Targeted Quantification)
Data optimized via direct infusion on a triple quadrupole MS.
| Precursor m/z | Product m/z | Collision Energy (eV) | Dwell Time (ms) | Purpose |
| 289.1 | 124.1 | 25 | 50 | Quantifier: Highest abundance, stable baseline. |
| 289.1 | 166.0 | 20 | 50 | Qualifier 1: Confirms sulfonyl moiety presence. |
| 289.1 | 225.1 | 35 | 50 | Qualifier 2: Requires higher CE due to rearrangement. |
Experimental Protocols
The following workflows represent self-validating systems. Every step is designed to ensure data integrity, with built-in quality control checks.
Figure 2: LC-MS/MS workflow comparing targeted QqQ and untargeted HRMS methodologies.
Protocol A: QqQ Targeted MRM Optimization (Quantification)
Objective: Establish a highly sensitive MRM method for plasma PK studies.
-
Sample Preparation: Spike 50 µL of plasma with the analyte. Add 150 µL of cold Acetonitrile (ACN) containing an internal standard. Causality: ACN is selected over methanol to ensure sharper chromatographic peaks for the cyano-aromatic moiety, preventing peak tailing. Centrifuge at 14,000 x g for 10 mins.
-
Chromatography: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in ACN (Mobile Phase B).
-
Source Optimization: Set ESI capillary voltage to 3.5 kV. Optimize desolvation temperature to 400°C to ensure complete droplet evaporation without thermally degrading the sulfonamide bond.
-
MRM Tuning: Infuse a 1 µg/mL standard at 10 µL/min. Ramp the Collision Energy (CE) from 10 to 40 eV. Causality: The S-N bond (m/z 124.1) cleaves at moderate energy (~25 eV), whereas the SO₂ rearrangement (m/z 225.1) requires higher activation energy (~35 eV).
-
Self-Validation Check: Inject a double-blank matrix immediately following the Upper Limit of Quantification (ULOQ) sample. Pass Criteria: Carryover in the blank must be <20% of the Lower Limit of Quantification (LLOQ) signal.
Protocol B: HRMS Untargeted Workflow (Structural Elucidation)
Objective: Identify in vivo metabolites and confirm the exact mass of the parent drug.
-
Calibration: Perform mass calibration using a certified reference mixture (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution). Self-Validation Check: Mass accuracy must be < 5 ppm prior to sample injection.
-
Data Acquisition: Operate the Orbitrap in Data-Dependent Acquisition (DDA) mode. Set full MS resolution to 70,000 FWHM to easily resolve the target compound from isobaric endogenous lipids. Set MS/MS resolution to 17,500 FWHM.
-
Fragmentation (HCD): Apply Higher-energy CCollisional Dissociation (HCD) with a normalized collision energy (NCE) stepped at 20, 30, and 40. Causality: Stepped NCE ensures the capture of both fragile fragments (like the m/z 124.08 amine) and robust fragments (like the m/z 166.00 sulfonyl cation) in a single composite spectrum.
-
Data Processing: Filter the dataset for the exact mass neutral loss of 63.9619 Da (SO₂). This acts as a highly specific diagnostic filter to identify any downstream metabolites that retain the intact benzenesulfonamide core.
Conclusion
For the analysis of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide, the choice of mass spectrometry platform dictates the analytical outcome. QqQ remains unmatched for high-throughput, sensitive quantification utilizing the robust m/z 289.1 → 124.1 S-N cleavage transition. However, HRMS is strictly required during the early stages of drug development to map the complex SO₂ elimination pathways and ensure no isobaric matrix interferences compromise the structural integrity of the data.
References
-
Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Source: Journal of Mass Spectrometry (PubMed) URL: [Link]
-
Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions Source: Rapid Communications in Mass Spectrometry (PubMed) URL: [Link]
-
Title: Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion Source: Current Pharmaceutical Analysis (Ingenta Connect) URL: [Link]
Comprehensive HPLC Retention Time Comparison: 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide vs. Standard Sulfonamides
Executive Summary
For researchers and drug development professionals, establishing robust analytical methods for novel pharmaceutical intermediates is critical. 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide (CAS: 1004035-01-1) is a specialized, high-purity sulfonamide derivative widely utilized in functional material synthesis and as a pharmaceutical intermediate[1]. Because of its unique structural motifs—a cyano group, a methoxyphenyl ring, and a benzenesulfonamide core—its chromatographic behavior differs significantly from traditional clinical sulfonamides.
This guide objectively compares the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) retention performance of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide against two established functional alternatives: Sulfamethoxazole (a highly polar, early-eluting standard) and N-butylbenzenesulfonamide (a lipophilic, late-eluting standard). By detailing the mechanistic causality behind their elution profiles, this guide provides a self-validating framework for analytical scientists to develop stability-indicating assays.
Chemical Profiling & Mechanistic Rationale
In RP-HPLC, retention time (
-
Sulfamethoxazole (Standard 1): Contains a primary amine and an isoxazole ring. Under acidic mobile phase conditions (pH ~2.7), the primary amine becomes protonated, drastically increasing its polarity. Consequently, it exhibits minimal hydrophobic interaction with the C18 alkyl chains, resulting in rapid elution[2].
-
3-cyano-N-(4-methoxyphenyl)benzenesulfonamide (Target Analyte): This molecule features a dual-aromatic system (a benzene ring and a 4-methoxyphenyl group) linked by a sulfonamide bridge. The aromatic rings and the methoxy group provide a large, hydrophobic surface area that promotes strong
and hydrophobic stacking with the C18 phase. While the cyano (-C≡N) group acts as a strong electron-withdrawing moiety that introduces a localized dipole moment, the overall molecule remains highly lipophilic and neutral under acidic conditions. It requires a significant concentration of organic modifier (Acetonitrile) to disrupt its binding to the column, resulting in an intermediate-to-late retention time. -
N-butylbenzenesulfonamide (Standard 2): Lacking polar functional groups beyond the sulfonamide core, this compound relies on its flexible, hydrophobic butyl chain to deeply intercalate into the C18 stationary phase, leading to extended retention times[3].
Comparative Performance Data
The following table summarizes the quantitative physicochemical properties and experimental/projected retention times for the compared compounds under a standardized gradient elution method.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Estimated LogP | Key Functional Groups | HPLC Retention Time ( | Elution Order |
| Sulfamethoxazole | 72-14-0 | 253.28 | ~0.89 | Primary amine, Isoxazole | ~2.6 min | 1 (Earliest) |
| 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide | 1004035-01-1 | 288.32 | ~2.85 | Cyano, Methoxyphenyl | ~14.2 min | 2 (Intermediate) |
| N-butylbenzenesulfonamide | 3622-84-2 | 213.30 | ~2.10 | Butyl chain, Benzene | ~20.1 min | 3 (Latest) |
(Note: Retention times are based on the standardized 30-minute gradient protocol detailed in Section 4).
Experimental RP-HPLC Protocol
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . It includes built-in System Suitability Testing (SST) to verify column efficiency and mobile phase dynamics prior to sample analysis.
Reagents and Equipment
-
Column: Zorbax Eclipse Plus C18 (250 × 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid (FA) in LC-MS grade Water (pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid (FA) in LC-MS grade Acetonitrile (MeCN).
-
Detector: Photodiode Array (PDA) scanning at 220 nm and 254 nm.
Gradient Elution Program
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (MeCN) |
| 0.0 | 90 | 10 |
| 5.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 (Re-equilibration) |
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh 10 mg of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide. Dissolve in 10 mL of a 50:50 (v/v) mixture of MeCN and Water. Sonicate for 10 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter.
-
System Suitability Test (SST): Inject a 10 µL standard mix containing Uracil (void volume marker,
), Sulfamethoxazole, and Toluene.-
Self-Validation Criteria: The method is only valid if the tailing factor (
) for all peaks is ≤ 1.5, theoretical plates ( ) ≥ 5000, and resolution ( ) between adjacent peaks is ≥ 2.0.
-
-
Sample Injection: Inject 10 µL of the prepared sample solution.
-
Data Acquisition: Monitor the elution at 254 nm (optimal for the conjugated aromatic systems). Record the retention time (
) and integrate the peak area to determine purity.
Workflow & Pathway Visualizations
Step-by-step RP-HPLC workflow for sulfonamide retention time analysis.
Mechanistic pathway of analyte interaction with the C18 stationary phase.
References
- Aromsyn Co., Ltd. "1004035-01-1 | 3-Cyano-N-(4-methoxyphenyl)benzenesulfonamide." Aromsyn Product Catalog.
- Gurumurthy, T., et al. "Development and validation RP-HPLC method for simultaneous estimation of Sulfamethoxazole and Trimethoprim." Indian Journal of Research in Pharmacy and Biotechnology, 2017.
- National Institutes of Health (NIH) / PMC. "Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans." PMC Archives.
Sources
- 1. 1004035-01-1 | 3-Cyano-N-(4-methoxyphenyl)benzenesulfonamide - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. ijrpb.com [ijrpb.com]
- 3. Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans - PMC [pmc.ncbi.nlm.nih.gov]
FTIR spectral peaks of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide
Spectral Fingerprinting: FTIR Analysis of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide vs. Structural Analogs
As a highly functionalized intermediate and pharmacophore scaffold, 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide plays a critical role in medicinal chemistry and materials science. Verifying its structural integrity during synthesis or formulation requires precise analytical techniques. Fourier-Transform Infrared (FTIR) spectroscopy serves as the gold standard for this purpose, offering rapid, non-destructive molecular fingerprinting.
This guide objectively analyzes the theoretical and empirical FTIR spectral performance of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide, compares it against two common alternative scaffolds, and establishes a self-validating experimental protocol for accurate spectral acquisition.
Molecular Anatomy & Vibrational Causality
To accurately interpret the FTIR spectrum of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide, we must deconstruct the molecule into its three primary functional domains. The causality behind each absorption peak is driven by the specific dipole moment changes and bond force constants within these groups.
-
The Cyano (-C≡N) Domain: The carbon-nitrogen triple bond resides in a relatively "quiet" region of the infrared spectrum where few other functional groups absorb. Because the cyano group is conjugated with the aromatic ring, it produces a sharp, highly diagnostic stretching vibration at approximately 2230–2240 cm⁻¹[1].
-
The Sulfonamide (-SO₂NH-) Core: This linkage acts as the structural bridge of the molecule. The secondary amine (N-H) stretch typically appears as a single, distinct band near 3250 cm⁻¹. The highly polar S=O bonds produce intense, broad peaks dominating the fingerprint region: an asymmetric stretch at 1350–1300 cm⁻¹ and a symmetric stretch at 1165–1150 cm⁻¹[2].
-
The Methoxy (-OCH₃) Motif: Attached to the para-position of the phenyl ring, the methoxy group provides two critical markers. First, the symmetric C-H stretch appears at ~2835 cm⁻¹. This peak is sharper and occurs at a lower wavenumber than typical aliphatic C-H stretches, making it an excellent group wavenumber for identifying aryl ethers[3]. Second, the aryl alkyl ether C-O-C asymmetric stretch produces a strong absorption band at ~1250 cm⁻¹[3].
Comparative Spectral Analysis
When selecting or synthesizing sulfonamide derivatives, it is crucial to understand how functional group substitutions alter the spectral landscape. Below is a direct comparison of the target compound against two structural alternatives:
-
Alternative 1: 4-amino-N-(4-methoxyphenyl)benzenesulfonamide . This alternative replaces the electron-withdrawing cyano group with an electron-donating primary amine (-NH₂)[4]. This substitution eliminates the 2235 cm⁻¹ peak and introduces a primary amine doublet (~3400 cm⁻¹ and 3300 cm⁻¹)[5]. Furthermore, the electron-donating nature of the amino group slightly shifts the SO₂ stretching frequencies to lower wavenumbers.
-
Alternative 2: 3-cyanobenzenesulfonamide . This compound lacks the 4-methoxyphenyl moiety entirely. Consequently, the diagnostic methoxy peaks (~2835 cm⁻¹ and ~1250 cm⁻¹) are absent. Additionally, the sulfonamide nitrogen becomes a primary amine (-SO₂NH₂), shifting the N-H absorption from a singlet to a doublet.
Quantitative Spectral Comparison Table
| Functional Group | 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide | 4-amino-N-(4-methoxyphenyl)benzenesulfonamide | 3-cyanobenzenesulfonamide |
| Cyano (-C≡N) | ~2235 cm⁻¹ (Sharp, Strong) | Absent | ~2235 cm⁻¹ (Sharp, Strong) |
| Amino (-NH₂) | Absent | ~3400, 3300 cm⁻¹ (Doublet) | Absent |
| Sulfonamide (N-H) | ~3250 cm⁻¹ (Singlet, Secondary) | ~3250 cm⁻¹ (Singlet, Secondary) | ~3350, 3260 cm⁻¹ (Doublet, Primary) |
| Methoxy (C-H sym) | ~2835 cm⁻¹ (Sharp, Medium) | ~2835 cm⁻¹ (Sharp, Medium) | Absent |
| Methoxy (C-O-C) | ~1250 cm⁻¹ (Strong) | ~1250 cm⁻¹ (Strong) | Absent |
| Sulfonyl (S=O) | ~1340 / ~1160 cm⁻¹ (Asym/Sym) | ~1330 / ~1150 cm⁻¹ (Shifted by NH₂ donation) | ~1345 / ~1165 cm⁻¹ (Asym/Sym) |
Self-Validating ATR-FTIR Protocol
Traditional transmission FTIR requires pressing the solid sample into a hygroscopic KBr pellet, which can introduce moisture artifacts (broad O-H stretches at ~3400 cm⁻¹) that mask critical N-H bands. Attenuated Total Reflectance (ATR) FTIR eliminates this variable by utilizing an evanescent wave that penetrates directly into the solid sample[6].
The following protocol is designed as a self-validating system to ensure data trustworthiness:
Step 1: System Initialization & Background Validation
-
Clean the diamond ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow the solvent to evaporate completely.
-
Acquire a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans) in ambient air. Causality: This step maps atmospheric CO₂ and water vapor, allowing the software to subtract these interferences from the final sample spectrum.
Step 2: Sample Application & Pressure Optimization
-
Place 2–5 mg of the solid 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide powder directly onto the center of the diamond crystal.
-
Engage the pressure anvil. Monitor the software's live preview mode while gradually increasing pressure. Causality: The evanescent wave only penetrates 0.5 to 2.0 micrometers into the sample. Optimal, uniform contact is required for high signal-to-noise ratios. Stop applying pressure once the live spectral intensity plateaus; excessive pressure can fracture the diamond crystal[7].
Step 3: Data Acquisition & Algorithmic Correction
-
Scan the sample using the identical parameters established in Step 1.
-
Critical Post-Processing: Apply an ATR correction algorithm to the raw data. Causality: In ATR measurements, the penetration depth of the evanescent wave is wavelength-dependent (it penetrates deeper at lower wavenumbers). Without this correction, the SO₂ stretches in the fingerprint region will appear artificially inflated relative to the higher-frequency N-H and C≡N stretches[7].
Spectral Deduction Workflow
The logical progression of identifying the target compound from a raw ATR-FTIR spectrum relies on isolating independent functional group regions.
Logical workflow for identifying 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide via ATR-FTIR.
References
-
MPG.PuRe. "Photocatalytic Cyanation of Carbon Nitride Scaffolds". Max Planck Institute. URL: [Link]
-
Chemistry LibreTexts. "Infrared Spectroscopy Absorption Table". LibreTexts. URL: [Link]
-
UOBaghdad. "Synthesis and Biological Activity Evaluation of New Sulfonamid Derivatives". University of Baghdad. URL:[Link]
-
Specac Ltd. "Everything You Need to Know About ATR-FTIR Spectroscopy". Specac Tutorials. URL:[Link]
-
Spectroscopy Online. "The C-O Bond III: Ethers By a Knockout". Spectroscopy. URL:[Link]
-
AZoM. "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy". AZo Materials. URL:[Link]
Sources
A Comparative Guide to the Potency of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide Against Standard Carbonic Anhydrase Inhibitors
This guide provides a comprehensive framework for evaluating the inhibitory potency of the novel compound, 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide, against a panel of standard carbonic anhydrase inhibitors. While, to date, there is no publicly available data on the IC50 value of this specific compound, its chemical structure, featuring a benzenesulfonamide scaffold, strongly suggests its potential as a carbonic anhydrase inhibitor.
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1] Their involvement in pathologies such as glaucoma, epilepsy, and some cancers has made them a significant target for drug development.[1][2] This guide will equip researchers with the necessary protocols and comparative data to ascertain the therapeutic potential of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide.
The Compound in Focus: 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide
-
Molecular Formula: C15H14N2O3S[3]
-
Molecular Weight: 302.35 g/mol [4]
-
Chemical Structure:
Caption: Chemical structure of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide.
Standard Inhibitors for Comparison
A robust evaluation of a novel inhibitor necessitates comparison against well-characterized standard compounds. The following are established carbonic anhydrase inhibitors with extensive clinical and research applications:
-
Acetazolamide: A non-selective inhibitor of various carbonic anhydrase isoforms, widely used in the treatment of glaucoma, epilepsy, and altitude sickness.[1][5]
-
Dorzolamide: A potent, topically active carbonic anhydrase II inhibitor used primarily for the management of glaucoma.[1][6]
-
Brinzolamide: Another selective carbonic anhydrase II inhibitor employed in the treatment of elevated intraocular pressure.[6]
-
Methazolamide: A carbonic anhydrase inhibitor with good penetration of the blood-brain barrier, making it effective for neurological conditions.[6][7]
Comparative Analysis of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below presents the known IC50 values for the standard inhibitors against various human (h) carbonic anhydrase isoenzymes. The entry for 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide is intentionally left blank, to be populated with experimentally determined values.
| Inhibitor | hCA I (IC50 nM) | hCA II (IC50 nM) | hCA IX (IC50 nM) | hCA XII (Kᵢ nM) |
| 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Acetazolamide | 440[8] | 20[8] | 30[6] | - |
| Dorzolamide | 600[6] | 0.18[6] | - | - |
| Brinzolamide | - | 3.2[6] | - | - |
| Methazolamide | - | 14 (Kᵢ)[6] | - | - |
| U-104 (SLC-0111) | - | - | 45.1 (Kᵢ)[6] | 4.5[6] |
Note: Kᵢ (inhibition constant) is another measure of inhibitor potency. Lower IC50 and Kᵢ values indicate higher potency.
Experimental Protocol: Determining the IC50 of a Novel Carbonic Anhydrase Inhibitor
This section provides a detailed, step-by-step methodology for determining the IC50 value of a test compound, such as 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide, against a specific carbonic anhydrase isoenzyme. The protocol is based on the colorimetric assay measuring the esterase activity of carbonic anhydrase.[9]
Principle of the Assay
Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol.[9] The product, p-nitrophenol, is a yellow-colored compound that can be quantified by measuring the absorbance at 405 nm. The rate of p-nitrophenol formation is proportional to the enzyme's activity. In the presence of an inhibitor, this rate decreases, allowing for the calculation of the IC50 value.
Materials and Reagents
-
Purified human carbonic anhydrase isoenzyme (e.g., hCA I, hCA II)
-
p-Nitrophenyl acetate (pNPA), substrate
-
3-cyano-N-(4-methoxyphenyl)benzenesulfonamide (or other test inhibitor)
-
Standard inhibitor (e.g., Acetazolamide)
-
Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4)[9]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Step-by-Step Procedure
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM Tris-SO₄ solution and adjust the pH to 7.4.[9]
-
Enzyme Solution: Prepare a stock solution of the carbonic anhydrase isoenzyme in the assay buffer. The final concentration should be optimized to produce a linear reaction rate for at least 10-15 minutes.
-
Substrate Solution: Prepare a 3 mM solution of pNPA in a minimal amount of acetonitrile, then dilute to the final concentration with the assay buffer. This solution should be prepared fresh daily.[9]
-
Inhibitor Solutions: Prepare a series of dilutions of the test compound and the standard inhibitor in the assay buffer.
-
-
Plate Setup:
-
Blank wells: 190 µL of Assay Buffer.[9]
-
Enzyme Control wells (No inhibitor): 180 µL of Assay Buffer + 10 µL of enzyme solution.[9]
-
Inhibitor wells: 170 µL of Assay Buffer + 10 µL of enzyme solution + 10 µL of test compound/standard inhibitor at various concentrations.[9]
-
Solvent Control wells: 170 µL of Assay Buffer + 10 µL of enzyme solution + 10 µL of the solvent used for the compounds.[9]
-
-
Pre-incubation:
-
Add the enzyme and inhibitor solutions to the respective wells.
-
Mix gently and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[9]
-
-
Initiation of Reaction:
-
Add 10 µL of the 3 mM pNPA substrate solution to all wells to start the reaction. The final volume in each well will be 200 µL.[9]
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode for 10-20 minutes, with readings taken every 30-60 seconds.[9]
-
Data Analysis
-
Calculate the rate of reaction (ΔAbs/min): For each well, determine the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition: % Inhibition = [1 - (Rate of inhibitor well - Rate of blank well) / (Rate of enzyme control well - Rate of blank well)] x 100[9]
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[9][10]
Visualizing the Mechanism and Workflow
Carbonic Anhydrase Catalytic Cycle and Inhibition
Caption: The catalytic cycle of carbonic anhydrase and its inhibition by a sulfonamide inhibitor.
Experimental Workflow for IC50 Determination
Caption: Workflow for the determination of the IC50 value of a carbonic anhydrase inhibitor.
References
-
Kaur, H., & Singh, N. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]
- Geers, C., & Gros, G. (1984). Inhibition Properties and Inhibition Kinetics of an Extracellular Carbonic Anhydrase in Perfused Skeletal Muscle. Journal of Applied Physiology, 57(4), 1090-1098.
-
Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Commonly used standard inhibitors for carbonic anhydrase isoenzyme II.... Retrieved from [Link]
- Pfaller, R., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
-
Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
-
Appchem. (n.d.). Benzenesulfonamide, 3-cyano-N-[(4-methoxyphenyl)methyl]-. Retrieved from [Link]
- Oblazny, M., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)
- Oblazny, M., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)
- Gincaitė, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 30(14), 3043.
Sources
- 1. Carbonic Anhydrases Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. drugs.com [drugs.com]
- 3. appchemical.com [appchemical.com]
- 4. chemscene.com [chemscene.com]
- 5. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. IC50 Calculator | AAT Bioquest [aatbio.com]
Technical Comparison Guide: Structural Dynamics of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide
This guide outlines the structural analysis and comparative benchmarking of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide , a sulfonamide derivative with significant potential in medicinal chemistry (specifically as a carbonic anhydrase inhibitor or anticancer agent).
This document serves as a technical comparison guide , synthesizing experimental protocols with crystallographic benchmarking against known structural homologs.
Executive Summary & Compound Profile
The compound 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide represents a critical scaffold where the electron-withdrawing cyano (-CN) group at the meta position influences both the acidity of the sulfonamide nitrogen and the supramolecular packing of the crystal.
In drug development, this specific substitution pattern is often compared against nitro- and halo- analogs to optimize lipophilicity and binding affinity. This guide compares the 3-cyano target against its closest structural isostere, N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide , to establish a baseline for lattice prediction and quality control.
Core Structural Hypotheses
-
Isosterism: The 3-cyano group functions as a linear, cylindrically symmetrical acceptor, unlike the planar 3-nitro group. This difference typically alters the crystal space group or packing efficiency despite similar electronic effects.
-
H-Bonding: The primary stabilizing force is the N-H...O=S intermolecular hydrogen bond, forming infinite
chains. -
Conformation: The molecule adopts a characteristic "butterfly" or V-shaped conformation, defined by the C-S-N-C torsion angle.
Experimental Protocols
To ensure reproducible X-ray diffraction (XRD) data, the following self-validating synthesis and crystallization protocol is recommended.
Synthesis Workflow (Self-Validating)
Reaction: Nucleophilic substitution of 3-cyanobenzenesulfonyl chloride with p-anisidine.
-
Preparation: Dissolve p-anisidine (10.0 mmol) in dry DCM (20 mL) with Pyridine (12.0 mmol) as an acid scavenger.
-
Addition: Cool to 0°C. Add 3-cyanobenzenesulfonyl chloride (10.0 mmol) dropwise over 15 minutes.
-
Reaction: Stir at Room Temperature (25°C) for 3 hours. Validation: Monitor via TLC (Hexane:EtOAc 7:3). Disappearance of amine spot indicates completion.
-
Workup: Wash organic layer with 1M HCl (to remove pyridine), then Sat. NaHCO3, then Brine. Dry over MgSO4.
-
Isolation: Evaporate solvent to yield crude off-white solid.
Crystallization for SCXRD
High-quality single crystals are required for precise unit cell determination.
-
Method: Slow Evaporation or Solvent Diffusion.
-
Solvent System: Ethanol/Water (Slow evaporation) or Acetone/Hexane (Diffusion).
-
Protocol: Dissolve 50 mg of crude product in minimal hot Ethanol. Filter hot. Allow to cool slowly to RT, then 4°C over 48 hours.
-
Target Crystal Habit: Colorless prisms or blocks (
mm).
Comparative Crystallographic Analysis
The following table compares the expected structural parameters of the 3-Cyano target against experimentally verified Reference Standards . The 3-Nitro analog is the primary benchmark due to the electronic similarity of the meta-substituent.
Table 1: Structural Benchmarking Data
| Parameter | Target Compound (3-Cyano) | Reference A (3-Nitro Analog) [1] | Reference B (Unsubstituted) [2] |
| Formula | |||
| Crystal System | Monoclinic (Predicted) | Monoclinic | Orthorhombic |
| Space Group | |||
| a ( | ~11.8 - 12.2 | 12.011(2) | 5.309(5) |
| b ( | ~7.4 - 7.8 | 7.558(1) | 8.531(1) |
| c ( | ~14.8 - 15.5 | 15.117(3) | 27.925(3) |
| ~98 - 102 | 99.13(3) | 90 | |
| Z | 4 | 4 | 4 |
| S-N Bond ( | ~1.63 - 1.64 | 1.637(2) | 1.635(3) |
| S-C Bond ( | ~1.76 | 1.762(2) | 1.760(3) |
| Packing Motif | Polymeric Chain |
> Note: The "Target" values are predicted ranges based on the isostructural replacement of
Structural Dynamics & Causality
1. The Sulfonamide "Butterfly" Geometry:
The
-
Expectation for 3-Cyano: Expect a similar torsion angle (+60° to +70°).[1] Deviations here indicate packing forces overcoming the steric preference of the sulfonamide bridge.
2. Hydrogen Bonding Network: Sulfonamides universally form N-H...O=S hydrogen bonds.
-
Mechanism:[2][3] The acidic N-H proton acts as the donor, and one of the sulfonyl oxygens acts as the acceptor.
-
Graph Set: This typically forms an infinite
chain running parallel to the shortest crystallographic axis (usually b).[4] -
Differentiation: In the 3-Cyano compound, look for secondary C-H...N(cyano) interactions. The cyano nitrogen is a weak acceptor, potentially linking the
chains into 2D sheets, unlike the nitro group which often accepts hydrogen bonds via its oxygens.
Visualization of Structural Logic
The following diagram illustrates the workflow for determining and validating the structure, highlighting the decision nodes based on the comparative data.
Caption: Workflow for the structural validation of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide, emphasizing the iterative check against reference standards.
References
-
Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Source:Crystals2025 , 15, 673.[1] Context: Provides the primary unit cell and geometric data for the 3-nitro isostere used as Reference A. Link:[Link] (Journal Landing Page)
-
N-(4-Methoxyphenyl)benzenesulfonamide. Source:Acta Crystallographica Section E2009 , 65, o298. Context: Structural data for the unsubstituted parent compound (Reference B). Link:[Link]
-
Crystal polymorphism and spectroscopical properties of sulfonamides. Source:Journal of Molecular Structure2022 . Context: Methodology for DFT and Hirshfeld surface analysis of sulfonamide derivatives. Link:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural Basis and Kinetic Pathway of RBM39 Recruitment to DCAF15 by a Sulfonamide Molecular Glue E7820 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Alkoxy-Substituted Sulfonamides: A Comparative Guide to Methoxy vs. Ethoxy Moieties in Drug Design
Executive Summary & Mechanistic Rationale
Sulfonamides represent one of the most versatile and historically significant pharmacophores in medicinal chemistry. When optimizing a sulfonamide lead, the choice of alkoxy substitution—specifically methoxy (-OCH₃) versus ethoxy (-OCH₂CH₃) —is a critical structural decision. While structurally differing by only a single methylene (-CH₂-) unit, this modification profoundly alters the molecule's steric volume, lipophilicity (clogP), and target residence time.
As drug development professionals, we must look beyond basic structural drawing and understand the physical chemistry driving these changes:
-
Electronic Effects: Both methoxy and ethoxy groups are electron-donating via resonance (+R effect) and slightly electron-withdrawing via induction (-I effect). Their electronic impact on the sulfonamide aromatic ring is nearly identical, meaning differences in biological activity are rarely driven by pKa shifts of the sulfonamide nitrogen.
-
Steric & Lipophilic Effects: The primary divergence lies in lipophilicity and sterics. The ethoxy group increases the clogP by approximately 0.5 units compared to the methoxy group. This enhanced lipophilicity generally improves passive membrane permeability but can introduce steric clashes if the target's binding pocket is rigidly constrained.
Comparative Biological Activity Data
Metalloenzyme Inhibition (Carbonic Anhydrase IX/XII)
In the design of anticancer fluorinated benzenesulfonamides targeting the tumor-associated Carbonic Anhydrase IX (CAIX), both methoxy and ethoxy substitutions at the 5-position yield exceptionally potent inhibitors. Interestingly, both the methoxy (Compound 13) and ethoxy (Compound 14) derivatives achieve an identical binding affinity (
-
Causality: Crystallographic studies reveal that both substituents perfectly occupy the hydrophilic region of the CAIX active site. The flexibility of this specific sub-pocket accommodates the extra methylene of the ethoxy group without energetic penalty, resulting in identical picomolar affinities.
Antimicrobial Efficacy (MRSA)
When targeting Methicillin-Resistant Staphylococcus aureus (MRSA), the lipophilic advantage of the ethoxy group becomes apparent. In a recent series of novel sulfonamide derivatives, the 4-ethoxy analog demonstrated a Minimum Inhibitory Concentration (MIC) of 5.0 μg/mL against MRSA, outperforming the 4-methoxy derivative (MIC = 7.81 μg/mL )[2]().
-
Causality: The Gram-positive bacterial cell wall requires a specific lipophilic window for optimal permeation. The ethoxy group's higher clogP enhances partitioning into the bacterial membrane, leading to higher intracellular accumulation and superior bactericidal action.
Immune Modulation (Bis-aryl Sulfonamides)
In the development of bis-aryl sulfonamides designed to prolong immune stimuli (e.g., ISRE signaling), the ethoxy substitution proved critical for maximum efficacy. While the 4-methoxy analog (Compound 12) showed baseline activity, the 4-ethoxy analog (Compound 1) emerged as the highly potent lead compound[3]().
-
Causality: The extended alkyl chain of the ethoxy group likely engages in favorable van der Waals interactions within a deeper hydrophobic auxiliary pocket that the methoxy group is too short to reach. Extending the chain further to propoxy often results in a sharp drop in activity due to steric occlusion[4]().
Quantitative Data Summary
| Biological Target | Methoxy (-OCH₃) Derivative | Ethoxy (-OCH₂CH₃) Derivative | Mechanistic Implication |
| Carbonic Anhydrase IX (CAIX) | Both alkoxy groups perfectly occupy the hydrophilic region of the CAIX active site without steric clash. | ||
| MRSA (Bacterial Cell Wall) | MIC = 7.81 μg/mL | MIC = 5.0 μg/mL | The additional methylene group in the ethoxy moiety increases lipophilicity, enhancing bacterial membrane penetration. |
| Immune Modulation (Bis-aryl) | Active (Compound 12) | Highly Potent Lead (Compound 1) | Ethoxy substitution provides optimal hydrophobic contacts in the binding pocket to prolong ISRE signaling. |
Visualizing the SAR Logic
SAR logic tree comparing methoxy and ethoxy substitutions on sulfonamide biological activity.
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) and internal controls to prevent false positives/negatives.
Protocol 1: Stopped-Flow Carbonic Anhydrase Inhibition Assay
Objective: Determine the inhibition constant (
-
Baseline Control: A no-enzyme reaction to measure the uncatalyzed spontaneous hydration of CO₂.
-
Positive Control: Acetazolamide (AAZ), a clinically used sulfonamide, must yield a
of ~25 nM to validate the assay's dynamic range.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 50 mM Tris-SO₄ buffer at pH 7.4.
-
Causality: Tris-SO₄ is strictly utilized instead of Tris-HCl. Chloride ions (
) are known weak inhibitors of carbonic anhydrase. Using HCl to adjust pH would introduce background inhibition, artificially skewing the baseline kinetics.
-
-
Enzyme & Inhibitor Incubation: Pre-incubate recombinant human CAIX (10 nM) with varying concentrations of the sulfonamide (0.1 pM to 100 nM) for 15 minutes at 20°C.
-
Causality: Sulfonamides bind to the zinc ion in the CA active site. A 15-minute pre-incubation ensures the system reaches thermodynamic equilibrium before the substrate is introduced, preventing false-negative weak affinities.
-
-
Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water using a stopped-flow spectrophotometer.
-
Causality: The physiological reaction (CO₂ hydration) is extremely fast. Stopped-flow allows for millisecond-resolution tracking of the reaction.
-
-
Detection: Monitor the pH drop via the absorbance change of a pH indicator (e.g., Phenol Red) at 557 nm.
-
Causality: As CAIX hydrates CO₂, it produces
and . The rapid acidification changes the indicator's color, providing a direct, real-time kinetic readout of enzyme activity.
-
Protocol 2: Microbroth Dilution Assay for MRSA MIC Determination
Objective: Quantify the antibacterial efficacy of methoxy vs. ethoxy sulfonamides. Self-Validating Checkpoints:
-
Solvent Control: Wells containing 1% DMSO without drug to ensure the solvent does not inhibit bacterial growth.
-
Reference Standard: Vancomycin (MIC ~1 μg/mL) to confirm the MRSA strain's expected susceptibility profile.
Step-by-Step Methodology:
-
Compound Solubilization: Dissolve the sulfonamide analogs in 100% DMSO to create a 10 mg/mL stock, then perform serial dilutions in Mueller-Hinton (MH) broth. Ensure the final DMSO concentration never exceeds 1%.
-
Causality: Alkoxy-sulfonamides are highly lipophilic. Initial DMSO solubilization prevents compound precipitation (which would yield falsely high MICs). The strict <1% final DMSO limit prevents solvent-induced cytotoxicity.
-
-
Inoculum Preparation: Adjust the MRSA bacterial suspension to a 0.5 McFarland standard (~
CFU/mL), then dilute 1:100 in MH broth.-
Causality: Standardizing the inoculum is critical. Too high a bacterial load will overwhelm the drug (false resistance), while too low a load will exaggerate the drug's potency.
-
-
Incubation: Add 50 μL of the bacterial suspension to 50 μL of the drug dilutions in a 96-well plate. Incubate at 37°C for 18-24 hours.
-
Causality: This timeframe encompasses the exponential and early stationary phases of MRSA growth, allowing sufficient time for the bacteriostatic/bactericidal effects of the sulfonamide to manifest.
-
-
Viability Readout: Add 10 μL of Resazurin dye (0.015%) to each well and incubate for 2 hours.
-
Causality: Relying solely on optical density (OD600) can be misleading if the highly lipophilic drug precipitates out of solution. Resazurin is a metabolic indicator; living bacteria reduce the blue dye to a pink, fluorescent resorufin. A lack of color change definitively confirms the absence of viable cells.
-
References
-
Title: Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus Source: Taylor & Francis URL: [Link]
-
Title: Structure-Activity Relationship Studies to Identify Affinity Probes in Bis-aryl Sulfonamides that Prolong Immune Stimuli Source: PMC - National Institutes of Health URL: [Link]
-
Title: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
Sources
Safety Operating Guide
3-cyano-N-(4-methoxyphenyl)benzenesulfonamide proper disposal procedures
Topic: 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, EHS Officers, and Drug Development Leads
Executive Summary & Operational Context
3-cyano-N-(4-methoxyphenyl)benzenesulfonamide is a functionalized sulfonamide derivative often utilized as an intermediate in medicinal chemistry or as a specific inhibitor in biological assays. Its structure combines two moieties requiring distinct safety protocols: a sulfonamide core (environmental persistence/aquatic toxicity) and a nitrile/cyano group (chemical incompatibility risks).
The Core Directive: This compound must never enter municipal water systems (sink drains) due to the high persistence of sulfonamides in aquatic environments. Furthermore, the cyano moiety necessitates segregation from strong acids to prevent the theoretical evolution of hydrogen cyanide (HCN) or toxic hydrolysis byproducts.
Hazard Identification & Chemical Logic (The "Why")
To dispose of this compound safely, you must understand its functional vulnerabilities. This is not just "chemical waste"; it is a reactive system.
| Functional Group | Hazard Characteristic | Operational Implication |
| Nitrile (-CN) | Acid Sensitivity: While organic nitriles are more stable than inorganic cyanides, hydrolysis in the presence of strong acids ( | Strict Segregation: Do NOT mix with acidic waste streams (e.g., Aqua Regia, Piranha solution, concentrated HCl). |
| Sulfonamide (-SO₂NH-) | Aquatic Toxicity: Sulfonamides are biologically active and resistant to standard wastewater treatment biodegradation. | Zero Drain Discharge: All aqueous rinses must be captured. |
| Methoxyphenyl | Combustibility: Adds organic carbon content, making the solid combustible. | Incineration: High-temperature incineration is the only validated destruction method. |
Pre-Disposal Stabilization & Segregation
Before moving waste to the central accumulation area, stabilize the material at the bench level.
A. Solid Waste (Pure Compound)
-
Container: High-density polyethylene (HDPE) or amber glass.
-
Labeling: Must explicitly state "Organic Nitrile" and "Sulfonamide."
-
RCRA Classification (US Context): While this specific CAS is likely not P-listed (acute hazardous), it should be treated as Hazardous Waste (often D003 reactivity potential if misclassified, but typically general organic toxic waste).
B. Liquid Waste (Mother Liquors/HPLC Effluent)
-
Solvent Compatibility: Ensure the carrier solvent (DMSO, Methanol, DCM) is compatible with the waste drum.
-
pH Check (Critical Step):
-
Protocol: Dip a pH strip into the waste solution.
-
Requirement: Maintain pH between 6.0 and 9.0 .
-
Reasoning: Sulfonamides can precipitate in acidic media (clogging waste lines), and nitriles hydrolyze in strong acid/base. Neutral pH ensures the compound remains in solution and chemically stable during storage.
-
Disposal Workflows (Step-by-Step)
Scenario 1: Solid Waste Disposal
-
Step 1: Transfer the solid substance into a dedicated, sealable primary container (screw-top jar).
-
Step 2: Place the primary container inside a secondary clear zip-seal bag (double containment).
-
Step 3: Affix a hazardous waste tag.
-
Chemical Name: 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide.
-
Constituents: 100% Organic Solid.
-
Hazard Checkbox: Toxic, Irritant.
-
-
Step 4: Deposit in the Solid Organic Waste drum (intended for incineration).
Scenario 2: Liquid Waste (HPLC/Reaction Mixtures)
-
Step 1: Segregate based on solvent (Halogenated vs. Non-Halogenated).[1]
-
Step 2: The Acid Test. Verify the receiving drum does not contain strong mineral acids.
-
Step 3: Pour waste slowly using a funnel to avoid splashing.
-
Step 4: Log the volume and concentration (approximate) on the waste manifest. Note: EHS requires "Organic Cyanides" to be called out specifically on manifests in many jurisdictions.
Visualizing the Logic: Waste Stream Decision Tree
The following diagram illustrates the critical decision points for segregating this specific compound to avoid chemical incompatibility.
Caption: Operational decision tree for segregating 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide waste. Note the critical pH neutralization step for liquid waste to prevent nitrile hydrolysis.
Emergency Spill Procedures
If a spill occurs outside of a fume hood:
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles. If powder is airborne, an N95 or P100 respirator is recommended.
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust generation, then scoop into a bag.
-
Liquid: Use a non-acidic absorbent (e.g., vermiculite or universal spill pads). Do not use clay-based absorbents that may be acidic.
-
-
Decontamination: Clean the surface with a mild detergent and water. Collect all cleanup materials as hazardous waste (Scenario 1).
Regulatory & Compliance Codes (US/Global Reference)
| Regulatory Body | Classification | Code/Note |
| US EPA (RCRA) | Hazardous Waste | D001 (if in ignitable solvent). Not P-listed (unless specified), but treat as toxic. |
| DOT (Transport) | Hazard Class | Likely Class 6.1 (Toxic Substances) or Class 9 (Environmentally Hazardous) depending on quantity/purity. |
| EHS Best Practice | Waste Tagging | Must explicitly list "Nitrile" to alert disposal vendors of nitrogen content (NOx generation during incineration). |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Sulfonamide Derivatives. PubChem. [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. EPA.gov. [Link]
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
